Diacetyl benzoyl lathyrol
Description
This compound is an active ingredient in whitening creams. It is also reported to be a skin conditioning agent.
This compound has been reported in Euphorbia lathyris with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYYWXPAHJBKJX-VWSFRBHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176293 | |
| Record name | Diacetyl benzoyl lathyrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218916-52-0 | |
| Record name | Euphorbia factor L3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218916-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyl benzoyl lathyrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218916520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyl benzoyl lathyrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diacetyl benzoyl lathyrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIACETYL BENZOYL LATHYROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8986760I2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diacetyl Benzoyl Lathyrol as a Protein Kinase C Activator: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Lathyrane-type diterpenoids, derived from plants of the Euphorbia genus, are a structurally diverse class of natural products with a range of biological activities. A prominent member of this family, Diacetyl Benzoyl Lathyrol, also known as Euphorbia factor L3, has garnered attention for its potential as a modulator of critical cellular signaling pathways. This technical guide provides an in-depth exploration of this compound as an activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular regulation. We will dissect the mechanistic underpinnings of its action, discuss the structure-activity relationships that govern its function, and provide detailed protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the capabilities of this potent biomolecule.
The Strategic Importance of Protein Kinase C (PKC) Modulation
Protein Kinase C represents a family of phospholipid-dependent serine/threonine kinases that function as central nodes in signal transduction.[1] They regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2] The PKC family is categorized into three subfamilies based on their activation requirements:[3]
-
Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which are independent of both Ca²⁺ and DAG.
The activation of conventional and novel PKCs is initiated by the hydrolysis of plasma membrane phospholipids, leading to the generation of the second messenger DAG.[4] DAG binds to the C1 domain within the PKC regulatory region, inducing a conformational change that relieves autoinhibition and activates the enzyme's catalytic kinase domain.[5] Given their central role in cell signaling, dysregulation of PKC activity is implicated in numerous diseases, including cancer and neurological disorders, making PKC isoforms attractive targets for therapeutic intervention.[1]
This compound: A Natural Product Mimic of Diacylglycerol
This compound is a lathyrane-type diterpene isolated from plant species such as Euphorbia lathyris.[4] Lathyrane diterpenes are recognized as potent PKC activators, functioning as structural and functional mimics of the endogenous activator, DAG.[5] They bind to the C1 regulatory domain, thereby initiating the downstream signaling cascade.[5]
Chemical Identity:
-
Name: this compound (also 5,15-Diacetyl-3-benzoyllathyrol, Euphorbia factor L3)
-
CAS Number: 218916-52-0
-
Molecular Formula: C₃₁H₃₈O₇
-
Molecular Weight: 522.63 g/mol
Mechanism of Action: C1 Domain Engagement
The activation of PKC by this compound is predicated on its high affinity for the C1 domain, the same binding site as for DAG and tumor-promoting phorbol esters. The binding of the lathyrol core to this domain induces a critical conformational shift, recruiting the enzyme to the cell membrane and releasing the pseudosubstrate from the catalytic site, thus switching the kinase to its active state.
Molecular docking and dynamics studies on related lathyrane diterpenes suggest that their interaction with the PKC δ-C1B domain involves key hydrogen bonds and hydrophobic interactions within the binding pocket, stabilizing the active conformation of the enzyme.[6] While direct binding affinity and isoform selectivity data for this compound are not yet extensively published, the activity of its derivatives in various biological assays strongly supports a PKC-dependent mechanism.
Figure 1: General mechanism of Protein Kinase C (PKC) activation by endogenous diacylglycerol (DAG) and its mimicry by this compound.
Structure-Activity Relationship (SAR) Insights
Studies on a variety of lathyrol derivatives have provided valuable insights into the structural features required for biological activity, particularly in the context of modulating P-glycoprotein-dependent multidrug resistance (MDR), a process often linked to PKC signaling.[4]
-
Modifications at C-3, C-5, and C-15: The hydroxyl groups at these positions on the lathyrol scaffold are critical for activity. Acylation or other modifications at these sites can dramatically alter the compound's potency and function.[4]
-
Role of Ester Groups: The presence and nature of the ester groups (diacetyl and benzoyl in this case) are key determinants of the molecule's interaction with its target. These groups influence the hydrophobicity and steric profile of the compound, which are crucial for fitting into the hydrophobic binding pocket of the C1 domain.[4]
-
Lathyrol Skeleton: The rigid, complex three-dimensional structure of the lathyrane core serves as a scaffold to orient the functional groups in a precise spatial arrangement, enabling high-affinity binding to the target protein.[2]
These findings underscore the importance of the diacetyl and benzoyl moieties for the PKC-activating properties of this compound, suggesting they are not mere peripheral decorations but integral components for its biological function.
Biological Activities and Therapeutic Potential
While direct PKC activation data is emerging, the biological effects of this compound and its close analogs have been documented in several disease models, particularly in oncology. These activities are largely attributed to the modulation of PKC-dependent signaling pathways.
| Compound / Derivative | Cell Line / Model | Observed Effect & Potency (IC₅₀) | Inferred Mechanism / Pathway | Reference |
| This compound (EFL3) Derivative | A549 & H1299 (NSCLC) | Inhibited cell proliferation, migration, and invasion. | Regulation of epithelial-mesenchymal transition (EMT). | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 (Lung Cancer) | Potent growth inhibition (IC₅₀: 17.51 ± 0.85 µM). | Induction of apoptosis via mitochondrial pathway (ROS increase, cytochrome c release). | [7] |
| This compound (EFL3) Derivatives | MCF-7/ADR (MDR Breast Cancer) | Reversal of multidrug resistance; more potent than verapamil. | Modulation of P-glycoprotein (P-gp). | [4] |
| Lathyrol | Renca (Renal Cell Carcinoma) | Inhibited tumor cell proliferation in vitro and in vivo. | Modulation of TGF-β/Smad signaling pathway, leading to cell cycle arrest. | [8] |
These studies collectively suggest that by activating specific PKC isoforms, this compound can trigger diverse downstream signaling cascades. The ultimate cellular outcome—be it apoptosis, cell cycle arrest, or reversal of drug resistance—is highly context-dependent, relying on the specific PKC isoforms expressed in the target cell and the existing network of signaling proteins.
Figure 2: Hypothesized downstream signaling pathways modulated by this compound-induced PKC activation in different cancer contexts.
Experimental Protocols for Studying this compound
To facilitate further research, we provide a representative protocol for an in vitro PKC activity assay. This non-radioactive, fluorescence polarization (FP)-based assay is a robust method for quantifying kinase activity and is suitable for high-throughput screening.
Preparation of this compound Stock Solution
Rationale: this compound is a hydrophobic molecule. Proper solubilization is critical for its activity in aqueous assay buffers. DMSO is the solvent of choice.
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Solubilization: Dissolve the powder in 382.6 µL of high-purity DMSO to create a 5 mM stock solution (based on MW of 522.63 g/mol ).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
In Vitro PKC Kinase Activity Assay (Fluorescence Polarization)
Principle: This homogenous assay measures the phosphorylation of a fluorescently labeled peptide substrate by PKC. When the small peptide substrate is phosphorylated, it is bound by a phosphospecific antibody. This binding results in a decrease in the rotational speed of the fluorescent peptide, causing an increase in the fluorescence polarization value. The magnitude of this change is directly proportional to the kinase activity.
Materials:
-
Purified, active PKC isoform (e.g., PKCβ, PKCδ).
-
PKC Assay Kit (containing fluorescently labeled substrate, phosphospecific antibody, kinase buffer, ATP, and stop solution). Commercially available kits, such as those from Thermo Fisher Scientific or Promega, are recommended.[9]
-
This compound stock solution (5 mM in DMSO).
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) solution (typically prepared by sonicating dried lipids in buffer).
-
384-well, low-volume, black assay plates.
-
A plate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all kit components on ice.
-
Prepare the 10X Kinase Buffer as per the manufacturer's instructions. This typically contains HEPES, MgCl₂, and other components.
-
Prepare the Lipid Activator solution (e.g., 200 µg/mL Phosphatidylserine). Sonicate on ice until the solution is clear to ensure proper micelle formation.
-
Prepare a working solution of ATP at the desired concentration (e.g., 100 µM) in kinase buffer.
-
Dilute the purified PKC enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Compound Dilution:
-
Perform a serial dilution of the 5 mM this compound stock solution in DMSO.
-
Further dilute these DMSO stocks into the kinase assay buffer to create 2X working solutions. Crucially, ensure the final DMSO concentration in the assay well does not exceed 1% , as higher concentrations can inhibit enzyme activity. A suggested starting range for the final concentration in the well is 10 nM to 30 µM.
-
-
Assay Reaction Setup (per well of a 384-well plate):
-
Add 2.5 µL of 4X fluorescent peptide substrate/lipid activator mix.
-
Add 5 µL of 2X this compound dilution (or DMSO vehicle for control wells).
-
Add 2.5 µL of 4X PKC enzyme solution to initiate the reaction. Mix gently by shaking the plate.
-
Controls: Include "No Enzyme" controls (substitute buffer for enzyme) and "Maximum Activity" controls (using a known activator like Phorbol 12-myristate 13-acetate (PMA) or the vehicle control).
-
-
Kinase Reaction Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 30°C for 60-90 minutes. The optimal time should be determined during assay development.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of Stop/Detection Mix, which typically contains EDTA (to chelate Mg²⁺ and stop the kinase) and the phosphospecific antibody.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data are typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
Subtract the mP values of the "No Enzyme" wells from all other wells.
-
Plot the change in mP against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal PKC activation.
-
Conclusion and Future Directions
This compound stands out as a valuable chemical tool for interrogating PKC signaling and as a promising scaffold for drug development. Its ability to mimic the body's natural PKC activator, DAG, allows for the potent and specific modulation of downstream cellular events. The accumulated evidence points to its significant therapeutic potential, particularly in oncology, where it can induce cell-type-specific apoptosis, cell cycle arrest, and overcome multidrug resistance.
Future research should focus on elucidating the precise isoform selectivity profile of this compound and its derivatives. Quantifying the binding affinities and activation constants for each PKC isoform will be critical for understanding its cellular effects and for designing next-generation compounds with improved selectivity and therapeutic windows. Furthermore, exploring its efficacy in preclinical animal models for various cancers, neurodegenerative diseases, and inflammatory conditions will be essential to translate the promise of this potent natural product into tangible clinical applications.
References
- 1. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Botanical Treasury: A Technical Guide to the Natural Sources of Acylated Lathyrane Diterpenoids
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the natural origins of a significant class of bioactive molecules: the acylated lathyrane diterpenoids. While the specific nomenclature "Diacetyl benzoyl lathyrol" does not correspond to a standardly indexed compound in scientific literature, it strongly indicates a member of the lathyrane family possessing diacetyl and benzoyl functional groups. Such compounds are cornerstone secondary metabolites of the Euphorbia genus, a treasure trove for natural product chemists. This document will, therefore, focus on the primary botanical source of these molecules, Euphorbia lathyris, and the scientific methodologies pivotal to their study.
Executive Summary: The Lathyrane Landscape
Lathyrane diterpenoids are a class of macrocyclic compounds characterized by a unique 5/11/3-tricyclic carbon skeleton.[1] Their structural complexity is often enhanced by a variety of acylations, including acetyl and benzoyl groups, which significantly influence their biological activity. These compounds have garnered substantial interest within the scientific community for their potential therapeutic applications, including cytotoxic, anti-inflammatory, and anti-HIV activities.[2][3] The primary and most studied natural reservoir of these compounds is the plant genus Euphorbia, with Euphorbia lathyris (commonly known as caper spurge or mole plant) being a particularly rich source.[1][2]
The Prime Natural Source: Euphorbia lathyris
Euphorbia lathyris is a well-documented herb in the Euphorbiaceae family, with its seeds being a focal point for phytochemical investigation.[2][4] The plant's constituents are a complex mixture of various secondary metabolites, but the lathyrane-type diterpenoids are considered its characteristic chemical signature.[2]
Botanical Distribution and Traditional Use
Native to the Mediterranean, Euphorbia lathyris has been introduced globally.[1] In traditional Chinese medicine, the seeds of Euphorbia lathyris have been utilized for various treatments, underscoring the long-standing recognition of their potent biological effects.[2]
Key Lathyrane Diterpenoids from Euphorbia lathyris
Numerous lathyrane diterpenoids have been isolated from Euphorbia lathyris. While a compound explicitly named "this compound" is not prominent in the literature, compounds with these functional groups are well-represented. For instance, a study on the diterpenoids from the seeds of E. lathyris identified compounds such as 15-O-acetyl-3-O-benzoyl-lathyrol.[2] This highlights the common occurrence of acetylation and benzoylation on the lathyrol core. The specific positions of these acyl groups are crucial for their biological activity.
Biosynthesis of Lathyrane Diterpenoids
The biosynthesis of lathyrane diterpenoids is a complex enzymatic process originating from the general terpenoid pathway. While a detailed pathway for every specific acylated lathyrol is not fully elucidated, the core lathyrane skeleton is derived from geranylgeranyl pyrophosphate (GGPP).
Figure 1: Simplified biosynthetic pathway of acylated lathyrane diterpenoids.
The pathway involves the cyclization of GGPP to form casbene, a precursor for various diterpenoids in Euphorbiaceae.[5] Subsequent oxidations and rearrangements, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of the characteristic lathyrane skeleton. The final step in the biosynthesis of compounds like "this compound" would be the enzymatic transfer of acetyl and benzoyl groups to the lathyrol core by specific acyltransferases.
Extraction and Isolation Protocol
The isolation of acylated lathyrane diterpenoids from Euphorbia lathyris seeds is a multi-step process requiring careful optimization of extraction and chromatographic techniques.
General Workflow
Figure 2: General workflow for the extraction and isolation of lathyrane diterpenoids.
Detailed Experimental Protocol
-
Plant Material Preparation:
-
Collect mature seeds of Euphorbia lathyris.
-
Air-dry the seeds in a shaded, well-ventilated area to a constant weight.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered seeds in 95% ethanol (or another suitable solvent like methanol or dichloromethane) at a 1:10 solid-to-liquid ratio (w/v) for 72 hours at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in a methanol-water mixture (9:1 v/v) and partition successively with n-hexane to remove non-polar constituents like fats and oils.
-
The resulting methanol fraction, enriched with diterpenoids, is then concentrated.
-
-
Chromatographic Purification:
-
Subject the methanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
Further purify the enriched fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, typically a gradient of acetonitrile and water.
-
Structural Elucidation
The identification of the precise structure of isolated lathyrane diterpenoids, including the position and nature of acyl groups, relies on a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity between protons and carbons, and for assigning the positions of the acyl groups on the lathyrane skeleton.
-
NOESY: Used to determine the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.
Biological Activities and Therapeutic Potential
Acylated lathyrane diterpenoids from Euphorbia species have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.
| Biological Activity | Description | Key Findings |
| Cytotoxicity | The ability to kill cancer cells. | Several lathyrane diterpenoids have shown significant cytotoxic activity against various cancer cell lines.[2] The nature and position of the acyl groups are critical for this activity. |
| Anti-inflammatory | The ability to reduce inflammation. | These compounds can inhibit the production of pro-inflammatory mediators. |
| Anti-HIV | The ability to inhibit the replication of the Human Immunodeficiency Virus. | Some lathyrane diterpenoids have been reported to exhibit anti-HIV activity.[2] |
| Multidrug Resistance (MDR) Reversal | The ability to resensitize cancer cells to conventional chemotherapy. | Certain lathyrane diterpenoids can modulate the activity of drug efflux pumps in cancer cells. |
Conclusion and Future Directions
Euphorbia lathyris stands out as a critical natural source for the discovery of structurally diverse and biologically active acylated lathyrane diterpenoids. While the specific compound "this compound" may not be a formally recognized name, the chemical principles point towards a lathyrane diterpenoid with specific acylations that are well-represented in this plant. The methodologies outlined in this guide provide a robust framework for the continued exploration of Euphorbia species, the isolation of novel compounds, and the elucidation of their therapeutic potential. Future research should focus on the semi-synthesis of novel derivatives to optimize biological activity and the elucidation of their precise mechanisms of action.
References
- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Diacetyl Benzoyl Lathyrol: Unraveling the Molecular Architecture of a Bioactive Diterpenoid in Euphorbia lathyris
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The plant kingdom, particularly the family Euphorbiaceae, represents a vast and intricate chemical factory for producing structurally complex and pharmacologically potent diterpenoids.[1][2] Euphorbia lathyris (caper spurge) is a notable species within this family, recognized for its production of lathyrane-type diterpenoids, a class of molecules with significant therapeutic potential, including the ability to reverse multidrug resistance (MDR) in cancer cells.[3][4][5] This guide provides a detailed technical exploration of the biosynthetic pathway leading to diacetyl benzoyl lathyrol, a highly decorated lathyrane found in E. lathyris. We will dissect the enzymatic cascade from the universal diterpene precursor to the final, multi-functionalized molecule, offering insights into the underlying genetic and biochemical machinery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway for applications in metabolic engineering, synthetic biology, and pharmaceutical development.
Introduction: The Significance of Lathyrane Diterpenoids
Lathyrane diterpenoids are characterized by a unique and complex 5/11/3 tricyclic carbon skeleton. Their biological activities are diverse and clinically relevant, ranging from anti-inflammatory and antiviral properties to potent modulation of P-glycoprotein (P-gp), an ABC transporter heavily implicated in the failure of chemotherapy due to multidrug resistance.[1][2][4][6] The lathyrol core is also a precursor to other important diterpenoids, such as ingenol mebutate, an approved pharmaceutical for treating actinic keratosis.[1][7]
The specific molecule of focus, 5,15-Diacetyl-3-benzoyllathyrol, represents a highly tailored downstream product of the core lathyrane pathway.[8] Understanding its biosynthesis is not merely an academic exercise; it provides a molecular roadmap for the heterologous production of these high-value compounds, which are often difficult and costly to obtain through plant extraction or total chemical synthesis.[7][9] By identifying and characterizing the key enzymes—the molecular architects of this pathway—we can harness them as biocatalysts to generate novel derivatives with improved therapeutic profiles.
The Core Biosynthetic Pathway: From Precursor to Lathyrol
The assembly of this compound is a multi-stage process involving cyclization, a cascade of oxidative modifications, and precise acylations. The journey begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).
The Committed Step: Cyclization of GGPP to Casbene
The biosynthesis of nearly all lathyrane, tigliane, and ingenane diterpenoids in Euphorbiaceae begins with a single, crucial cyclization event.[10][11]
-
Enzyme: Casbene Synthase (CBS)
-
Substrate: Geranylgeranyl Pyrophosphate (GGPP)
-
Product: Casbene
Casbene synthase, a type I terpenoid cyclase, catalyzes the intramolecular cyclization of the linear GGPP molecule to form casbene, a macrocyclic diterpene that serves as the foundational scaffold for subsequent modifications.[7][10][12] The prevalence of CBS across diterpenoid-producing Euphorbiaceae species underscores its role as the gatekeeper to this diverse class of molecules.[12]
The Oxidative Cascade: Forging the Lathyrane Skeleton
The transformation of the relatively simple casbene macrocycle into the intricate tricyclic lathyrane core is the most remarkable phase of the pathway. This is not a simple oxidation but a coordinated series of reactions mediated by cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).[7]
Step 1: Regio-specific Oxidations of Casbene The casbene ring is first "activated" by precise hydroxylations at key positions. Transcriptome analysis of mature E. lathyris seeds, where these compounds accumulate, led to the identification of the specific P450s responsible.[7][13]
-
CYP71D445: Catalyzes the regio-specific 9-oxidation of casbene.
-
CYP726A27: Catalyzes the regio-specific 5-oxidation of casbene.
These initial oxidations are critical; they set the stage for the subsequent ring closure. The choice of these positions is non-random, as it primes the molecule for an intramolecular cyclization that is both sterically and electronically favorable.[7]
Step 2: Dehydrogenation and Unconventional Cyclization Following the P450-mediated hydroxylations, a short-chain alcohol dehydrogenase plays the final, decisive role in forming the lathyrane skeleton.
-
Enzyme: Alcohol Dehydrogenase 1 (ADH1)
-
Function: In concert with the P450s, ADH1 catalyzes the dehydrogenation of the newly installed hydroxyl groups. This leads to the formation of a proposed 6-hydroxy-5,9-diketocasbene intermediate, which then undergoes a spontaneous, unconventional intramolecular aldol reaction or a similar C-C bond formation.[1][2][7]
-
Product: Jolkinol C
This enzymatic synergy—two distinct P450s and an ADH working in concert—is a masterful example of metabolic logic, converting a flexible macrocycle into a rigid, structurally complex tricyclic intermediate, jolkinol C, which is a foundational lathyrane diterpenoid.[7][10]
Tailoring Reactions: The Final Decorations
Jolkinol C is the parent lathyrane, but the final bioactivity is often dictated by a suite of "tailoring" modifications, primarily hydroxylations and acylations. To arrive at this compound, the lathyrol core (derived from jolkinol C) undergoes several additional enzymatic steps.
-
Further Hydroxylations: Additional P450s are presumed to catalyze further hydroxylations on the lathyrol skeleton to create the necessary attachment points for the acyl groups at positions C-3, C-5, and C-15.
-
Acylations: The final step is the esterification of these hydroxyl groups. This is catalyzed by acyltransferases, likely belonging to the BAHD (BEAT, AHCS, HCBT, DAT) family, which are known to be involved in the acylation of terpenoids.[11][14] Three separate acylation events occur:
-
Benzoylation at C-3: A benzoyl-CoA donor is used to attach the benzoyl group.
-
Acetylation at C-5: An acetyl-CoA donor is used to attach an acetyl group.
-
Acetylation at C-15: A second acetyl-CoA donor is used to attach the final acetyl group.
-
The culmination of this intricate pathway is the highly decorated and bioactive molecule, 5,15-Diacetyl-3-benzoyllathyrol.
Visualization of the Pathway and Experimental Workflow
To provide a clear visual summary, the following diagrams illustrate the biosynthetic pathway and a standard experimental workflow for enzyme discovery and characterization.
Caption: Biosynthetic pathway from GGPP to this compound.
Caption: Experimental workflow for enzyme identification and characterization.
Key Enzymes Summary
The following table summarizes the critical enzymes identified or strongly implicated in the biosynthesis of the lathyrol core.
| Enzyme Name/Family | Abbreviation | Substrate(s) | Product(s) | Function | Reference |
| Casbene Synthase | CBS | Geranylgeranyl Pyrophosphate | Casbene | First committed step, macrocyclization | [7][12] |
| Cytochrome P450 71D445 | CYP71D445 | Casbene | 9-hydroxycasbene | Regio-specific C-9 oxidation | [7][13] |
| Cytochrome P450 726A27 | CYP726A27 | Casbene | 5-hydroxycasbene | Regio-specific C-5 oxidation | [7][13] |
| Alcohol Dehydrogenase 1 | ADH1 | Oxidized Casbene Intermediates | Jolkinol C | Dehydrogenation & Ring Closure | [7][10] |
| BAHD Acyltransferases | BAHDs | Lathyrol Core, Acetyl-CoA, Benzoyl-CoA | Acylated Lathyrols | Final tailoring via esterification | [11][14] |
Experimental Protocol: Functional Characterization of Biosynthetic Enzymes
The validation of candidate genes identified through transcriptomics is paramount. The following protocol outlines a robust, self-validating system for characterizing the function of enzymes like CYP71D445, CYP726A27, and ADH1 using transient expression in Nicotiana benthamiana, a well-established model system.
Objective: To confirm the catalytic activity of candidate enzymes by reconstituting the biosynthetic pathway from casbene to jolkinol C in planta.
Methodology:
-
Vector Construction & Bacterial Preparation:
-
Causality: To express the genes in the plant, they must first be cloned into a plant expression vector. Co-expression of multiple enzymes is necessary to reconstitute a multi-step pathway.
-
1.1. Synthesize and codon-optimize the full-length coding sequences for CBS, CYP71D445, CYP726A27, and ADH1 for N. benthamiana expression.
-
1.2. Clone each gene into a binary expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
1.3. Transform each vector construct into Agrobacterium tumefaciens (e.g., strain GV3101).
-
1.4. Grow individual overnight cultures for each construct. As a negative control , prepare an Agrobacterium culture containing an empty vector.
-
1.5. Pellet, wash, and resuspend the bacterial cultures in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.5-1.0.
-
-
Transient Expression via Agroinfiltration:
-
Causality: Agrobacterium facilitates the transfer of the T-DNA from the binary vector into the plant cell nucleus, leading to transient expression of the target genes.
-
2.1. For co-expression, mix the resuspended Agrobacterium cultures containing the different gene constructs in equal ratios. Prepare the following combinations:
-
Test 1 (Casbene Production): CBS alone
-
Test 2 (Full Pathway): CBS + CYP71D445 + CYP726A27 + ADH1
-
Control 1: Empty Vector
-
Control 2 (Substrate only): CBS + Empty Vector
-
-
2.2. Using a needleless syringe, infiltrate the bacterial suspensions into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
-
2.3. Maintain the plants under standard growth conditions for 5-7 days to allow for maximal protein expression.
-
-
Metabolite Extraction and Analysis:
-
Causality: The expressed enzymes will act on endogenous precursors (for GGPP) and the biosynthesized intermediates. Extraction and analysis are required to identify the resulting products.
-
3.1. Harvest the infiltrated leaf patches (~100-200 mg).
-
3.2. Flash-freeze in liquid nitrogen and grind to a fine powder.
-
3.3. Extract the metabolites with an appropriate organic solvent (e.g., ethyl acetate or hexane), spiked with an internal standard (e.g., 1 ppm fluoranthene) for quantification.[15]
-
3.4. Vortex thoroughly, sonicate, and centrifuge to pellet cell debris.
-
3.5. Evaporate the supernatant to dryness under a stream of nitrogen and resuspend in a known volume of solvent for analysis.
-
-
Product Identification (LC-MS/GC-MS):
-
Causality: Mass spectrometry provides the mass and fragmentation pattern of the products, allowing for their unambiguous identification against authentic standards.
-
4.1. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile/semi-volatile products like casbene and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for less volatile, oxidized products like jolkinol C.[15]
-
4.2. Validation: Compare the retention times and mass spectra of the detected peaks with those of authentic casbene and jolkinol C standards.
-
4.3. Expected Results: The "CBS alone" sample should produce a peak corresponding to casbene. The "Full Pathway" sample should show a significant reduction in the casbene peak and the appearance of a new peak identified as jolkinol C. The control samples should show neither.[15]
-
Conclusion and Future Directions
The biosynthetic pathway of this compound in Euphorbia lathyris is a testament to the elegant complexity of plant specialized metabolism. Through the coordinated action of a terpene synthase, multiple cytochromes P450, an alcohol dehydrogenase, and various acyltransferases, a simple linear precursor is transformed into a potent, multi-functionalized bioactive molecule. The elucidation of this pathway, driven by advances in transcriptomics and functional genomics, has not only deepened our fundamental understanding but also opened the door for practical applications.[3][7]
The enzymes described herein represent a powerful toolkit for metabolic engineering and synthetic biology. By expressing these genes in robust heterologous hosts like Saccharomyces cerevisiae, it is now feasible to achieve high-titer production of the lathyrol core and its derivatives, bypassing the limitations of plant-based sourcing.[9] Furthermore, protein engineering of the P450s and acyltransferases could generate novel lathyrol analogs with enhanced potency, selectivity, or improved pharmacokinetic properties, providing a rich pipeline for the development of next-generation therapeutics targeting multidrug resistance and other challenging diseases.
References
- 1. A Cytochrome P450‐Mediated Intramolecular Carbon–Carbon Ring Closure in the Biosynthesis of Multidrug‐Resistance‐Reversing Lathyrane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cytochrome P450-Mediated Intramolecular Carbon-Carbon Ring Closure in the Biosynthesis of Multidrug-Resistance-Reversing Lathyrane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. pnas.org [pnas.org]
- 8. Euphorbia lathyris L - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 9. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In Vitro Anti-Cancer Activity of Diacetyl Benzoyl Lathyrol: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the in vitro anti-cancer activities of Diacetyl benzoyl lathyrol, a lathyrane-type diterpenoid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific integrity. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a comprehensive framework for investigating this promising anti-cancer compound.
Introduction to this compound
This compound, also known as Euphorbia factor L3 (EFL3), is a natural compound belonging to the lathyrane family of diterpenoids.[1] These compounds are predominantly isolated from plants of the Euphorbia genus, which have a long history in traditional medicine for treating various ailments, including cancer.[1] The unique tricyclic structure of lathyrane diterpenoids has attracted considerable interest for its potent biological activities, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance.[1]
This compound's chemical structure is characterized by a complex carbon skeleton adorned with diacetyl and benzoyl functional groups.[1] These features are believed to be crucial for its biological efficacy. This guide will provide a detailed roadmap for evaluating its anti-cancer potential in a laboratory setting.
Assessing the Cytotoxic Potential of this compound
The foundational step in evaluating any potential anti-cancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This allows for the quantification of its growth-inhibitory effects and provides a basis for selecting appropriate concentrations for further mechanistic studies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 34.04 ± 3.99 | [1] |
| MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | [1] |
| LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | [1] |
Note: The lower IC50 value against the A549 cell line suggests a higher sensitivity of this particular cancer type to this compound.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, LoVo)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Elucidating the Pro-Apoptotic Mechanism of Action
A critical aspect of anti-cancer drug discovery is understanding the mechanism by which a compound induces cell death. Apoptosis, or programmed cell death, is a key pathway often targeted by chemotherapeutic agents.
Investigating Apoptosis Induction
Studies have shown that this compound can induce apoptosis in cancer cells.[1] This can be qualitatively and quantitatively assessed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with this compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Delving into the Molecular Pathways of Apoptosis
This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.
The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate. Upon receiving an apoptotic stimulus, pro-apoptotic members promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Recent evidence suggests that this compound can also induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[2] The ER is responsible for protein folding, and an accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR). Prolonged ER stress can lead to apoptosis, often through the activation of the ATF4-CHOP signaling axis.[2]
Caption: ER stress-mediated apoptosis induced by this compound.
Experimental Protocol: Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Protein lysates from cells treated with this compound
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Investigating Effects on Cell Cycle and Metastatic Potential
Beyond inducing apoptosis, anti-cancer agents can also exert their effects by arresting the cell cycle and inhibiting cell migration and invasion, which are crucial for metastasis.
Cell Cycle Analysis
Some lathyrane diterpenoids have been shown to disrupt normal cell cycle progression.[3][4] Analyzing the cell cycle distribution can reveal if this compound causes an accumulation of cells in a specific phase (G0/G1, S, or G2/M), indicating cell cycle arrest.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as previously described and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Assessing Anti-Migratory and Anti-Invasive Properties
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays can be used to evaluate the potential of this compound to inhibit these processes.
Caption: Experimental workflow for assessing cell migration and invasion.
This assay measures the collective migration of a sheet of cells.
Procedure:
-
Create a Monolayer: Grow cells to confluence in a multi-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.
This assay assesses the ability of cells to invade through a basement membrane matrix.
Procedure:
-
Prepare Transwell Inserts: Coat the porous membrane of Transwell inserts with a layer of Matrigel or a similar extracellular matrix protein.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant and Treatment: Add complete medium (containing a chemoattractant like FBS) and this compound to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells under a microscope.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the in vitro evaluation of the anti-cancer properties of this compound. The detailed protocols for assessing cytotoxicity, apoptosis, cell cycle progression, and metastatic potential offer a robust starting point for researchers. The elucidated mechanisms involving the mitochondrial and ER stress pathways highlight promising avenues for further investigation.
Future research should focus on expanding the panel of cancer cell lines to better understand the compound's spectrum of activity. In-depth proteomics and genomics studies could further unravel the intricate signaling networks modulated by this compound. Ultimately, promising in vitro findings will pave the way for pre-clinical in vivo studies to assess its therapeutic potential in a more complex biological system.
References
- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [publish.kne-publishing.com]
The Lathyrol Scaffold: A Privileged Structure for Modulating Cellular Activity – A Technical Guide to the Structure-Activity Relationship of Diacetyl Benzoyl Lathyrol Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The lathyrol scaffold, a complex tricyclic diterpenoid, represents a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[1][2] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of diacetyl benzoyl lathyrol analogs, a class of compounds demonstrating significant potential in overcoming multidrug resistance (MDR) and exhibiting potent anti-inflammatory properties. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and visualize key mechanistic pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the exploration and development of lathyrol-based therapeutics.
Introduction: The Therapeutic Potential of Lathyrol Diterpenoids
Lathyrane diterpenoids, primarily isolated from plants of the Euphorbia genus, are characterized by a unique 5/11/3 tricyclic ring system.[1][2] This intricate architecture provides a rigid framework upon which various functional groups can be strategically placed, leading to a diverse array of biological activities. These activities include the reversal of multidrug resistance in cancer cells, anti-inflammatory effects, and antiviral properties.[1][2]
Among the numerous lathyrol derivatives, those bearing acetyl and benzoyl ester functionalities have garnered considerable interest. These acyl groups play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule, influencing its interaction with biological targets and ultimately dictating its therapeutic efficacy. This guide will specifically focus on this compound analogs, exploring how the strategic placement and nature of these acyl groups influence their biological function.
Core Directive: Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of lathyrol analogs is exquisitely sensitive to the nature and position of the acyl substituents on the diterpene core. The hydroxyl groups at positions C-3, C-5, and C-15 are common sites for esterification, and modifications at these positions have profound effects on activity.[3]
Modulation of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4] Lathyrol analogs have emerged as potent modulators of P-gp, restoring the efficacy of conventional chemotherapeutic agents.[1][4]
A systematic study on derivatives of Euphorbia factor L3, a lathyrol diterpene, where the hydroxyl groups at C-3, C-5, and C-15 were modified with various acyl groups, provides critical insights into the SAR for MDR reversal.[4] The chemoreversal effects were evaluated in breast cancer cells overexpressing P-gp.[4]
Key SAR Insights for P-gp Modulation:
-
Influence of Acyl Chain Length and Aromaticity: The nature of the acyl group is a critical determinant of activity. Both aliphatic and aromatic acyl groups can confer potent MDR reversal activity.
-
Positional Importance of Acylation: Modification at all three positions (C-3, C-5, and C-15) has been shown to yield active compounds, indicating that the entire substitution pattern contributes to the interaction with P-gp.
-
Hydrophobicity and Hydrogen Bonding: The interaction with the flexible cavity of P-gp is influenced by hydrophobic interactions and the potential for hydrogen bonding.[4] The acyl groups contribute to the overall lipophilicity of the molecule, which is a key factor in its ability to interact with the transmembrane domains of P-gp.
Quantitative Analysis of P-gp Modulation by Lathyrol Analogs:
| Compound ID | Modification | Reversal Fold (RF) vs. Verapamil | Citation |
| 19 | C-15 acylated derivative | 4.8 | [4] |
| 25 | C-3 acylated derivative | 4.0 | [4] |
| EFL1 | This compound | Showed significant MDR reversal | [2] |
| EFL3 | Lathyrol Derivative | 39.68 | [4] |
Note: The specific acyl groups for compounds 19 and 25 are detailed in the source publication. This table highlights the most potent derivatives from the study.
Anti-inflammatory Activity and NF-κB Inhibition
Lathyrol and its analogs exhibit significant anti-inflammatory properties, largely attributed to their ability to inhibit the NF-κB signaling pathway.[3] The NF-κB transcription factor is a master regulator of inflammatory gene expression, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.
Mechanism of NF-κB Inhibition:
The precise mechanism of NF-κB inhibition by this compound analogs is an area of active investigation. However, studies on related compounds suggest several potential points of intervention in the canonical NF-κB pathway.[3] The pathway is initiated by stimuli such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Lathyrol derivatives have been shown to block the nuclear translocation of NF-κB, suggesting an upstream point of intervention, possibly at the level of IKK activation or IκBα degradation.[3]
Signaling Pathway: Canonical NF-κB Activation and Potential Inhibition by Lathyrol Analogs
Caption: Canonical NF-κB signaling pathway and potential points of inhibition by this compound analogs.
Modulation of Protein Kinase C (PKC)
Phorbol esters, which are structurally related to some diterpenoids, are well-known activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The diacylglycerol (DAG)-binding C1 domain of PKC is the target for phorbol esters. Given the structural similarities, it is plausible that lathyrol esters also modulate PKC activity. However, direct and systematic studies on the interaction of this compound analogs with specific PKC isozymes are currently limited. Future research in this area could reveal another important facet of the SAR of these compounds.
Experimental Protocols
The synthesis and evaluation of this compound analogs require a combination of organic synthesis techniques and robust biological assays.
General Procedure for the Acylation of Lathyrol
The selective acylation of the hydroxyl groups at C-3, C-5, and C-15 of the lathyrol scaffold is a key step in generating a library of analogs for SAR studies. The reactivity of these hydroxyl groups can differ, allowing for a degree of regioselectivity.
Materials:
-
Lathyrol (starting material)
-
Acetyl chloride or acetic anhydride (for acetylation)
-
Benzoyl chloride (for benzoylation)
-
A suitable base (e.g., pyridine, triethylamine, or DMAP)
-
Anhydrous solvent (e.g., dichloromethane, THF, or pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Protocol:
-
Dissolution: Dissolve lathyrol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the reaction mixture. The choice and amount of base can influence the selectivity of the acylation.
-
Addition of Acylating Agent: Slowly add the acylating agent (acetyl chloride, acetic anhydride, or benzoyl chloride) to the stirred solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired acylated lathyrol analog.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Experimental Workflow: Synthesis and Evaluation of Lathyrol Analogs
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of this compound analogs.
Assay for P-glycoprotein Modulation
A common method to assess the P-gp modulating activity of compounds is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR)
-
Non-P-gp expressing parental cell line (e.g., MCF-7)
-
Rhodamine 123
-
Test compounds (this compound analogs)
-
Positive control (e.g., Verapamil)
-
Cell culture medium and reagents
-
Fluorometer or flow cytometer
Step-by-Step Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds or the positive control for a defined period.
-
Substrate Loading: Add Rhodamine 123 to all wells and incubate to allow for cellular uptake.
-
Washing: Wash the cells to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer or flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the P-gp overexpressing cells treated with the test compound, compared to untreated cells, indicates inhibition of P-gp-mediated efflux.
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationship studies highlighted in this guide underscore the critical role of the acyl substituents in modulating their biological activity. The potent P-glycoprotein modulatory effects of these compounds offer a viable strategy to combat multidrug resistance in cancer.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive investigation involving the synthesis and evaluation of a complete series of this compound analogs with systematic variation of the acyl groups at the C-3, C-5, and C-15 positions is warranted. This would provide a more complete picture of the SAR for both P-gp modulation and anti-inflammatory activity.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which these compounds inhibit the NF-κB pathway and potentially modulate PKC activity will be crucial for their further development.
-
Pharmacokinetic Profiling: In vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the most promising analogs are essential next steps in the drug development process.
By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of the lathyrol scaffold and develop novel and effective treatments for a range of challenging diseases.
References
- 1. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 76376-43-7 | Euphorbia factor L1 [phytopurify.com]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing lathyrane structural diversity and MDR activity by combinatorial modification of lathyrane nucleus and ester side chain: A case study of Euphorbia Factor L1 and Euphorbia Factor L3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Targets of Diacetyl Benzoyl Lathyrol in Cancer Cells
Introduction
Diacetyl benzoyl lathyrol (DABL), a lathyrane-type diterpenoid, represents a promising class of natural products with significant cytotoxic and modulatory activities in cancer cells. Also identified as Euphorbia factor L3 (EFL3), this compound is isolated from the seeds of Euphorbia lathyris, a plant with a history in traditional medicine for treating various ailments.[1][2] Lathyrane diterpenoids are characterized by a complex tricyclic skeleton that enables interaction with multiple cellular targets, making them compelling candidates for novel anticancer therapeutic development.[3]
This guide provides an in-depth analysis of the known biological targets and mechanisms of action of DABL in neoplastic cells. We will dissect the core cellular processes it disrupts, explore its key molecular targets, and provide robust, field-proven protocols for researchers to validate these interactions in their own experimental settings. The narrative is structured to explain not just the "what" but the "why," reflecting a causal understanding of experimental design and mechanistic investigation.
Section 1: Core Cellular Processes Targeted by DABL
DABL exerts its anticancer effects not through a single mechanism, but by engaging a network of interconnected cellular processes. This multi-pronged attack is a hallmark of potent therapeutic candidates, as it can pre-emptively address the complex and adaptive nature of cancer.
Induction of Programmed Cell Death (Apoptosis)
A primary outcome of DABL treatment in cancer cells is the induction of apoptosis.[2] Evasion of apoptosis is a fundamental characteristic of cancer, and compounds that can reactivate this dormant process are of high therapeutic value.[4] DABL leverages at least two distinct signaling cascades to drive cells toward self-destruction.
The most well-documented pro-apoptotic mechanism of DABL is its activation of the mitochondrial pathway.[2] This pathway is a critical checkpoint for cellular life and death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] Treatment of non-small cell lung cancer (NSCLC) A549 cells with DABL leads to a quantifiable loss of the mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c from the mitochondria into the cytosol.[2]
This event is the point of no return. Cytosolic cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases like caspase-3, which dismantle the cell by cleaving critical substrates such as Poly (ADP-ribose) polymerase (PARP).[4][5]
Recent evidence reveals that DABL also induces apoptosis by provoking endoplasmic reticulum (ER) stress.[6] The ER is central to protein folding, and an accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained ER stress shifts the UPR toward a pro-apoptotic outcome. In human pancreatic cancer cells, DABL treatment increases the levels of key ER stress markers, including phosphorylated inositol-requiring enzyme 1 alpha (IRE1α) and activating transcription factor 4 (ATF4).[6] These signals converge on the transcription factor C/EBP homologous protein (CHOP), a critical mediator of ER stress-induced apoptosis.[6] The upregulation of CHOP, coupled with the cleavage of PARP, confirms that DABL can kill cancer cells by overwhelming their protein-folding capacity.[6][7]
Section 2: Key Molecular Targets of DABL and Lathyrane Diterpenoids
The diverse cellular effects of DABL are rooted in its interaction with specific molecular targets. While some are directly engaged by DABL, others are modulated as a downstream consequence. Understanding these primary interactions is crucial for rational drug development.
Protein Kinase C (PKC)
A pivotal target for the broader class of lathyrane diterpenoids is Protein Kinase C (PKC), a family of serine/threonine kinases that act as central nodes in signal transduction, controlling proliferation, differentiation, and apoptosis.[8][9] Lathyranes, along with other diterpenes from Euphorbia species, are known to be potent PKC activators.[8] They accomplish this by mimicking the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 regulatory domain of classical and novel PKC isozymes.[8][10]
This interaction recruits PKC to the cell membrane, leading to its activation. The ability of DABL's parent structure to activate PKC provides a compelling upstream mechanism that could initiate downstream events like mitochondrial dysregulation and changes in gene expression related to apoptosis and metastasis.[3]
P-glycoprotein (P-gp/ABCB1)
One of the most significant barriers to successful chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[11][12] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutics to sub-lethal levels.[13] Lathyrane diterpenoids have been extensively studied as powerful P-gp inhibitors and MDR modulators.[11] They are thought to interact directly with P-gp, inhibiting its transport function and thereby resensitizing resistant cancer cells to conventional anticancer drugs.[11] This makes DABL a potential candidate for combination therapies aimed at overcoming chemoresistance.
Regulators of Epithelial-Mesenchymal Transition (EMT)
While direct studies on DABL are emerging, research on closely related lathyrol derivatives provides strong evidence for another critical target: the machinery of epithelial-mesenchymal transition (EMT).[14] EMT is a developmental process hijacked by cancer cells to gain migratory and invasive properties, facilitating metastasis.[15]
In NSCLC cells, lathyrol derivatives have been shown to reverse the EMT phenotype.[14] This is achieved by:
-
Upregulating E-cadherin: The quintessential epithelial marker responsible for strong cell-cell adhesion.
-
Downregulating N-cadherin and β-catenin: Mesenchymal markers associated with reduced adhesion and increased motility.
-
Decreasing Matrix Metalloproteinases (MMPs): Specifically MMP2 and MMP9, enzymes that degrade the extracellular matrix, allowing cells to invade surrounding tissues.[14]
By modulating these key proteins, DABL-related compounds can effectively inhibit the migratory and invasive capabilities of cancer cells, targeting a crucial aspect of tumor progression.[14]
Section 3: Experimental Protocols for Target Validation
To empower researchers to investigate the mechanisms outlined above, this section provides detailed, step-by-step protocols. These methods are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of DABL required to inhibit cancer cell proliferation by 50% (IC50).
-
Principle: The mitochondrial dehydrogenase in living cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DABL stock solution (in anhydrous DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Anhydrous DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the DABL stock solution in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted DABL solutions. Include a vehicle control (DMSO at the same final concentration as the highest DABL dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of anhydrous DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using non-linear regression analysis.[2]
-
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Treatment: Treat cells with the desired concentrations of DABL for the specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization or scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for validating the modulation of target proteins (e.g., caspases, PARP, Bcl-2 family, EMT markers).
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a solid support membrane, and then probed with antibodies specific to the target protein.
-
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to targets like Cleaved Caspase-3, PARP, CHOP, E-cadherin, etc.)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (e.g., β-actin) to compare protein levels between samples.
-
Section 4: Data Summary & Visualizations
Effective data presentation is key to understanding the implications of experimental results.
Table 1: Cytotoxicity of DABL and Related Lathyrane Diterpenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Type | IC50 (µM) | Reference |
| DABL (EFL3) | A549 | Lung Carcinoma | 34.04 ± 3.99 | [2] |
| Jatropodagin A | Saos-2 | Osteosarcoma | 8.08 | [14] |
| Jatropodagin A | MG-63 | Osteosarcoma | 14.64 | [14] |
| Euphorbia factor L28 | 786-0 | Renal Carcinoma | 9.43 | |
| Euphorbia factor L28 | HepG2 | Liver Carcinoma | 13.22 |
This table summarizes the half-maximal inhibitory concentrations (IC50), demonstrating the potent cytotoxic effects of DABL and structurally similar lathyrane diterpenoids across a range of cancer types.
Diagrams of Cellular Pathways and Workflows
Visual models are indispensable for conceptualizing complex biological interactions and experimental designs.
Caption: DABL-induced apoptosis involves PKC activation, ER stress, and the mitochondrial pathway.
Caption: DABL inhibits P-gp to reverse MDR and modulates key markers to suppress EMT.
Caption: A logical workflow for investigating the anticancer effects of DABL.
Conclusion and Future Directions
This compound is a mechanistically rich natural product that targets cancer cells on multiple fronts. Its ability to activate Protein Kinase C, induce apoptosis through both mitochondrial and ER stress pathways, inhibit the P-glycoprotein drug pump, and potentially reverse epithelial-mesenchymal transition underscores its therapeutic potential. The convergence of these activities makes DABL a formidable agent against tumor proliferation, survival, and metastasis.
Future research should focus on elucidating the precise PKC isozymes activated by DABL and mapping the direct signaling links between PKC activation and the induction of ER and mitochondrial stress. Furthermore, in vivo studies are essential to validate these cellular mechanisms in a complex tumor microenvironment and to assess the potential of DABL as a standalone or combination therapy to overcome chemoresistance. The protocols and mechanistic insights provided in this guide serve as a foundational platform for these critical next steps in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cell Proliferation by Euphorbia Factors L1 and L3 from Euphorbia lathyris through the ATF4-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of diacyltetrol lipids as activators for the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epithelial-mesenchymal dynamics in cancer: Role of signalling pathways, stromal interactions and natural therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diacetyl Benzoyl Lathyrol and its Synonyms for Advanced Research Applications
Introduction
In the landscape of oncological and cellular biology research, the identification of novel compounds with therapeutic potential is of paramount importance. Among these, the lathyrane-type diterpenoids have emerged as a promising class of natural products. This technical guide provides an in-depth exploration of Diacetyl benzoyl lathyrol, a notable member of this family, intended for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, chemical properties, intricate mechanisms of action, and provide field-proven experimental protocols to facilitate its investigation.
Nomenclature and Chemical Identity: A Compound of Many Names
Clarity in scientific communication begins with precise identification. This compound is known in the literature by several synonyms and alternative names, which can be a source of confusion. This section aims to consolidate its various identifiers.
The most commonly encountered synonyms for this compound include:
-
Lathyrol-3,15-diacetate-5-benzoate
-
5,15-Diacetyl-3-benzoyllathyrol
-
Euphorbia factor L3 (EFL3)
-
Phytoclear EL-1
-
Eupho
The formal IUPAC name for this compound is [(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate[1]. Its unique chemical structure is registered under the CAS number 218916-52-0 [1].
This diterpenoid is naturally derived from the seeds of Euphorbia lathyris[2], a plant with a history in traditional medicine.
Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical characteristics is crucial for its effective use in experimental settings. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₇ | [3] |
| Molecular Weight | 522.63 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage | For long-term stability, it is recommended to store the compound at -20°C, protected from light. | [5] |
Preparation of Stock Solutions
For in vitro cellular assays, a concentrated stock solution is typically prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO)[4]. The following is a general protocol for preparing a stock solution:
-
Accurately weigh a precise amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: A Dual-Pronged Approach to Inducing Apoptosis
This compound exerts its potent anti-cancer effects primarily through the induction of apoptosis in tumor cells.[6] Mechanistic studies have revealed that it triggers programmed cell death via two distinct but interconnected signaling pathways: the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The mitochondrial pathway is a central route for apoptosis induction. This compound initiates this cascade by disrupting the integrity of the mitochondrial membrane.[7] This leads to a loss of the mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors from the intermembrane space into the cytoplasm.[7]
A key event in this process is the release of cytochrome c .[7] Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome.[5][8] The apoptosome then recruits and activates pro-caspase-9 , an initiator caspase.[8][9] Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3 .[10][11] Caspase-3 is the primary executioner caspase that orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11]
The activity of the mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins .[12][13][14][15] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins).[16] It is hypothesized that this compound shifts the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
The Endoplasmic Reticulum (ER) Stress Pathway
The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state known as ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound has been shown to induce ER stress in cancer cells.
The unfolded protein response (UPR) is a set of signaling pathways that are activated to cope with ER stress. One of the key sensors of the UPR is Inositol-requiring enzyme 1 (IRE1α) . Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 is a potent transcription factor that upregulates genes involved in protein folding and degradation.
However, under conditions of sustained ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. A critical mediator of this switch is the transcription factor ATF4 (Activating Transcription Factor 4) , whose translation is enhanced during ER stress. ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) .[17][18] CHOP plays a central role in ER stress-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic BH3-only proteins, thereby linking the ER stress pathway to the mitochondrial pathway.
Caption: ER Stress-Induced Apoptosis Pathway Modulated by this compound.
Experimental Protocols for the Investigation of this compound
To facilitate the study of this compound, we provide the following detailed protocols for key assays. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). For A549 cells, the reported IC₅₀ value for this compound is approximately 34.04 ± 3.99 µM after 72 hours of treatment.[7][19]
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, a key indicator of early apoptosis.
Materials:
-
JC-1 dye
-
Cells treated with this compound
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Assay buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as desired. Include negative (vehicle-treated) and positive (FCCP or CCCP-treated) controls.[1]
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[1]
-
Washing: Centrifuge the cells and wash them with the provided assay buffer to remove excess dye.[1]
-
Fluorescence Measurement:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[20]
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/530 nm) wavelengths. The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.[21]
-
Protocol 3: Western Blot for Cytochrome c Release
This protocol allows for the detection of cytochrome c in the cytosolic fraction of cells, indicating its release from the mitochondria.
Materials:
-
Cells treated with this compound
-
Cytosol/Mitochondria Fractionation Kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cytochrome c
-
Primary antibody against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) for fractionation control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cytochrome c.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria. Use the cytosolic and mitochondrial markers to confirm the purity of the fractions.
Conclusion
This compound, also known as Euphorbia factor L3, is a potent lathyrane diterpenoid with significant anti-cancer properties. Its ability to induce apoptosis through the coordinated activation of the mitochondrial and ER stress pathways makes it a compelling candidate for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and detailed mechanisms of action, along with robust experimental protocols to empower researchers in their exploration of this promising natural compound. As with any experimental work, careful attention to detail and the use of appropriate controls are paramount for obtaining reliable and reproducible results.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 218916-52-0 [chemicalbook.com]
- 5. genetex.com [genetex.com]
- 6. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 14. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem-agilent.com [chem-agilent.com]
A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Euphorbia Factor L3
This guide provides an in-depth exploration of Euphorbia factor L3 (EFL3), a prominent lathyrane diterpenoid derived from the plant genus Euphorbia. Designed for researchers, scientists, and professionals in drug development, this document details the scientific journey from the initial discovery to the nuanced protocols of its isolation, structural elucidation, and the investigation of its biological activities. The methodologies presented herein are a synthesis of established protocols, offering a robust framework for the scientific exploration of this potent natural compound.
Introduction: The Significance of Lathyrane Diterpenoids
The genus Euphorbia is a vast and chemically diverse group of flowering plants, renowned for its production of a wide array of diterpenoids.[1] Among these, the lathyrane-type diterpenoids are a significant class, characterized by a unique tricyclic 5/11/3-membered ring system.[2][3] These compounds, including Euphorbia factor L3, have garnered considerable scientific interest due to their diverse and potent pharmacological properties.[1][2] Research has highlighted their potential as cytotoxic agents against various cancer cell lines, modulators of multidrug resistance (MDR) in cancer, and anti-inflammatory agents.[2][4][5][6][7] Euphorbia factor L3, in particular, stands out for its well-documented bioactivities, making it a valuable subject for natural product chemistry and drug discovery.
Discovery and Natural Occurrence
Euphorbia factor L3 is a naturally occurring lathyrane diterpenoid predominantly isolated from Euphorbia lathyris, commonly known as caper spurge.[1][5] Initially, the seeds of E. lathyris were the primary source for the isolation of EFL3 and other related lathyrane factors.[8] More recent studies have also confirmed its presence in the aerial parts of the plant, broadening the scope for its sourcing.[9][10] The discovery of EFL3 was part of a broader effort to identify and characterize the bioactive constituents of Euphorbia species, which have a long history of use in traditional medicine.[1]
Isolation and Purification: A Step-by-Step Protocol
The isolation of Euphorbia factor L3 from its natural source is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesized methodology based on established procedures.[8][11]
Plant Material and Extraction
-
Source Material : Dried and powdered seeds of Euphorbia lathyris (14 kg) are the starting material.[8] Alternatively, the aerial parts of the plant can also be used.[9][10]
-
Initial Extraction : The powdered plant material is subjected to reflux with 95% ethanol (EtOH).[8] This process is typically repeated three times to ensure exhaustive extraction of the diterpenoids.
-
Solvent Removal : The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[11] Bioassay-guided fractionation has shown that the EtOAc fraction exhibits significant biological activity and is enriched with lathyrane diterpenoids, including EFL3.[11]
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate EFL3 in its pure form.
-
Silica Gel Column Chromatography : The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate.[8] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography : Fractions containing EFL3 are further purified using a Sephadex LH-20 column with a mobile phase of methylene chloride-methanol.[8] This step is effective in removing pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC) : Final purification is achieved by preparative or semi-preparative HPLC to yield pure Euphorbia factor L3.[4]
Workflow for Isolation of Euphorbia Factor L3
Caption: Isolation workflow for Euphorbia factor L3.
Structural Elucidation
The determination of the chemical structure of Euphorbia factor L3, also known as 5,15-Diacetyl-3-benzoyllathyrol, was accomplished through a combination of spectroscopic techniques.[12]
Spectroscopic Data
-
Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EIMS) of EFL3 shows a molecular ion peak at m/z 522, corresponding to the molecular formula C₃₁H₃₈O₇.[8][12]
-
Infrared (IR) Spectroscopy : The IR spectrum of EFL3 displays characteristic absorption bands at 2925, 1739, 1714, 1650, 1622, 1452, 1370, 1277, 1222, 1109, and 712 cm⁻¹.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are pivotal in elucidating the detailed structure of EFL3. The ¹H-NMR spectrum reveals the presence of five benzene protons, indicative of a benzoyl group.[8][12] The ¹³C-NMR spectrum shows 29 carbon signals, which, when considering the benzene ring, totals 31 carbons.[12] Key signals include four carbonyl carbons.[8][12]
Table 1: Key NMR Spectral Data for Euphorbia Factor L3
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Benzene Ring | 7.26 - 8.04 (m) | - |
| Carbonyls | - | 196.72, 170.13, 169.65, 166.13 |
| Additional characteristic proton and carbon signals would be populated here from primary literature sources. |
Note: The detailed assignment of all proton and carbon signals requires access to the primary spectral data, which is referenced in the cited literature.[8]
Biological Activities and Therapeutic Potential
Euphorbia factor L3 has demonstrated a range of promising biological activities, positioning it as a lead compound for further drug development.
Anticancer Activity
EFL3 exhibits potent cytotoxic effects against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (LoVo).[12]
-
Cytotoxicity : The half-maximal inhibitory concentration (IC₅₀) of EFL3 against A549 cells has been reported to be 34.04 ± 3.99 μM.[4][8][12] Comparatively, its cytotoxicity against MCF-7 and LoVo cells was found to be 45.28 ± 2.56 μM and 41.67 ± 3.02 μM, respectively.[12]
-
Mechanism of Action : Mechanistic studies have revealed that EFL3 induces apoptosis in A549 cells through the mitochondrial pathway.[4][8][12] This involves a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c.[8][12] Furthermore, EFL3 has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins such as ATF4 and CHOP.[9][10]
Signaling Pathway for EFL3-Induced Apoptosis
Caption: EFL3-induced apoptosis signaling pathway.
Multidrug Resistance (MDR) Reversal
Lathyrane diterpenoids, including derivatives of EFL3, have been investigated for their ability to reverse multidrug resistance in cancer cells.[5] This is often mediated by the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells.[5] Structure-activity relationship studies on EFL3 derivatives have been conducted to optimize their MDR reversal activity.[5]
Anti-inflammatory Activity
Several lathyrane diterpenoids isolated from E. lathyris have demonstrated anti-inflammatory properties.[6][7] They have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, with IC₅₀ values in the micromolar range.[6][7] This suggests a potential therapeutic application for EFL3 and related compounds in inflammatory conditions.
Conclusion and Future Directions
Euphorbia factor L3 is a compelling natural product with a well-defined chemical structure and a spectrum of significant biological activities. The established protocols for its isolation and purification provide a solid foundation for its further investigation. The potent cytotoxic and pro-apoptotic effects of EFL3, particularly through the mitochondrial and ER stress pathways, underscore its potential as a lead compound for the development of novel anticancer agents. Future research should focus on synthetic modifications of the EFL3 scaffold to enhance its therapeutic index and explore its efficacy in in vivo models. Additionally, further elucidation of its molecular targets will be crucial for a comprehensive understanding of its mechanism of action and for unlocking its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note & Protocol: A Guide to the Semi-Synthesis and Purification of Diacetyl benzoyl lathyrol
Abstract
This comprehensive guide provides a detailed protocol for the semi-synthesis and purification of Diacetyl benzoyl lathyrol, a notable lathyrane diterpenoid with significant biological activities. Recognizing the inherent complexities of de novo total synthesis of such intricate natural products[1][2], this document outlines a more pragmatic and accessible approach. The protocol commences with the isolation of the lathyrol scaffold from a natural source, followed by a strategic semi-synthesis to yield the target compound, and concludes with a robust purification and characterization workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a practical methodology for obtaining high-purity this compound for research and development purposes.
Introduction: The Significance of this compound
This compound, also known as Euphorbia factor L3, is a complex diterpenoid belonging to the lathyrane family.[3] These compounds are characteristically isolated from plants of the Euphorbia genus, which have a long history in traditional medicine.[4] this compound itself has garnered interest for its potential therapeutic applications, including cytotoxic effects against cancer cells and its use as a skin conditioning agent in cosmetics.[3][5][6][7]
The intricate tricyclic carbon skeleton of lathyrane diterpenoids presents a formidable challenge for total chemical synthesis.[1][8] Therefore, a more viable strategy for obtaining this compound involves the isolation of a closely related precursor from a natural source, followed by chemical modification (semi-synthesis) to arrive at the desired product. This application note details such a workflow, providing both the procedural steps and the scientific rationale behind them.
Chemical Structure of this compound:
-
Molecular Formula: C₃₁H₃₈O₇[5]
-
Molecular Weight: 522.63 g/mol
-
IUPAC Name: [(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.0⁵,⁷]pentadec-3-enyl] benzoate[5]
Part I: Isolation of the Lathyrol Precursor from Euphorbia lathyris
The foundational step in this protocol is the extraction and isolation of a suitable lathyrol precursor from the seeds of Euphorbia lathyris, a known source of this class of diterpenoids.[5] The general strategy involves solvent extraction followed by preliminary chromatographic separation to isolate the lathyrol core.
Rationale for Method Selection
The choice of a non-polar solvent like hexane for initial extraction is to remove lipids and other non-polar constituents from the seeds. Subsequent extraction with a more polar solvent, such as ethanol or ethyl acetate, is effective for extracting the diterpenoids.[9] A multi-step chromatographic approach is necessary to separate the complex mixture of phytochemicals present in the crude extract.[4][10]
Experimental Protocol: Extraction and Isolation
Materials:
-
Dried seeds of Euphorbia lathyris
-
Hexane
-
Ethanol
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Grind the dried seeds of Euphorbia lathyris to a fine powder.
-
Defatting: Macerate the powdered seeds in hexane (1:5 w/v) for 24 hours at room temperature to remove lipids. Filter the mixture and discard the hexane extract. Repeat this step twice.
-
Extraction of Diterpenoids: Air-dry the defatted seed powder and then extract with ethanol (1:10 w/v) three times, each for 24 hours. Combine the ethanolic extracts.
-
Concentration: Evaporate the combined ethanolic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column. . Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the lathyrol core.
-
-
Hydrolysis to Lathyrol: Combine the fractions containing the mixed lathyrol esters. To generate a uniform precursor for synthesis, hydrolyze the ester groups by treating the combined fractions with a 5% solution of potassium hydroxide in methanol.[11] This will yield the parent lathyrol scaffold. Neutralize the reaction mixture and extract the lathyrol into an organic solvent.
-
Purification of Lathyrol: Further purify the resulting lathyrol using another round of silica gel chromatography to obtain the pure precursor.
Part II: Semi-Synthesis of this compound
This part of the protocol describes the chemical modifications required to convert the isolated lathyrol precursor into this compound. This involves a two-step process of benzoylation and acetylation of the hydroxyl groups on the lathyrol scaffold.
Causality Behind Experimental Choices
The synthesis involves the formation of ester linkages. The use of acyl chlorides (benzoyl chloride and acetyl chloride) in the presence of a mild base like pyridine is a standard and efficient method for esterification of alcohols. Pyridine acts as a catalyst and also scavenges the HCl byproduct generated during the reaction. The order of reactions can be tailored to exploit potential differences in the reactivity of the hydroxyl groups on the lathyrol molecule.
Experimental Protocol: Synthesis
Materials:
-
Purified Lathyrol precursor
-
Benzoyl chloride
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and hotplate
Procedure:
-
Benzoylation:
-
Dissolve the purified lathyrol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (as a catalyst and acid scavenger).
-
Slowly add benzoyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Acetylation:
-
Dissolve the crude benzoylated product in anhydrous DCM.
-
Add pyridine, followed by the slow addition of acetyl chloride at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
-
Final Work-up:
-
Perform the same work-up procedure as described in step 2.
-
The resulting crude product is the target this compound, which will then be purified.
-
Part III: Purification of this compound
Purification is a critical step to ensure the final product is of high purity for subsequent applications. A combination of flash chromatography and High-Performance Liquid Chromatography (HPLC) is recommended for this purpose.
Purification Strategy
Flash chromatography provides a rapid and efficient method for the bulk purification of the crude product. For achieving higher purity, Reverse-Phase HPLC (RP-HPLC) is the preferred method due to its high resolving power for complex mixtures.[12]
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., Hexane/Ethyl Acetate gradient)
-
HPLC system with a C18 column
-
HPLC grade solvents (e.g., Acetonitrile, Water)
-
Vials for fraction collection
Procedure:
-
Flash Chromatography:
-
Dissolve the crude product in a minimal amount of DCM and load it onto a pre-packed silica gel column.
-
Elute with a suitable solvent system, such as a hexane-ethyl acetate gradient, to separate the desired product from byproducts and unreacted starting materials.
-
Collect fractions and analyze by TLC to identify those containing pure this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Combine the pure fractions from flash chromatography and concentrate them.
-
Dissolve the semi-purified product in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into an RP-HPLC system equipped with a C18 column.
-
Elute with an appropriate mobile phase, such as a gradient of acetonitrile and water.
-
Monitor the elution profile with a suitable detector (e.g., UV-Vis) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the highly purified product.
-
Part IV: Structural Characterization
Confirmation of the identity and purity of the synthesized this compound is essential. A combination of spectroscopic techniques should be employed for this purpose.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of the compound.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass of the molecule.[5][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as carbonyls (from the esters and ketone) and aromatic rings.[14]
-
Purity Analysis: The purity of the final compound can be definitively assessed using HPLC with a diode-array detector (DAD) or a universal detector like an evaporative light scattering detector (ELSD).[15][16]
| Technique | Purpose | Expected Key Signals/Results |
| ¹H NMR | Structural confirmation and proton environment | Signals for acetyl and benzoyl groups, olefinic protons, and the complex pattern of the diterpenoid core. |
| ¹³C NMR | Confirmation of carbon skeleton | Resonances for carbonyl carbons, aromatic carbons, and the carbons of the tricyclic structure. |
| HRMS | Molecular formula confirmation | A molecular ion peak corresponding to the exact mass of C₃₁H₃₈O₇.[5] |
| FTIR | Functional group identification | Strong C=O stretching bands for esters and ketones, C-O stretching, and bands for C-H and aromatic C=C bonds. |
| HPLC-DAD | Purity assessment | A single major peak at the expected retention time with a characteristic UV spectrum. |
Visual Workflows
Caption: Overall workflow from natural source to purified compound.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. lookchem.com [lookchem.com]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]
- 5. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 218916-52-0 [chemicalbook.com]
- 7. This compound, 218916-52-0 [perflavory.com]
- 8. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Diacetyl Benzoyl Lathyrol using LC-MS
Introduction
Diacetyl benzoyl lathyrol is a complex diterpenoid compound found in plants of the Euphorbia genus, notably Euphorbia lathyris[1]. It belongs to the lathyrane family of diterpenes and is of significant interest to researchers in natural product chemistry and drug development due to its potential biological activities, including cytotoxic effects on cancer cells[2][3]. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for researchers, scientists, and drug development professionals seeking a robust and reliable analytical workflow. The protocol is grounded in established principles of small molecule LC-MS analysis and tailored to the specific chemical properties of this compound.
Chemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₇ | [1][3] |
| Molecular Weight | 522.63 g/mol | [1][3] |
| CAS Number | 218916-52-0 | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Principle of the Method
This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the sample matrix. The separation is based on the compound's hydrophobicity. Following chromatographic separation, the analyte is introduced into a mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and medium-polarity molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion[4]. The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of the target analyte.
Materials and Reagents
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade, >99%)
-
-
Standards:
-
This compound analytical standard (>98% purity)
-
-
Sample Preparation:
-
0.22 µm syringe filters (PTFE or other suitable material)
-
Autosampler vials with inserts
-
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an ESI source (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overview of the LC-MS analysis workflow for this compound.
Step-by-Step Protocol
Standard Solution Preparation
The foundation of accurate quantification lies in the careful preparation of standard solutions[5].
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol in a volumetric flask. This high concentration stock should be stored at -20°C.
-
Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with methanol to obtain a working stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A typical concentration range would be 1, 5, 10, 50, 100, 250, and 500 ng/mL. The linearity of the method within this range ensures accurate measurement across a breadth of concentrations[6].
Sample Preparation
The goal of sample preparation is to extract this compound from the matrix and remove interfering substances that could affect the analysis[7][8].
-
For Plant Extracts:
-
Accurately weigh the dried plant material.
-
Perform an extraction with a suitable solvent such as ethyl acetate or methanol. Sonication or maceration can be used to improve extraction efficiency.
-
Evaporate the solvent to dryness under reduced pressure[9].
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (if available). This is a common and effective method for removing proteins that can interfere with the analysis and damage the LC column[8][10].
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS System Parameters
The following parameters are a starting point and should be optimized for your specific instrumentation and application. Method development often involves a systematic approach to refining these conditions[11].
Table 1: Suggested LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, 2.6 µm | A C18 column is a good starting point for the separation of moderately non-polar compounds like diterpenoids[12][13]. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI[14]. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography, often providing good peak shape and resolution. |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min | A gradient elution is necessary to effectively separate the analyte from matrix components with varying polarities. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for ESI sensitivity. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Diterpenoids often ionize well in positive mode ESI, forming protonated molecules ([M+H]⁺) or adducts like ([M+Na]⁺)[15][16]. |
| Capillary Voltage | 3.5 kV | |
| Gas Temperature | 325°C | |
| Gas Flow | 8 L/min | |
| Nebulizer Pressure | 40 psi | |
| Monitored Ions | SIM Mode: m/z 523.269 (for ([M+H]⁺)) and 545.251 (for ([M+Na]⁺))MRM Mode: Precursor ion: m/z 523.269. Product ions should be determined by infusing the standard and optimizing fragmentation. | SIM mode offers good sensitivity and selectivity. For even higher selectivity and to minimize matrix effects, an MRM method should be developed by identifying characteristic product ions from the fragmentation of the precursor ion[4]. |
Method Validation
For reliable and reproducible results, the analytical method should be validated according to established guidelines[17][18]. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present[6]. This is typically evaluated by analyzing blank matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte[6]. This is assessed by analyzing the calibration standards and evaluating the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[19]. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively[6].
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components[7]. This can be assessed by comparing the response of the analyte in a pure solution to the response in a post-extraction spiked matrix sample.
-
Recovery: The efficiency of the extraction procedure[6].
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak corresponding to this compound in both the standards and the samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the equation of the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured peak areas.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample solvent mismatch | Use a new column, ensure mobile phase pH is appropriate for the analyte, reconstitute the sample in the initial mobile phase. |
| Low Sensitivity | Suboptimal MS parameters, sample degradation, poor ionization | Optimize ESI source parameters (voltages, gas flows, temperatures), ensure proper sample handling and storage, try different mobile phase additives (e.g., ammonium formate). |
| High Background Noise | Contaminated mobile phase or LC system | Use fresh LC-MS grade solvents, flush the LC system thoroughly. |
| Poor Reproducibility | Inconsistent sample preparation, unstable MS signal | Standardize the sample preparation procedure, ensure the MS is properly tuned and calibrated. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound. By following this detailed methodology, researchers can achieve accurate and reliable quantification of this important diterpenoid in various matrices. The provided parameters serve as a robust starting point, and further optimization may be required depending on the specific instrumentation and sample complexity. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality data for research and development applications.
References
- 1. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 218916-52-0 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. resolian.com [resolian.com]
- 7. tecan.com [tecan.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. organomation.com [organomation.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
- 14. Simultaneous quantification of 19 diterpenoids in Isodon amethystoides by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray ionization tandem mass spectrometry analysis of isopimarane diterpenes from Velloziaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sisu.ut.ee [sisu.ut.ee]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Investigating Diacetyl Benzoyl Lathyrol and Its Derivatives in Non-Small Cell Lung Cancer Research
Abstract
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Diterpenoids isolated from natural sources represent a promising class of compounds with diverse biological activities. This document provides a comprehensive technical guide for researchers investigating the application of Diacetyl Benzoyl Lathyrol and its closely related analogs, specifically C-5 benzoylated lathyrol, in the context of NSCLC. We synthesize the current understanding of its mechanism of action, focusing on the inhibition of the Epithelial-Mesenchymal Transition (EMT), and provide detailed, field-proven protocols for key in vitro and in vivo experiments to validate and expand upon these findings. This guide is intended for cancer biologists, pharmacologists, and drug development professionals seeking to explore the therapeutic potential of this compound class.
Introduction and Scientific Background
Lathyrol and its derivatives are lathyrane-type diterpenoids, a class of natural products that have garnered interest for their potential pharmacological activities, including anti-inflammatory and anti-tumor effects[1]. While the specific compound "this compound" is not extensively characterized in publicly available literature, research on structurally similar derivatives provides a strong foundation for investigation. A key study synthesized and evaluated several lathyrol derivatives, identifying C-5 benzoylated lathyrol as a potent inhibitor of NSCLC cell growth, migration, and invasion[2][3]. This compound demonstrated a dose-dependent inhibitory effect on human NSCLC cell lines A549 and H1299, while showing weaker effects on normal lung epithelial cells, suggesting a degree of selective toxicity[2].
The primary mechanism of action appears to be the modulation of the Epithelial-Mesenchymal Transition (EMT)[2][3]. EMT is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance[4]. By reverting the mesenchymal phenotype of cancer cells towards a more epithelial state, compounds like C-5 benzoylated lathyrol may reduce the metastatic potential of tumors and potentially re-sensitize them to other therapies. This application note will therefore focus on the established anti-EMT activity of C-5 benzoylated lathyrol as a model for the broader class of this compound compounds.
Postulated Mechanism of Action: Inhibition of EMT
The metastatic cascade is the primary cause of mortality in lung cancer patients. A crucial step in this process is the acquisition of migratory and invasive capabilities by tumor cells through EMT. This transition is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, including N-cadherin and Vimentin.
Studies on C-5 benzoylated lathyrol indicate that it interferes with this process in NSCLC cells[2][3]. Treatment of A549 cells with the compound led to:
-
Increased expression of E-cadherin: This cell-cell adhesion molecule is a hallmark of the epithelial state, and its upregulation strengthens cell-cell junctions, reducing cell motility.
-
Decreased expression of N-cadherin, β-catenin, MMP2, and MMP9: N-cadherin is a mesenchymal marker that promotes motility. β-catenin, when not in cell junctions, can act as a transcriptional co-activator for pro-mesenchymal genes. Matrix metalloproteinases (MMPs) like MMP2 and MMP9 are critical for degrading the extracellular matrix, a necessary step for invasion[2][3].
This evidence strongly suggests that the compound's anti-invasive effects are mediated through the inhibition of the EMT signaling pathway.
Caption: Proposed mechanism of this compound in NSCLC.
Quantitative Data Summary
The following table summarizes the reported qualitative and quantitative effects of C-5 benzoylated lathyrol on NSCLC cell lines A549 and H1299. These data are derived from in vitro assays and serve as a benchmark for further investigation[2][3].
| Assay | Cell Lines | Parameter Measured | Observed Effect with C-5 Benzoylated Lathyrol | Reference |
| MTT Assay | A549, H1299 | Cell Proliferation/Viability | Dose-dependent inhibition of cell growth. | [2][3] |
| Colony Formation | A549, H1299 | Clonogenic Survival | Significant reduction in the number and size of colonies. | [2] |
| Wound Healing | A549, H1299 | Cell Migration | Significant decrease in the relative migration rate. | [2] |
| Transwell Assay | A549, H1299 | Cell Invasion | Significant reduction in the number of invaded cells. | [2] |
| RT-qPCR | A549 | mRNA Expression | ↓ integrin α2, ↓ integrin β1, ↓ MMP2, ↓ MMP9, ↓ β-catenin, ↓ N-cadherin, ↑ E-cadherin. | [2] |
| Western Blot | A549 | Protein Expression | ↓ N-cadherin, ↓ β-catenin, ↓ MMP2, ↓ integrin αV, ↑ E-cadherin. | [2] |
Experimental Protocols
The following protocols provide a robust framework for studying this compound in lung cancer.
Protocol 4.1: In Vitro Cell Viability (MTT Assay)
This protocol determines the effect of the compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability and proliferation.
Rationale: The MTT assay is a standard colorimetric assay for measuring cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[5].
Methodology:
-
Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[6][7].
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[7].
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution[5].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 4.2: Western Blot Analysis of EMT Markers
This protocol allows for the qualitative and semi-quantitative analysis of key protein markers of the EMT pathway.
Rationale: Western blotting is used to detect specific proteins in a sample. By probing cell lysates with antibodies specific to E-cadherin, N-cadherin, and β-catenin, we can directly observe the molecular changes induced by the compound, validating the proposed mechanism of action[8][9].
Methodology:
-
Cell Culture and Lysis: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 48 hours.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors[10]. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA protein assay kit[10].
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-β-catenin, and anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Caption: Standard workflow for Western Blot analysis.
Protocol 4.3: In Vivo Subcutaneous Xenograft Model
This protocol describes a foundational in vivo study to assess the anti-tumor efficacy of this compound. The literature on C-5 benzoylated lathyrol currently lacks in vivo data, making this a critical next step.
Rationale: While in vitro assays are essential for initial screening and mechanistic studies, an in vivo model is crucial to evaluate a compound's efficacy in a complex biological system, considering factors like bioavailability, metabolism, and toxicity. The subcutaneous xenograft model is a well-established, reproducible method for initial efficacy testing of anti-cancer agents.
Methodology:
-
Animal Husbandry: Use 6-8 week old female athymic nude mice (nu/nu). House them in a specific pathogen-free environment and allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture A549 cells to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile, serum-free medium or PBS. Count the cells and check for viability (>95%).
-
Tumor Implantation: Resuspend the A549 cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL[11]. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[12].
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection or oral gavage, following the same schedule as the treatment group.
-
Treatment Group(s): Administer this compound at one or more dose levels (e.g., 10, 25, 50 mg/kg) on a defined schedule (e.g., daily or every other day).
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach the maximum allowed size (e.g., ~1500 mm³) or at the study endpoint. Excise the tumors, weigh them, and fix a portion in formalin for histology while snap-freezing the rest for molecular analysis (e.g., Western blot).
Caption: Workflow for an in vivo subcutaneous xenograft study.
Conclusion and Future Directions
The available evidence indicates that this compound and its analogs, particularly C-5 benzoylated lathyrol, are promising candidates for further investigation as anti-metastatic agents in NSCLC. The primary mechanism appears to be the potent inhibition of the EMT pathway. The protocols outlined in this guide provide a clear and robust framework for validating these findings and exploring the therapeutic potential of this compound class.
Future research should focus on:
-
In Vivo Efficacy: Conducting the proposed xenograft studies is paramount to establishing preclinical proof-of-concept.
-
Mechanism Elucidation: Identifying the direct molecular target(s) and the upstream signaling pathways (e.g., TGF-β, Wnt) modulated by the compound.
-
Combination Therapies: Investigating potential synergies with standard-of-care chemotherapies or targeted agents in NSCLC.
-
Apoptosis Confirmation: Directly measuring markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm that the observed reduction in cell viability is due to programmed cell death[10][13][14].
By systematically applying these methodologies, the scientific community can effectively delineate the role of this compound in lung cancer and accelerate its potential translation into a novel therapeutic strategy.
References
- 1. Lathyrol Exerts Anti-Pulmonary Fibrosis Effects by Activating PPARγ to Inhibit the TGF-β/Smad Pathway | MDPI [mdpi.com]
- 2. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and application of traditional Chinese medicine extracts in the treatment of lung cancer and other lung-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell viability analysis [bio-protocol.org]
- 7. wjpls.org [wjpls.org]
- 8. Western blot analysis [bio-protocol.org]
- 9. Western blot analysis [bio-protocol.org]
- 10. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. Frontiers | Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comprehensive Guide to Measuring Apoptosis Induced by Diacetyl Benzoyl Lathyrol
Introduction
Diacetyl benzoyl lathyrol (DABL) is a diterpenoid compound isolated from plants of the Euphorbia genus, which has demonstrated significant anti-cancer and anti-viral properties.[1] Preliminary studies indicate that DABL can inhibit the proliferation of various tumor cells, suggesting its potential as a therapeutic agent.[1] The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer drugs exert their effects.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and quantify apoptosis induced by this compound.
While the precise signaling cascade of DABL is under active investigation, its structural similarities to phorbol esters and related compounds suggest a likely mechanism involving the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4] PKC isoforms play a pivotal, albeit complex and often cell type-dependent, role in the regulation of apoptosis.[5][6][7] Activation of specific PKC isoforms can trigger downstream signaling events that culminate in the activation of the caspase cascade and the modulation of Bcl-2 family proteins, ultimately leading to the systematic dismantling of the cell.[8][9]
This document outlines a multi-parametric approach to robustly characterize DABL-induced apoptosis, ensuring scientific integrity and reproducibility. The protocols provided herein are designed to be self-validating by correlating results from multiple, independent assays that measure distinct hallmarks of apoptosis.
Proposed Signaling Pathway of DABL-Induced Apoptosis
The following diagram illustrates the hypothesized signaling pathway for DABL-induced apoptosis, centered on the activation of Protein Kinase C. This model provides a conceptual framework for designing experiments and interpreting results.
Caption: Hypothesized signaling pathway for DABL-induced apoptosis.
Experimental Workflow for Assessing DABL-Induced Apoptosis
A logical and sequential experimental workflow is critical for a thorough investigation. We recommend a tiered approach, starting with assays that detect early apoptotic events and progressing to those that confirm late-stage apoptosis and elucidate the underlying molecular mechanisms.
Caption: Recommended experimental workflow for studying DABL-induced apoptosis.
PART 1: Cell Culture and Treatment with this compound
The foundation of any successful apoptosis assay is healthy, uniformly treated cell cultures. It is crucial to first determine the optimal concentration range and treatment duration for DABL in your specific cell line of interest.
Materials
-
Cell line of interest (e.g., HeLa, Jurkat, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (DABL) stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)[10]
-
Cell culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)
-
Incubator (37°C, 5% CO₂)
Protocol for Cell Treatment
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Dose-Response and Time-Course: To determine the optimal experimental conditions, perform a dose-response experiment with a range of DABL concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Treatment:
-
Prepare serial dilutions of DABL in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest DABL concentration).
-
Include a positive control for apoptosis induction.
-
Remove the old medium from the cells and replace it with the medium containing DABL, vehicle, or positive control.
-
-
Incubation: Incubate the cells for the desired time period at 37°C and 5% CO₂.
-
Harvesting: After incubation, harvest the cells according to the requirements of the specific downstream apoptosis assay. For adherent cells, collect both the supernatant (containing detached, potentially apoptotic cells) and the trypsinized adherent cells.[11][12]
PART 2: Detection of Early Apoptosis by Annexin V & Propidium Iodide (PI) Staining
The translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a key hallmark of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus allowing for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[13]
Materials
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Protocol for Flow Cytometry
-
Cell Preparation: Harvest the treated and control cells (as described in Part 1.2), including both adherent and floating populations.[11]
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.[13]
-
Resuspension: Centrifuge again, discard the PBS, and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining:
-
PI Addition: Add 5 µL of PI staining solution and 400 µL of 1X Annexin V Binding Buffer to each tube.[13][15]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Be sure to set up proper compensation and gates using unstained, single-stained (Annexin V only, PI only), and positive control samples.[13]
Data Interpretation
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Quadrant 1 (Q1) | Positive | Positive | Late Apoptotic / Necrotic Cells |
| Quadrant 2 (Q2) | Positive | Negative | Early Apoptotic Cells |
| Quadrant 3 (Q3) | Negative | Negative | Viable Cells |
| Quadrant 4 (Q4) | Negative | Positive | Necrotic Cells / Debris |
PART 3: Measurement of Executioner Caspase Activity
Caspases are a family of cysteine proteases that are central to the execution of apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical event that leads to the cleavage of key cellular substrates and the morphological changes associated with apoptosis.[2]
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous "add-mix-measure" assay that quantifies caspase-3 and -7 activities.[16] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[16][17] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18][19]
Materials
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled, multi-well assay plates suitable for luminescence
-
Luminometer
-
Multichannel pipette
Step-by-Step Protocol
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with DABL as described in Part 1.2. Include wells for a "no-cell" background control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[17] Allow the reagent to equilibrate to room temperature before use.[18]
-
Assay Procedure:
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[18]
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
PART 4: Mechanistic Analysis by Western Blotting of Bcl-2 Family Proteins
To understand the upstream regulation of DABL-induced apoptosis, it is essential to examine the expression levels of key proteins in the Bcl-2 family.[20] This family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that control the intrinsic, or mitochondrial, pathway of apoptosis.[21] A shift in the balance towards pro-apoptotic proteins can lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[21]
Materials
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibody Panel
| Target Protein | Function | Expected Change with DABL |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bcl-xL | Anti-apoptotic | Decrease |
| Mcl-1 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase or Translocation |
| Cleaved Caspase-3 | Executioner Caspase | Increase |
| PARP | Caspase-3 Substrate | Cleavage (decrease of full-length, increase of cleaved fragment) |
| GAPDH / β-Actin | Loading Control | No change |
Step-by-Step Protocol
-
Cell Lysis: After treatment with DABL, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[22] Incubate on ice for 30 minutes and then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[22]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23] A wet transfer at 4°C is often recommended for Bcl-2 family proteins.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22][23]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[21] Densitometric analysis can be used to quantify changes in protein expression relative to a loading control.[22]
PART 5: Confirmation of Late-Stage Apoptosis by TUNEL Assay
A definitive hallmark of late-stage apoptosis is the extensive fragmentation of genomic DNA by endogenous endonucleases.[24][25] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a sensitive method for detecting these DNA strand breaks in situ.[26] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, allowing for their visualization and quantification.[25][27]
Materials
-
TUNEL Assay Kit (fluorescent or colorimetric)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Step-by-Step Protocol (for Fluorescence Microscopy)
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 15-30 minutes at room temperature.[24]
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize by incubating with 0.1-1% Triton X-100 in PBS for 10-15 minutes at room temperature.[24] This step is crucial for allowing the TdT enzyme to access the nucleus.[27]
-
TdT Labeling Reaction:
-
Wash the cells again with PBS.
-
(Optional) Incubate with an equilibration buffer as provided by the kit manufacturer.[24]
-
Prepare the TdT reaction mix (containing TdT enzyme and labeled dUTPs) according to the kit's protocol.
-
Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.[24]
-
-
Stop Reaction and Detection: Stop the reaction by washing the cells with a stop/wash buffer (often provided in the kit).[24]
-
Counterstaining and Mounting: Stain the nuclei with a counterstain like DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[24]
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while the nuclei of all cells will be visible with the DAPI counterstain (blue). The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Safety Precautions
When working with this compound and other laboratory chemicals, always adhere to good laboratory practices. Consult the Safety Data Sheet (SDS) for DABL and all other reagents before use.[28] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle all reagents in a well-ventilated area or a chemical fume hood.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of diacyltetrol lipids as activators for the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]
- 20. edspace.american.edu [edspace.american.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 24. clyte.tech [clyte.tech]
- 25. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 26. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Video: The TUNEL Assay [jove.com]
- 28. lobachemie.com [lobachemie.com]
Diacetyl Benzoyl Lathyrol: A Guide to Solubility and Preparation for In Vitro Research
Introduction
Diacetyl benzoyl lathyrol, also known as Euphorbia factor L3, is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] This class of compounds has garnered significant interest within the scientific community for its diverse biological activities, including the modulation of multidrug resistance in cancer cells, anti-inflammatory effects, and potent cytotoxic activity against various tumor cell lines.[2][3] Notably, emerging evidence suggests that lathyrane diterpenes may exert some of their effects through the activation of Protein Kinase C (PKC), a family of enzymes crucial to cellular signal transduction.[4]
As with any lipophilic compound, the successful application of this compound in in vitro studies is critically dependent on its proper solubilization and preparation. This guide provides a comprehensive overview of the solubility characteristics of this compound and detailed protocols for its preparation for use in cell-based assays, ensuring experimental reproducibility and scientific rigor.
Physicochemical Properties and Solubility
This compound is a hydrophobic molecule, a characteristic that dictates its solubility profile. It is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). Therefore, the use of an organic solvent is necessary to create a stock solution, which can then be diluted into aqueous cell culture media for experiments.
The table below summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Water | Practically Insoluble |
Expert Insight: For most in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is miscible with water and cell culture media, allowing for the preparation of working solutions at physiologically relevant concentrations. It is crucial, however, to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.
Protocols for In Vitro Studies
The following protocols provide a step-by-step guide for the preparation and use of this compound in common in vitro assays.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 522.63 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 522.63 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution: Add the weighed powder to a sterile, amber microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Trustworthiness Check: To ensure the accuracy of your stock solution concentration, it is advisable to perform a quality control check, such as UV-Vis spectrophotometry, if an extinction coefficient is known, or by analytical HPLC.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently vortex or pipette the working solution up and down to ensure homogeneity.
-
Cell Treatment: Add the appropriate volume of the working solution to your cell culture plates. Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
Causality in Experimental Choice: The use of serial dilutions from a concentrated stock minimizes the volume of DMSO added to the final culture, thereby reducing the potential for solvent-induced artifacts. Pre-warming the culture medium helps to maintain the temperature of the cell culture environment.
Experimental Workflow and Mechanistic Insights
A typical workflow for investigating the in vitro effects of this compound is depicted below.
Caption: General workflow for in vitro studies with this compound.
Mechanism of Action: Protein Kinase C (PKC) Activation
Lathyrane diterpenes are known to interact with and activate Protein Kinase C (PKC) isozymes.[4] PKC is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is typically initiated by the binding of diacylglycerol (DAG) to their C1 domain, leading to their translocation to the cell membrane and subsequent phosphorylation of target proteins. Phorbol esters, another class of diterpenes, are potent PKC activators that mimic the action of DAG. It is hypothesized that this compound may activate PKC through a similar mechanism.
Caption: Putative PKC signaling pathway activated by this compound.
Protocol 3: In Vitro PKC Activation Assay (ELISA-based)
This protocol provides a general framework for a non-radioactive, ELISA-based PKC activity assay. Commercially available kits are often used for this purpose and their specific instructions should be followed.
Principle: This assay measures the phosphorylation of a specific PKC substrate coated on a microplate. The phosphorylated substrate is detected by a phospho-specific antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric signal.
Materials:
-
PKC Kinase Activity Assay Kit (containing substrate-coated plate, antibodies, ATP, and buffers)
-
Cell lysate containing PKC (from cells treated with this compound or vehicle)
-
This compound working solutions
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Culture cells to the desired confluency and treat them with various concentrations of this compound or a vehicle control for a specified time. Lyse the cells according to the kit manufacturer's instructions to obtain lysates containing PKC.
-
Assay Setup: Add the cell lysates to the wells of the PKC substrate microplate.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).
-
Detection:
-
Wash the wells to remove ATP and non-adherent proteins.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation.
-
Wash the wells and add the TMB substrate. A blue color will develop.
-
-
Stop Reaction and Read Plate: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the PKC activity in the sample. Compare the activity in this compound-treated samples to the vehicle control.
Troubleshooting and Best Practices
-
Precipitation in Culture Medium: If precipitation is observed upon dilution of the DMSO stock into the aqueous culture medium, it may be necessary to prepare a more dilute intermediate stock solution in DMSO or to use a solubilizing agent, although the latter should be carefully controlled for its own biological effects.
-
Solvent Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish the effects of the compound from those of the solvent.
-
Compound Stability: Protect the this compound stock solution from light by using amber vials and storing it properly at low temperatures. Avoid repeated freeze-thaw cycles.
-
Assay Validation: When performing any activity assay, include appropriate positive and negative controls. For a PKC activation assay, a known PKC activator like Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Application Note: Evaluating the Anti-Proliferative Effects of Diacetyl Benzoyl Lathyrol on Gynecological Tumor Cells Using a Colorimetric MTT Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Diacetyl Benzoyl Lathyrol, a lathyrane-type diterpenoid, in proliferation assays with gynecological tumor cell lines. We detail the scientific background, a validated step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, data analysis, and interpretation. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity. Furthermore, we explore the hypothesized mechanism of action, focusing on the potential modulation of Protein Kinase C (PKC) signaling pathways, which are frequently dysregulated in gynecological cancers.
Scientific Background & Principle
Gynecological Cancers and the Need for Novel Therapeutics
Gynecological cancers, including ovarian, cervical, and endometrial carcinomas, remain a significant cause of morbidity and mortality worldwide.[1] The development of these malignancies is often driven by the dysregulation of key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[2][3][4] While standard chemotherapies exist, challenges such as drug resistance and toxicity necessitate the exploration of novel therapeutic agents.
This compound: A Promising Lathyrane Diterpenoid
Natural products are a rich source for the discovery of new anti-cancer compounds.[5] Lathyrane-type diterpenoids, isolated from plants of the Euphorbia genus, represent a class of molecules with a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines and the ability to modulate multidrug resistance.[6][7] this compound belongs to this family of compounds. Its complex, highly oxygenated tricyclic structure is believed to be key to its bioactivity, allowing it to interact with multiple cellular targets.[6]
Hypothesized Mechanism of Action: Modulation of Protein Kinase C (PKC)
The structural similarity of some diterpenoids to diacylglycerol (DAG) suggests they may act on the C1 domain of Protein Kinase C (PKC) isozymes.[8] PKC is a family of serine/threonine kinases that are central regulators of cellular signaling, influencing proliferation, differentiation, and apoptosis.[9] In many cancers, PKC signaling is aberrantly activated.[8] Lathyrane diterpenoids may function as modulators of PKC. Depending on the specific isozyme, cell type, and activation context, this modulation could lead to either tumor promotion or, conversely, apoptosis and growth inhibition, making it a critical pathway to investigate.[10][11] PKC activation can influence major downstream proliferation pathways, including the Ras/Raf/MEK/ERK cascade, which is a critical regulator of cell growth.[4][9]
Hypothesized Signaling Pathway
Caption: Hypothesized pathway of this compound activating PKC.
Principle of the MTT Proliferation Assay
The MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[12] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases present only in metabolically active, living cells.[13] These enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells in the well.[12][13]
Materials and Reagents
-
Cell Lines: Gynecological cancer cell lines (e.g., HeLa for cervical, SKOV-3 for ovarian, Ishikawa for endometrial).
-
Compound: this compound (purity >95%).
-
Control Drugs: Cisplatin or Paclitaxel (positive control).
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
-
Equipment & Consumables:
-
Sterile, flat-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader (capable of measuring absorbance at 570 nm).
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Hemocytometer or automated cell counter.
-
Detailed Experimental Protocol
This protocol is optimized for adherent gynecological cancer cells in a 96-well format.
Reagent Preparation
-
Compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Aliquot and store at -20°C, protected from light.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Cisplatin or another relevant cytotoxic drug in an appropriate solvent (e.g., 0.9% saline or DMSO). Store as recommended by the manufacturer.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[13] Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Store this solution protected from light at 4°C for up to one month.[14]
Experimental Workflow
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Step-by-Step Assay Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.
-
Causality: This cell density ensures that cells are in an exponential growth phase and do not become over-confluent by the end of the assay, which could confound results.
-
Include wells for all controls: untreated, vehicle, and positive control. Also, include wells with medium only for background measurement.[13]
-
-
Initial Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your 10 mM stock in serum-free medium. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Prepare dilutions for your vehicle control (DMSO, ensuring the final concentration does not exceed 0.5% in the well) and positive control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective treatments. Perform in triplicate for each condition.
-
-
Treatment Incubation: Incubate the plate for an additional 48 to 72 hours. The optimal duration should be determined empirically for your specific cell line and compound.
-
MTT Addition:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Causality: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT reagent to formazan, forming the basis of the measurement.[12]
-
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form within the viable cells. Avoid excessive light exposure.
-
Solubilization:
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[13]
Data Analysis and Interpretation
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize to Control: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control wells (which represent 100% viability).
Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key indicator of the compound's potency.
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a dose-response curve and calculate the precise IC₅₀ value.
Sample Data Presentation
The following table illustrates how to structure the results from an MTT assay.
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 1.052 | 0.061 | 83.9% |
| 5 | 0.815 | 0.054 | 65.0% |
| 10 | 0.633 | 0.049 | 50.5% |
| 25 | 0.341 | 0.033 | 27.2% |
| 50 | 0.155 | 0.021 | 12.4% |
| 100 | 0.098 | 0.015 | 7.8% |
| Positive Control | 0.120 | 0.018 | 9.6% |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | Contamination (bacterial/fungal); Phenol red or serum interference. | Use sterile technique; Use serum-free medium during MTT incubation; Include "medium only" background wells for subtraction.[13] |
| Low signal / weak color | Insufficient cell number; Low metabolic activity; Cells not viable. | Optimize initial cell seeding density; Ensure cells are in log growth phase; Check cell viability before seeding. |
| Incomplete formazan dissolution | Insufficient solubilization time or mixing. | Increase shaking time to 15-20 minutes; Gently pipette up and down to aid dissolution.[13] |
| High variability between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Mix cell suspension thoroughly before and during seeding; Use a multichannel pipette; Avoid using the outermost wells of the plate. |
Conclusion
This application note provides a robust and validated framework for assessing the anti-proliferative activity of this compound against gynecological cancer cells. By following the detailed MTT protocol and incorporating proper controls, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this promising lathyrane diterpenoid. Further investigation into its precise mechanism of action, potentially through the modulation of PKC and its downstream signaling pathways, is warranted.
References
- 1. New insights for gynecological cancer therapies: from molecular mechanisms and clinical evidence to future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Overview of Oncogenes and Signal Transduction Pathways in Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hallmarks of ovarian cancer: proliferation and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protein kinase C - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. MTT Growth Assays in Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Pharmacological Experimental Design Using Diacetyl Benzoyl Lathyrol
Abstract
Diacetyl benzoyl lathyrol (DABL), a lathyrol-type diterpenoid, has emerged as a significant modulator of critical cellular signaling pathways. Primarily recognized for its potent activation of Protein Kinase C (PKC), DABL serves as a valuable pharmacological tool for researchers in oncology, immunology, and neurobiology. These application notes provide a comprehensive guide for the effective use of DABL in experimental design. We delve into its mechanism of action, offer detailed, validated protocols for its application in cell-based assays, and discuss crucial considerations for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DABL as a robust activator of PKC-mediated signaling cascades.
Introduction: Understanding this compound (DABL)
This compound, also known as Euphorbia factor L3, is a natural diterpenoid compound extracted from plants such as Euphorbia lathyris L.[1] Structurally, it belongs to the same class of compounds as phorbol esters, which are widely recognized as potent tumor promoters and activators of Protein Kinase C (PKC).[2] DABL mimics the function of the endogenous second messenger diacylglycerol (DAG), a key step in the activation of several PKC isoforms.[2][3]
Its ability to potently engage the PKC signaling pathway makes it a critical tool for studying a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6] Notably, research has demonstrated that DABL can induce apoptosis in cancer cell lines, such as human lung carcinoma (A549), through the mitochondrial pathway, highlighting its potential as a lead compound in anti-cancer drug discovery.[7][8]
Mechanism of Action: DABL as a Potent PKC Activator
The primary molecular target of DABL is the Protein Kinase C (PKC) family of serine/threonine kinases. Understanding this interaction is fundamental to designing and interpreting experiments.
The Protein Kinase C (PKC) Family
PKC enzymes are central regulators of cellular signaling.[4][9] They are broadly classified into three subfamilies based on their requirements for activation:[10]
-
Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ. These require both calcium (Ca²⁺) and diacylglycerol (DAG) for full activation.
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ. These are DAG-dependent but calcium-independent.
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ. These are activated independently of both Ca²⁺ and DAG.
DABL's Molecular Interaction
DABL, like phorbol esters and DAG, binds to the conserved C1 domain present in both conventional and novel PKC isoforms.[3][11] This binding event is critical as it induces a conformational change in the PKC enzyme, relieving autoinhibition and promoting its translocation from the cytosol to the plasma membrane. Once at the membrane, PKC is in its active state and can phosphorylate a wide array of substrate proteins, triggering downstream signaling cascades.[4]
Important Experimental Caveat: Off-Target Effects
While PKC is the primary target, researchers must be aware that other proteins containing C1-like domains can also bind phorbol esters and their analogs. These "non-kinase" phorbol ester receptors include RasGRP (a Ras activator), chimaerins (Rac-GTPase activating proteins), and Munc13 (involved in vesicle priming).[2][12] Therefore, attributing an observed cellular effect solely to PKC activation requires careful experimental design, including the use of specific PKC inhibitors or genetic knockdown/knockout models as controls.
Reagent Information and Handling
Proper handling and preparation of DABL are paramount for reproducible and accurate results.
| Property | Specification | Source(s) |
| Molecular Formula | C₃₁H₃₈O₇ | [13][14] |
| Molecular Weight | 522.63 g/mol | [1][14] |
| Appearance | White powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |
| Storage | Store at 4°C, sealed and protected from light. | [1] |
| Stability | Stable for at least 24 months under recommended storage conditions. | [1] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling DABL powder or solutions.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[16]
-
Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.
Preparation of Stock Solutions
The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to facilitate accurate dilution into aqueous cell culture media while minimizing the final solvent concentration, which can be toxic to cells.
-
Objective: To prepare a 10 mM stock solution of DABL in sterile DMSO.
-
Calculation: DABL MW = 522.63 g/mol . To make 1 mL of a 10 mM solution, weigh out 5.23 mg of DABL powder.
-
Procedure:
-
Aseptically weigh 5.23 mg of DABL into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
Experimental Protocols & Design
The following protocols provide a framework for investigating the effects of DABL in cell-based assays. The inclusion of multiple, specific controls is a self-validating mechanism to ensure the trustworthiness of the results.
Protocol 1: Assessing DABL-Induced Cytotoxicity (MTT Assay)
This protocol determines the concentration of DABL that affects cell viability, which is essential for designing subsequent mechanistic studies. The IC₅₀ value (concentration inhibiting 50% of cell growth) is a key parameter derived from this assay. For example, the reported IC₅₀ of DABL for A549 cells after 72 hours is approximately 34 µM.[7][8]
Materials:
-
Cells of interest (e.g., A549 lung cancer cells)
-
96-well cell culture plates
-
Complete culture medium
-
DABL stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of DABL in complete medium from the 10 mM stock. A suggested final concentration range is 0.1 µM to 100 µM.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Treat with the highest concentration of DMSO used for DABL dilutions (e.g., 0.1%).
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent.
-
-
Remove old medium and add 100 µL of the DABL-containing or control medium to the respective wells.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀.
Protocol 2: Western Blot for a PKC Substrate (Phospho-MARCKS)
This protocol provides direct evidence of PKC activation within the cell by measuring the phosphorylation of a well-known PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
6-well cell culture plates
-
DABL stock solution
-
PMA (Phorbol 12-myristate 13-acetate) as a positive control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156), anti-total-MARCKS, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with DABL at a non-lethal concentration (e.g., below the IC₅₀) for a short duration (e.g., 15, 30, 60 minutes).
-
Controls: Include Untreated, Vehicle (DMSO), and a Positive Control (e.g., 100 nM PMA for 30 minutes).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL reagent.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping & Re-probing: To validate the results, the membrane can be stripped and re-probed for total MARCKS and a loading control like β-Actin. This ensures that changes in the phospho-signal are due to kinase activity, not changes in total protein levels.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. Pharmacology of the receptors for the phorbol ester tumor promoters: multiple receptors with different biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of diacyltetrol lipids as activators for the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 218916-52-0 [chemicalbook.com]
- 8. Cas 218916-52-0,this compound | lookchem [lookchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. echemi.com [echemi.com]
Application Notes & Protocols for the Content Determination of Diacetyl Benzoyl Lathyrol in Plant Extracts
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative determination of Diacetyl benzoyl lathyrol, a lathyrane-type diterpenoid found in plants of the Euphorbia genus, such as Euphorbia lathyris[1][2][3]. Lathyrane diterpenoids are noted for their complex chemical structures and diverse biological activities, including anti-inflammatory and cytotoxic effects, making their accurate quantification crucial for research and drug development[2][3][4][5]. This guide details a robust workflow, from sample preparation and extraction to analysis by High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. It offers step-by-step protocols, explains the scientific rationale behind methodological choices, and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH)[6][7][8][9].
Introduction and Scientific Background
This compound (also known as Euphorbia factor L3) is a highly oxygenated, tricyclic diterpenoid ester[2][10]. Its molecular formula is C₃₁H₃₈O₇[1]. These complex esters, found primarily in the latex and seeds of Euphorbia species, present unique analytical challenges due to their structural similarity to other co-occurring diterpenoids and their presence within a complex plant matrix[2][11][12].
Accurate and precise quantification of this compound is essential for:
-
Pharmacological Studies: Correlating the concentration of the compound with observed biological activity[4][13].
-
Quality Control: Standardizing herbal extracts and derived products to ensure consistent potency and safety.
-
Drug Discovery: Evaluating plant sources for lead compound isolation and development.
This application note presents a validated method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely accessible and reliable technique for the analysis of moderately polar, non-volatile compounds like diterpenoids[13][14].
Overall Analytical Workflow
The determination of this compound from a plant matrix is a multi-step process. Each step is critical for achieving accurate and reproducible results. The general workflow involves sample preparation, extraction of the target analyte, chromatographic separation and detection, and finally, data analysis and validation.
Caption: End-to-end workflow for this compound determination.
Part I: Sample Preparation and Extraction Protocol
Rationale: The goal of this stage is to efficiently extract lathyrane diterpenoids from the plant tissue while minimizing the co-extraction of interfering compounds. Lathyrane diterpenes are typically extracted using polar organic solvents like ethanol or methanol through maceration[2][15]. For cleaner extracts, a subsequent liquid-liquid partitioning or Solid-Phase Extraction (SPE) step can be invaluable. SPE, in particular, offers a robust method for sample cleanup and enrichment[16][17][18].
Protocol 3.1: Maceration Extraction
-
Sample Preparation: Dry the plant material (e.g., seeds of Euphorbia lathyris) at 40-50°C to a constant weight and grind into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh approximately 2.0 g of the powdered material into a flask. Add 50 mL of 95% ethanol[11].
-
Maceration: Stopper the flask, and sonicate for 1 hour or allow to macerate at room temperature for 24 hours with occasional shaking[19].
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
Final Preparation: Redissolve a precisely weighed amount of the dried crude extract in methanol to a known concentration (e.g., 1.0 mg/mL) for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 3.2: Optional Solid-Phase Extraction (SPE) Cleanup
For matrices with significant interference, an SPE cleanup step is recommended.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% methanol in water) and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5 mL of 20% methanol in water) to elute highly polar impurities.
-
Elution: Elute the target diterpenoids with a higher concentration of organic solvent, such as 5 mL of 90-100% methanol or acetonitrile[13][17].
-
Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase to a known concentration for HPLC analysis.
Part II: HPLC-PDA Quantification Protocol
Rationale: Reversed-phase chromatography on a C18 column is the method of choice for separating moderately polar compounds like diterpenoid esters. A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) allows for the fine-tuning of analyte retention. Acetonitrile is often preferred for its lower UV cutoff and viscosity[20]. PDA detection enables the simultaneous monitoring of absorbance across a range of wavelengths, which is useful for peak identification and purity assessment. The benzoyl group in this compound provides a strong chromophore, making UV detection highly suitable.
Caption: Chemical structure of this compound.
Protocol 4.1: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | A quaternary or binary HPLC system with PDA detector | Standard equipment for phytochemical analysis. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately polar compounds. Provides good resolution and peak shape for diterpenoids[13][20]. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Common mobile phase for diterpenoid analysis. Acetonitrile offers good separation efficiency[20]. |
| Gradient Elution | 0-10 min: 50% B10-30 min: 50-90% B30-35 min: 90% B35-40 min: 50% B | A gradient is necessary to elute compounds with a range of polarities and to ensure the target analyte is well-resolved from other matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency[21]. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | PDA at 230 nm | The benzoyl moiety exhibits strong UV absorbance around this wavelength, providing good sensitivity for quantification. |
Protocol 4.2: Quantification Procedure
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 100 µg/mL). From this stock, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each calibration standard into the HPLC system. Plot the peak area of the analyte against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Sample Analysis: Inject the prepared plant extract solution (from Protocol 3.1 or 3.2).
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area from the sample and the calibration curve equation to calculate the concentration of the analyte in the injected solution.
Content (mg/g) = (C × V × D) / W
-
C: Concentration from calibration curve (mg/mL)
-
V: Final volume of the redissolved extract (mL)
-
D: Dilution factor (if any)
-
W: Initial weight of the dry plant material (g)
Part III: Method Validation (ICH Q2(R1) Framework)
To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to established guidelines, such as ICH Q2(R1)[6][7][9]. Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Rationale: Method validation is a mandatory process in drug development and quality control. It provides documented evidence that the method yields accurate, precise, and specific results. The key parameters are defined by international regulatory bodies to ensure data integrity[8][9].
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix). | Peak purity analysis (using PDA) should be >98%. No interfering peaks at the retention time of the analyte in a blank matrix. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.999 over a range covering 50-150% of the expected concentration. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known amounts of analyte. | Mean recovery should be within 98-102%. |
| Precision (RSD%) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 3% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1[21]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1[21]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | RSD ≤ 5% for results when parameters (e.g., pH, flow rate, column temp.) are slightly varied. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the reliable quantification of this compound in plant extracts. By combining a systematic extraction procedure with a validated RP-HPLC-PDA method, researchers can obtain accurate and reproducible data crucial for advancing pharmacological research and ensuring the quality of natural products. Adherence to the described protocols and validation principles will ensure the generation of trustworthy data that meets rigorous scientific and regulatory standards.
References
- 1. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 218916-52-0 [chemicalbook.com]
- 5. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. lookchem.com [lookchem.com]
- 11. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. phcogres.com [phcogres.com]
Troubleshooting & Optimization
Technical Support Center: Diacetyl Benzoyl Lathyrol Stability in DMSO
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Diacetyl Benzoyl Lathyrol (DBL). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with DBL in dimethyl sulfoxide (DMSO) solutions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to generate reliable and reproducible data.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might be facing in the lab. The answers are structured to help you diagnose the issue and take corrective action.
Q1: I'm observing a progressive decrease in the biological activity of my this compound stock solution over time. What is the likely cause?
A1: The most probable cause for the loss of activity is the chemical degradation of the this compound molecule via hydrolysis.[1] DBL is a lathyrane diterpenoid with two acetyl ester groups and one benzoyl ester group.[2] These ester linkages are susceptible to being cleaved by water, a reaction known as hydrolysis.[1][3]
The root of the problem lies in the solvent itself. While DMSO is an excellent solvent for many organic molecules like DBL, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6][7] This absorbed water acts as a reactant, attacking the ester bonds and leading to the formation of less active or inactive de-acetylated and/or de-benzoylated lathyrol species. This process can be accelerated by trace impurities in the DMSO that may act as catalysts.[3][8]
Q2: My HPLC/LC-MS analysis of an aged DBL stock solution shows the primary peak decreasing while new, smaller peaks are appearing. What are these new peaks?
A2: Those new peaks are almost certainly degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact parent compound from any impurities or degradants.[9] The appearance of new peaks, coupled with a reduction in the area of the main DBL peak, is a classic sign of compound degradation.[9]
Given DBL's structure, these new peaks correspond to hydrolysis products. For example, you may be seeing mono-deacetylated DBL, di-deacetylated DBL, or the fully hydrolyzed lathyrol core. Mass spectrometry (MS) can be used to confirm the identity of these peaks by analyzing their mass-to-charge ratios.[10]
Q3: Why are my experimental results inconsistent, even when I use the same batch of DBL stock solution?
A3: Inconsistent results often point to ongoing, variable degradation of your stock solution. This is frequently exacerbated by handling practices, particularly repeated freeze-thaw cycles.[11] Each time a frozen vial of DMSO stock is opened, two things happen:
-
Condensation: The cold air inside the vial causes moisture from the warmer lab air to condense directly into your DMSO solution, increasing the water content.[11][12]
-
Precipitation: The introduction of water lowers the solubility of many organic compounds in DMSO, which can cause your DBL to precipitate out of solution, especially upon re-freezing.[5]
This means that with each freeze-thaw cycle, the concentration of active, soluble DBL in your stock may be decreasing unpredictably, leading directly to poor experimental reproducibility.
Frequently Asked Questions (FAQs): Best Practices for Stability
This section provides preventative guidance to ensure the long-term integrity of your this compound.
Q1: What is the core chemical reason DBL is unstable in DMSO?
A1: The instability is due to a combination of the molecule's chemistry and the solvent's properties. DBL possesses three ester functional groups which are inherently susceptible to hydrolysis.[1] DMSO, the solvent, is extremely hygroscopic and actively absorbs atmospheric water.[4][13] This combination creates an environment where the necessary reactant (water) for the degradation reaction (hydrolysis) is continuously introduced into the solution, leading to the cleavage of the ester bonds and loss of molecular integrity.
Q2: What are the definitive best practices for preparing and storing DBL stock solutions?
A2: To maximize stability, you must rigorously control the presence of water. This involves using high-purity reagents and adopting meticulous handling and storage protocols.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, under desiccant | Up to 2 years[14] | Minimizes degradation from heat and ambient moisture. |
| DMSO Stock Solution | -80°C, in single-use aliquots | Up to 6 months[11][15] | Ultra-low temperature significantly slows chemical reactions. Aliquoting prevents contamination and freeze-thaw damage.[11][12] |
| DMSO Stock Solution | -20°C, in single-use aliquots | Up to 1 month[11][15] | Suitable for short-term working stocks, but -80°C is strongly preferred for anything longer. |
Protocol 1: Preparation of a High-Integrity DBL Stock Solution
-
Source High-Purity Reagents: Use this compound solid from a reputable supplier. Crucially, use a brand new, sealed bottle of anhydrous, high-purity (>99.9%) DMSO.[16]
-
Equilibrate Components: Allow the sealed DBL vial and the new bottle of anhydrous DMSO to come to room temperature on the bench for at least 30 minutes.
-
Weighing: In a controlled environment with low humidity if possible, accurately weigh the desired amount of DBL powder into a sterile, chemically-resistant glass vial.[12][17]
-
Dissolution: Using a precision pipette, add the calculated volume of anhydrous DMSO to the vial. Cap immediately and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber glass or DMSO-compatible polypropylene vials.[11][12] Fill each aliquot vial sufficiently to minimize headspace.
-
Inert Gas Overlay (Optional but Recommended): For maximum protection, gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap. This displaces moisture-laden air and oxygen.[11]
-
Storage: Immediately place the labeled aliquots in a freezer box and store at -80°C.
Q3: How do I properly handle my frozen aliquots to avoid degradation?
A3: Proper thawing and handling are as critical as proper storage. Follow the E-A-T Protocol : E quilibrate, A dd, T hrow away.
-
Equilibrate: Remove a single aliquot from the -80°C freezer and let it sit at room temperature until it is completely thawed and has reached ambient temperature. Do not open the vial while it is still cold.
-
Causality: Opening a cold vial will cause atmospheric water to condense inside, defeating the purpose of using anhydrous DMSO and aliquoting.[11]
-
-
Add: Once at room temperature, open the vial and immediately pipette the required volume for your experiment.
-
Throw Away: Do not re-freeze the partially used aliquot. Discard the remaining solution. The cost of a small amount of compound is negligible compared to the cost of irreproducible data.
Q4: How can I independently verify the integrity of my DBL stock solution?
A4: The best way to ensure the integrity of your stock is to perform a periodic quality control (QC) check using an analytical method like HPLC.
Protocol 2: Basic Stability Assessment via HPLC
This protocol assumes access to a standard HPLC system with a UV detector.
-
Establish a Baseline: When you first prepare a new batch of DBL stock, immediately run an HPLC analysis.
-
Dilute a small sample of the stock to an appropriate concentration (e.g., 10-20 µg/mL) in your mobile phase.
-
Inject and record the chromatogram. Save this as your "Time Zero" (T=0) reference. You should observe a single, sharp peak for DBL. Note its retention time and peak area.
-
-
Periodic Re-analysis: After a set period (e.g., 1, 3, or 6 months), thaw a new, unused aliquot from the same batch.
-
Analyze and Compare: Prepare and analyze the sample under the exact same HPLC conditions as the T=0 run.
-
Evaluate: Compare the new chromatogram to your T=0 reference.
-
Stable: The chromatogram looks identical, with no new peaks and a DBL peak area that is >95% of the original.
-
Degrading: You observe a decrease in the DBL peak area and/or the appearance of new peaks, typically eluting earlier than the parent compound. If degradation is evident, the entire batch of stock should be discarded.
-
This self-validating system provides definitive, quantitative evidence of your compound's stability, ensuring the trustworthiness of your experimental results.[9]
Visualizing the Science
The following diagrams illustrate the key concepts discussed in this guide.
Degradation Pathway
Caption: Logical flow of DBL degradation driven by water absorption in DMSO.
Recommended Experimental Workflow
Caption: Recommended workflow for preparing, validating, and using DBL solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ziath.com [ziath.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 13. echemi.com [echemi.com]
- 14. alfa-industry.com [alfa-industry.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 17. naturtotalshop.com [naturtotalshop.com]
Technical Support Center: Optimizing Apoptosis Induction with Novel Compounds
A Guide for Researchers on the Experimental Application of Pro-Apoptotic Agents Like Diacetyl Benzoyl Lathyrol
As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical troubleshooting advice required to effectively optimize the concentration of novel pro-apoptotic compounds, using this compound as a representative model. The core challenge with any new molecule is to identify the precise concentration that maximizes apoptosis in your target cells while minimizing off-target effects or a switch to necrotic cell death. This resource provides the logical framework and detailed protocols to navigate this process efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual and experimental design questions.
Q1: Where do I start when determining the optimal concentration of a new compound like this compound?
A1: The foundational step is to establish the cytotoxic profile of the compound in your specific cell line. This is achieved by performing a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth/viability). This is commonly done using a metabolic activity assay like the MTT or XTT assay. The IC50 value serves as a critical benchmark for subsequent apoptosis-specific assays, with optimal apoptotic concentrations often found at or near this value.
Q2: Why is it critical to distinguish between apoptosis and necrosis?
A2: Apoptosis is a controlled, programmed cell death process that avoids triggering an inflammatory response, which is a desirable outcome for many therapeutic strategies.[1] Necrosis, conversely, is an uncontrolled form of cell death resulting from acute injury, leading to the release of cellular contents and subsequent inflammation. A compound that induces necrosis at concentrations intended for apoptosis studies can confound results and may not be therapeutically viable. Assays like Annexin V and Propidium Iodide (PI) staining are essential for making this distinction.
Q3: How long should I treat my cells with the compound?
A3: The optimal treatment duration is a crucial parameter that must be determined empirically alongside concentration. Apoptosis is a dynamic process. Early markers like phosphatidylserine (PS) externalization (detected by Annexin V) can appear within hours, while later events like DNA fragmentation and caspase cleavage may take longer. A time-course experiment (e.g., 6, 12, 24, 48 hours) using a concentration around the pre-determined IC50 is recommended to identify the peak apoptotic window.
Q4: My compound is dissolved in DMSO. What is the appropriate vehicle control?
A4: Your vehicle control should be cells treated with the highest concentration of DMSO used in your experimental conditions.[2] It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept below 0.1-0.5%, depending on the cell line's sensitivity. This control allows you to attribute any observed effects directly to the compound and not the solvent.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
Q: I am not observing any significant cell death after treatment. What could be wrong?
A:
-
Insufficient Concentration or Incubation Time: The concentration may be too low, or the treatment duration too short to induce a detectable apoptotic response. Re-visit your initial dose-response data. Try extending the incubation period or testing a higher concentration range.
-
Compound Instability: Ensure your compound is stable in the culture medium for the duration of the experiment. Some compounds can degrade or be metabolized by cells. Consider replenishing the medium with fresh compound during longer incubation times.
-
Cell Line Resistance: The target cell line may be resistant to the compound's mechanism of action. This can be due to high expression of anti-apoptotic proteins like Bcl-2.[1] Consider testing a different cell line or using a combination therapy approach to sensitize the cells.
Q: My Annexin V/PI staining shows a large double-positive (Annexin V+/PI+) population, even at early time points. What does this mean?
A:
-
Concentration is Too High: A large Annexin V+/PI+ population suggests that cells are rapidly progressing to late apoptosis or necrosis. This often occurs when the compound concentration is excessively high, causing acute toxicity rather than programmed cell death. Reduce the concentration to a level closer to the IC50 value.
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positives for PI staining.[3] Handle cells gently, use EDTA-based dissociation buffers for adherent cells if possible, and keep centrifugation speeds low (e.g., 300 x g).[3][4]
Q: My Western blot for cleaved Caspase-3 is weak or absent, but I see other signs of apoptosis. Why?
A:
-
Timing is Off: Caspase activation is a transient event. You may be collecting your cell lysates too early or too late. Perform a time-course experiment and collect lysates at multiple time points to capture the peak of caspase activation.
-
Caspase-Independent Pathway: While unlikely to be the sole pathway, some cell death can occur through caspase-independent mechanisms. However, the most common reason is suboptimal timing.
-
Poor Antibody or Protocol: Verify the quality of your primary antibody using a known positive control (e.g., cells treated with staurosporine). Ensure your protein transfer is efficient and that you are using an appropriate lysis buffer and loading sufficient protein.
Part 3: Core Experimental Protocols & Workflows
This section provides the essential workflow and detailed protocols for optimizing your compound's concentration.
Experimental Workflow Overview
The logical progression of experiments is crucial for efficiently determining the optimal apoptotic concentration.
Caption: Experimental workflow for optimizing a novel pro-apoptotic compound.
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol establishes the concentration range at which the compound exhibits cytotoxic effects.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of your compound's serial dilutions in culture medium. A typical starting range might be 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include wells for "untreated" and "vehicle control" (e.g., DMSO). Incubate for your desired time points (e.g., 24h, 48h).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Quantifying Apoptosis with Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Induce Apoptosis: Seed cells in 6-well plates and treat them with the compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the optimal time determined previously. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization. Centrifuge all cells at 300 x g for 5 minutes.[3][4]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) solution to the cell suspension.[5]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[4][5]
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[4][5]
-
Healthy Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Protocol 3: Confirming Apoptotic Pathway Activation via Western Blot
This protocol confirms apoptosis by detecting key protein markers.[6][7]
-
Treatment and Lysis: Treat cells as described in Protocol 2 at the concentration that showed the highest proportion of early apoptotic cells (Annexin V+/PI-). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic markers overnight at 4°C.[7] Key markers include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[2]
Part 4: Data Interpretation & Visualization
Data Summary Tables
Presenting your data clearly is essential for interpretation.
Table 1: Example Dose-Response Data for IC50 Calculation
| Compound Conc. (µM) | Log Concentration | Mean Absorbance | % Viability (Normalized) |
| 0 (Vehicle) | - | 1.25 | 100% |
| 0.1 | -1.00 | 1.22 | 97.6% |
| 1 | 0.00 | 1.05 | 84.0% |
| 10 | 1.00 | 0.63 | 50.4% |
| 50 | 1.70 | 0.21 | 16.8% |
| 100 | 2.00 | 0.10 | 8.0% |
Table 2: Example Western Blot Quantification Summary
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Compound (0.5x IC50) | 2.3 ± 0.4 | 1.8 ± 0.3 |
| Compound (1x IC50) | 8.1 ± 1.1 | 6.5 ± 0.9 |
| Compound (2x IC50) | 5.4 ± 0.8 | 4.9 ± 0.7 |
| Data presented as mean fold change relative to vehicle control ± SD from three independent experiments.[2] |
Apoptosis Signaling Pathway
Understanding the underlying mechanism helps in selecting the right markers to probe.
Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.
Part 5: References
-
Benchchem. (n.d.). Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Treatment. Retrieved from 2
-
Novus Biologicals. (n.d.). PROTOCOL: Annexin V and PI Staining by Flow Cytometry. Retrieved from --INVALID-LINK--
-
Proteintech. (n.d.). Annexin V CoraLite 488 and PI Instructions. Retrieved from 3
-
Bio-Rad. (n.d.). ANNEXIN V-FITC STAINING PROTOCOL. Retrieved from 4
-
BD Biosciences. (n.d.). Annexin V Staining Protocol. Retrieved from 5
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from 6
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Apoptosis western blot guide. Retrieved from 7
-
Abcam. (n.d.). Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin) (AB136812). Retrieved from 8
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. Retrieved from --INVALID-LINK--
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptglab.com [ptglab.com]
- 4. phnxflow.com [phnxflow.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Troubleshooting inconsistent results in Diacetyl benzoyl lathyrol experiments.
Welcome to the technical support center for Diacetyl Benzoyl Lathyrol (DBL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent lathyrane diterpene. Inconsistent results in cell-based assays can be a significant source of frustration and can impede research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible and reliable data in your DBL experiments.
Introduction to this compound (DBL)
This compound (DBL), also known as Euphorbia factor L3, is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus[1][2]. It belongs to the lathyrane family of diterpenes, which are recognized for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and anti-cancer effects[1][3]. Structurally, DBL possesses a complex tricyclic skeleton with diacetyl and benzoyl functional groups that are crucial for its activity[4].
A primary mechanism of action for many lathyrane diterpenes is the activation of Protein Kinase C (PKC) isozymes[5][6][7]. By mimicking the endogenous ligand diacylglycerol (DAG), these compounds can bind to the C1 domain of PKC, initiating downstream signaling cascades that can influence cell proliferation, differentiation, and apoptosis[5][8]. Understanding this mechanism is fundamental to designing and interpreting experiments with DBL.
This guide will address common challenges from compound handling and stability to assay design and data interpretation, providing you with the expertise to overcome experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the most common issues encountered during DBL experiments.
FAQ 1: Compound Handling and Stability
Question: My DBL stock solution in DMSO appears to have lost activity over time. What is the proper way to prepare and store DBL solutions?
Answer: This is a critical and common issue stemming from the inherent chemical properties of DBL and related diterpenes.
-
Causality: DBL is a hydrophobic molecule with limited aqueous solubility[2]. While it readily dissolves in organic solvents like DMSO, its long-term stability in solution can be compromised by several factors:
-
Hydrolysis: The ester linkages (diacetyl and benzoyl groups) are susceptible to hydrolysis, particularly if the DMSO is not anhydrous or if the solution is exposed to moisture. This process can cleave these functional groups, leading to a significant loss of biological activity.
-
Photodegradation: Lathyrane diterpenes can be sensitive to light[9]. Exposure to ambient lab light, especially UV wavelengths, can induce isomerization or degradation of the molecule.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and promote the formation of aggregates, effectively reducing the concentration of monomeric, active DBL.
-
Oxidation: The complex structure of DBL may be susceptible to oxidation, although this is less commonly reported than hydrolysis and photodegradation.
-
-
Expert Recommendations & Protocol:
Protocol 1: DBL Stock Solution Preparation and Storage
-
Solvent Selection: Use only high-purity, anhydrous DMSO for preparing your master stock solution.
-
Concentration: Prepare a high-concentration master stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium.
-
Aliquoting: Immediately after preparation, aliquot the master stock into small, single-use volumes in amber or light-blocking vials. This minimizes exposure to light and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.
-
Handling During Use: When you need to use a vial, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO. Use the aliquot for a single experiment and discard any remaining solution. Do not re-freeze and re-use aliquots.
-
Question: I'm observing precipitation or turbidity in my cell culture media after adding the DBL-DMSO solution. How can I prevent this?
Answer: This phenomenon, often called "crashing out," is a direct consequence of DBL's hydrophobicity and is a major source of inconsistent results[10][11].
-
Causality: When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment like cell culture media, the compound's solubility limit is exceeded, leading to the formation of aggregates or precipitates[10]. These aggregates are not biologically active and can lead to a significant underestimation of the compound's potency (i.e., an artificially high IC50 value).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DBL precipitation.
-
Expert Recommendations:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture wells should ideally be below 0.5% and never exceed 1%. Higher concentrations can be toxic to cells and can also affect the solubility of other media components[3].
-
Serial Dilution in Media: Instead of adding a small volume of highly concentrated DBL stock directly to the final volume of media in the well, perform serial dilutions. First, create an intermediate dilution of your DBL stock in pre-warmed (37°C) culture medium. Mix thoroughly by gentle vortexing or pipetting. Then, use this intermediate dilution to make your final concentrations.
-
Pre-warm Media: Always add the DBL solution to media that is at 37°C. Adding it to cold media will decrease its solubility.
-
Consider Serum Content: If using serum-containing media, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. However, be aware that DBL may also bind to serum proteins, which could reduce its free, active concentration. If you are switching between serum-containing and serum-free media, you may need to re-optimize your DBL concentrations.
-
FAQ 2: Inconsistent Biological Readouts
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my cytotoxicity (e.g., MTT, XTT) or apoptosis (e.g., Annexin V) assays. What are the likely causes?
Answer: Inconsistent biological data with DBL often traces back to a combination of the compound's properties and the specifics of the cell-based assay.
-
Causality & Troubleshooting Table:
| Potential Cause | Underlying Mechanism & Rationale | Recommended Solution |
| Lot-to-Lot Variability of DBL | Purity and the presence of minor contaminants can vary between different synthesis batches. This can significantly alter the biological activity. | Whenever you receive a new lot of DBL, perform a quality control experiment to compare its activity (e.g., determine the IC50) against your previous, well-characterized lot. |
| Cell Line Health and Passage Number | Cells at high passage numbers can undergo genetic drift, leading to changes in their sensitivity to drugs. Stressed or unhealthy cells will also respond inconsistently. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase when you begin your experiment. |
| Inconsistent Seeding Density | The initial number of cells per well affects the final cell density at the time of measurement. This can influence the effective drug-to-cell ratio and the overall health of the cell population. | Use a cell counter to ensure you are seeding the same number of cells in each well. Allow cells to adhere and distribute evenly before adding DBL. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate the DBL and affect cell growth, leading to skewed results. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Assay-Specific Interference | DBL, being a colored compound, may interfere with colorimetric assays. It could also directly affect cellular processes that are the basis of the assay readout (e.g., mitochondrial reductase activity in MTT assays) in a way that is independent of apoptosis or general cytotoxicity. | Run appropriate controls, including a "DBL-only" well (no cells) to check for direct absorbance, and consider using an alternative cytotoxicity assay that relies on a different principle (e.g., a membrane integrity assay that measures lactate dehydrogenase (LDH) release[12][13]). |
Part 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments involving DBL.
Protocol 2: Determining the IC50 of DBL using an MTT Assay
This protocol is designed to assess the cytotoxic effect of DBL on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
DBL Treatment:
-
Prepare a 2X working solution series of DBL in complete culture medium via serial dilution from an intermediate stock (as described in FAQ 1).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DBL.
-
For the vehicle control wells, add medium with the same final concentration of DMSO as the highest DBL concentration.
-
Include "no cell" blank wells containing only medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the DBL concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies apoptosis induced by DBL.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DBL at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the determined time period.
-
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Part 3: Mechanistic Insights & Pathway Visualization
DBL as a Protein Kinase C (PKC) Activator
Lathyrane diterpenes, including DBL, are known to activate PKC by binding to the C1 domain, which is the same domain that binds the endogenous activator diacylglycerol (DAG)[5][7]. This activation is a key event in many cellular signaling pathways.
References
- 1. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 218916-52-0 [chemicalbook.com]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diacetyl Benzoyl Lathyrol (Euphorbia Factor L3)
Welcome to the technical support guide for Diacetyl Benzoyl Lathyrol (DBL). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable lathyrane diterpenoid. Inconsistent experimental results can often be traced back to compound degradation. This guide provides in-depth troubleshooting advice and best practices to prevent such issues, ensuring the validity and reproducibility of your research.
Section 1: Troubleshooting Guide
This section addresses common issues that may indicate compound degradation.
| Observation / Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Reduced or Inconsistent Biological Activity | Compound Degradation: The most likely cause is the loss of the diacetyl and benzoyl ester groups via hydrolysis, or oxidation of the core structure. These modifications significantly alter the molecule's structure-activity relationship. | 1. Verify Purity: Immediately assess the purity of your current stock using HPLC (see protocol below). 2. Review Storage: Compare your current storage and handling procedures against the recommended protocols in Section 2. Pay close attention to temperature, moisture, and air exposure. |
| New Peaks in HPLC or LC-MS Analysis | Formation of Degradation Products: The appearance of more polar compounds (earlier retention time on reverse-phase HPLC) often indicates hydrolysis, which removes the relatively non-polar acetyl and benzoyl groups. Mass shifts can confirm the loss of these groups or the addition of oxygen atoms. | 1. Tentative Identification: Analyze the mass difference between the parent peak and new peaks. A loss of 42 Da corresponds to an acetyl group; a loss of 105 Da corresponds to a benzoyl group. An increase of 16 Da suggests oxidation. 2. Isolate & Discard: Discard the compromised stock. It is not advisable to "use up" degraded material, as the degradation products could have confounding biological effects. |
| Change in Physical Appearance (e.g., clumping, discoloration) | Moisture Absorption & Degradation: DBL is supplied as a white powder. Clumping indicates moisture absorption, which creates an ideal environment for hydrolysis. Discoloration may suggest oxidative degradation. | 1. Do Not Use: Changes in physical appearance are a clear sign of compromised integrity. The sample should be discarded. 2. Improve Handling: Review your weighing and aliquoting procedures. Ensure they are performed in a low-humidity environment (e.g., glove box or with a desiccant) and that vials are sealed tightly. |
Section 2: FAQs on Storage & Handling
This section provides preventative guidance in a question-and-answer format.
Q1: What are the primary chemical pathways that lead to the degradation of this compound?
A1: The structure of DBL contains several functionalities susceptible to degradation. The two primary pathways are:
-
Hydrolysis: The molecule has three ester linkages (two acetyl, one benzoyl) which are susceptible to cleavage by water, a reaction catalyzed by trace amounts of acid or base. This process, also known as saponification in basic conditions, results in the formation of the parent lathyrol polyol and the corresponding carboxylic acids, altering the compound's biological activity.
-
Oxidation: The lathyrane skeleton contains double bonds and allylic positions that are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light (photodegradation) and heat, leading to the formation of epoxides, hydroperoxides, or other oxidized artifacts.
Caption: Primary degradation pathways for this compound.
Q2: What is the optimal temperature for storing DBL?
A2: Lowering the temperature is critical to reduce the kinetic energy available for degradation reactions. We recommend a tiered approach based on your intended duration of storage.
| Storage Duration | Recommended Temperature | Rationale & Best Practices |
| Long-Term (> 6 months) | -80°C | The ultra-low temperature effectively halts all chemical and physical processes, providing maximum stability. This is the gold standard for archiving valuable compound libraries. |
| Medium-Term (1-6 months) | -20°C | Standard freezer temperature. Significantly slows hydrolytic and oxidative degradation. Ideal for working stocks that are accessed infrequently. |
| Short-Term (< 1 month) | 2°C to 8°C | Standard refrigeration. Suitable for daily or weekly use aliquots. Minimizes the risk associated with repeated freeze-thaw cycles of a main stock. |
Q3: Should I store DBL as a solid powder or in a solution?
A3: For long-term storage, always store DBL as a dry, solid powder. Storing in solution introduces a solvent, which can participate in degradation (especially protic solvents like methanol or residual water in DMSO). Solutions should only be prepared for immediate use or very short-term storage.
Q4: I need to make a stock solution. What solvent should I use and how should it be stored?
A4: DBL is soluble in DMSO, chloroform, and other common organic solvents.
-
Recommendation: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).
-
Procedure: Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle that has been blanketed with an inert gas (e.g., argon).
-
Storage of Solution: If you must store a stock solution, aliquot it into small, single-use volumes in tightly sealed vials and store at -80°C. This minimizes water absorption by the hygroscopic DMSO and prevents freeze-thaw cycles.
Q5: How can I protect DBL from moisture, oxygen, and light?
A5: A multi-pronged approach is necessary:
-
Moisture: Use vials with tight-fitting, Teflon-lined caps. Before opening, allow the vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.
-
Oxygen: For long-term storage, after aliquoting the solid powder, flush the vial headspace with a dry, inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen.
-
Light: Always store DBL in amber glass vials or wrap clear vials in aluminum foil. Keep all stocks in a dark freezer/refrigerator box.
Section 3: Protocols & Workflows
Protocol 1: Recommended Workflow for Handling & Storage
This workflow ensures the integrity of DBL from receipt to use.
Caption: Recommended workflow for handling and storing this compound.
Protocol 2: Purity Assessment by HPLC
This general-purpose method can be adapted to most standard reverse-phase HPLC systems to monitor the purity of DBL.
-
Preparation of Standard: Carefully prepare a 1 mg/mL stock solution of DBL in HPLC-grade acetonitrile. From this, prepare a working standard of ~50 µg/mL in the mobile phase.
-
Sample Preparation: Prepare your sample solution to a similar concentration as the working standard.
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC-grade).
-
Mobile Phase B: Acetonitrile (HPLC-grade).
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and the sample. The purity can be calculated based on the peak area percentage. The appearance of significant new peaks, especially at earlier retention times, indicates degradation. This method is based on standard analytical principles for diterpenoids and similar natural products.
Technical Support Center: Overcoming Resistance to Diacetyl Benzoyl Lathyrol in Cancer Cell Lines
Welcome to the technical support center for Diacetyl benzoyl lathyrol (DBL). This resource is designed for researchers, scientists, and drug development professionals who are utilizing DBL, a promising diterpenoid compound, in their cancer research. DBL has demonstrated significant anti-cancer and anti-viral activities, primarily by inducing apoptosis in various cancer cell lines, including lung and gynecological tumor cells.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of DBL resistance, ensuring the integrity and success of your experiments.
Foundational Knowledge: Understanding DBL's Mechanism and Resistance
Mechanism of Action
This compound, also known as Lathyrol-3,15-diacetate-5-benzoate, is a Protein Kinase C (PKC) activator.[3][4] PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[5][6] DBL, like other phorbol esters, binds to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG).[4][7] This activation triggers a signaling cascade that can lead to apoptosis in cancer cells. In lung cancer A549 cells, for instance, DBL induces apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial potential and the release of cytochrome c.[1] Furthermore, lathyrol derivatives have been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells by regulating the epithelial-mesenchymal transition (EMT).[8]
Mechanisms of Resistance
Resistance to anti-cancer drugs is a significant challenge in oncology.[9] Cancer cells can develop resistance through various mechanisms, including:
-
Alterations in Drug Targets: Mutations or changes in the expression of PKC isoforms can prevent DBL from binding effectively.
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of DBL by activating pro-survival pathways.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump DBL out of the cell, reducing its intracellular concentration.[10][11]
-
Enhanced DNA Repair Mechanisms: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by DBL-mediated apoptosis.[12]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can render cells resistant to DBL-induced cell death.[10]
The following diagram illustrates the primary mechanism of DBL action and potential points of resistance.
Caption: DBL mechanism of action and points of potential resistance.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with DBL.
Q1: I am not observing the expected level of cytotoxicity in my cancer cell line after DBL treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal DBL Concentration | The IC50 of DBL can vary significantly between cell lines. For example, the IC50 for A549 cells is reported to be 34.04 ± 3.99 μM after 72 hours of treatment.[1] | Protocol: Perform a dose-response experiment. Treat cells with a range of DBL concentrations (e.g., 0.1 µM to 100 µM) for different time points (e.g., 24, 48, 72 hours). Use a cell viability assay like MTT or CellTiter-Glo® to determine the optimal IC50 for your specific cell line. |
| DBL Degradation | DBL, like many chemical compounds, can be sensitive to storage conditions. | Protocol: Ensure DBL is stored correctly, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them within a recommended timeframe. Avoid repeated freeze-thaw cycles. |
| Cell Line-Specific Resistance | The cancer cell line you are using may have intrinsic or acquired resistance to DBL. | Protocol: 1. Verify Target Expression: Use Western blotting to confirm the expression of relevant PKC isoforms in your cell line. 2. Assess ABC Transporter Expression: Check for the expression of P-glycoprotein (MDR1) and other ABC transporters. 3. Sequence PKC Genes: If feasible, sequence the C1 domain of the target PKC isoforms to check for mutations that might impair DBL binding. |
| Incorrect Experimental Setup | Factors like cell density, passage number, and serum concentration in the media can influence drug sensitivity. | Protocol: Standardize your experimental conditions. Ensure consistent cell seeding density and use cells within a specific passage number range. Some components in fetal bovine serum (FBS) can bind to and sequester drugs, so consider reducing the serum concentration during treatment, if compatible with cell health. |
Q2: My DBL-treated cells are showing signs of recovery after an initial period of growth inhibition.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Metabolic Inactivation of DBL | Cancer cells can metabolize and inactivate drugs through enzymatic processes.[11] | Protocol: 1. LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to measure the concentration of DBL in the cell culture medium and cell lysates over time to assess its stability. 2. Replenish DBL: In long-term experiments, consider replenishing the DBL-containing medium every 24-48 hours. |
| Development of Acquired Resistance | Prolonged exposure to DBL can lead to the selection and expansion of a resistant cell population. | Protocol: 1. Establish a Resistant Cell Line: Continuously culture the cells in the presence of gradually increasing concentrations of DBL to develop a resistant subline. This can then be used to study the mechanisms of acquired resistance. 2. Analyze Gene Expression: Perform RNA sequencing or microarray analysis on the resistant cells to identify upregulated genes associated with drug resistance pathways. |
| Activation of Compensatory Signaling | Cells may activate pro-survival pathways to counteract the effects of DBL.[9] | Protocol: Use Western blotting or phospho-kinase arrays to investigate the activation status of key survival pathways, such as PI3K/AKT and MAPK/ERK, in response to DBL treatment. |
The following workflow can guide your investigation into reduced DBL efficacy.
Caption: Troubleshooting workflow for reduced DBL efficacy.
Strategies to Overcome DBL Resistance
Q3: How can I overcome DBL resistance in my cancer cell line?
Strategies and Methodologies:
1. Combination Therapy
A well-established strategy to combat drug resistance is to use combination therapies.[13]
-
Synergistic Drug Combinations:
-
Inhibitors of ABC Transporters: Co-administering DBL with inhibitors of P-glycoprotein (e.g., Verapamil, Cyclosporin A) can increase the intracellular concentration of DBL.[14]
-
Inhibitors of Pro-Survival Pathways: If you have identified the activation of compensatory pathways like PI3K/AKT, combining DBL with specific inhibitors of these pathways (e.g., PI3K inhibitors like Wortmannin) can restore sensitivity.
-
Other Chemotherapeutic Agents: Combining DBL with other cytotoxic drugs that have different mechanisms of action can create a multi-pronged attack on the cancer cells.
-
Experimental Protocol: Synergy Analysis using the Chou-Talalay Method
-
Determine IC50: Calculate the IC50 values for DBL and the combination drug individually.
-
Set up Combination Ratios: Prepare serial dilutions of both drugs and combine them at constant ratios (e.g., based on their IC50 values).
-
Treat Cells: Treat your cancer cell line with the individual drugs and the combinations for a defined period (e.g., 72 hours).
-
Assess Viability: Use a cell viability assay to measure the effect of each treatment.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
2. Targeting Downstream Effectors
If resistance is due to alterations in PKC itself, targeting downstream effectors in the DBL-activated pathway can be an effective strategy.
-
Identify Downstream Targets: Use phosphoproteomics or kinase activity assays to identify the key downstream substrates of PKC that are critical for apoptosis induction.
-
Modulate Target Activity: Use small molecule inhibitors or activators, or siRNA/shRNA-mediated knockdown, to directly modulate the activity of these downstream targets.
3. Novel Drug Delivery Systems
Nanoparticle-based drug delivery systems can overcome resistance mediated by drug efflux pumps.[10][15]
-
Liposomal Encapsulation: Encapsulating DBL in liposomes can alter its cellular uptake mechanism, bypassing P-glycoprotein.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of DBL within the cell.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent and storage condition for DBL? A: DBL is typically dissolved in a high-quality, anhydrous solvent like DMSO to make a stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles. Protect from light.
Q: Are there any known off-target effects of DBL? A: As a phorbol ester-like compound, DBL can activate multiple PKC isoforms. This broad-spectrum activation can potentially lead to off-target effects. It is crucial to include appropriate controls in your experiments, such as treating cells with a pan-PKC inhibitor (e.g., Gö6983) to confirm that the observed effects are indeed PKC-dependent.[16]
Q: Can DBL be used in in vivo studies? A: Yes, lathyrol derivatives have been used in in vivo studies. However, it is essential to first establish the safety and pharmacokinetic profile of DBL in the chosen animal model. Issues such as solubility and bioavailability need to be addressed, potentially through formulation with appropriate delivery vehicles.
Q: How do I differentiate between apoptosis and necrosis in DBL-treated cells? A: Use assays that can distinguish between these two forms of cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the nucleus of necrotic cells with compromised membrane integrity.
References
- 1. Cas 218916-52-0,this compound | lookchem [lookchem.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. Protein kinase C showcases allosteric control: activation of LRRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Mechanisms for resistance to anticancer agents and the reversal of the resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of protein kinase C alters the intracellular distribution and mobility of cardiac Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Diacetyl Benzoyl Lathyrol (DABL) in Cellular Models
Welcome to the technical support center for researchers utilizing Diacetyl Benzoyl Lathyrol (DABL), a lathyrane diterpenoid with known cytotoxic and pro-apoptotic properties.[1] As with many bioactive small molecules, understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results and for the advancement of drug development programs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the potential off-target activities of DABL in your cellular models.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues and questions that may arise during the initial phases of working with DABL.
Q1: My cells are showing unexpected morphological changes or toxicity at concentrations where I don't expect to see on-target effects. What could be the cause?
A1: This is a classic sign of off-target activity. DABL belongs to the lathyrane class of diterpenoids, which are known to interact with multiple cellular targets.[2][3] The most well-documented off-target for similar compounds, such as phorbol esters, is Protein Kinase C (PKC).[4][5][6] Activation of PKC can trigger a wide range of cellular responses, including changes in cell morphology, proliferation, and differentiation, which may be independent of the intended target of DABL.[7][8][9]
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a broad concentration-response curve (e.g., from nanomolar to high micromolar) in your cell line of interest and a control cell line (ideally one that does not express the intended target). This will help you identify a therapeutic window and distinguish between on-target and off-target effects.
-
PKC Inhibition: Co-treat your cells with DABL and a pan-PKC inhibitor (e.g., Gö6983) or an inhibitor specific to conventional PKC isoforms (e.g., Gö6976).[8] If the unexpected phenotype is rescued, it strongly suggests PKC-mediated off-target effects.
-
Inactive Analogs: If available, use an inactive analog of DABL that is structurally similar but does not engage the intended target. If this analog still produces the unexpected cellular effects, this points towards off-target activity.
Q2: I'm observing inconsistent results between experiments. What are some common sources of variability when working with DABL?
A2: Inconsistent results can stem from both compound handling and cell culture practices. DABL, like many hydrophobic natural products, can be challenging to work with in aqueous cell culture media.
Troubleshooting Steps:
-
Compound Precipitation: DABL may precipitate out of solution, especially when diluting a concentrated DMSO stock into aqueous media.[10] This can lead to a lower effective concentration and variability between experiments.
-
Cell Culture Conditions: Ensure your cell culture conditions are standardized.[11]
Q3: I suspect DABL is activating Protein Kinase C (PKC) in my cells. How can I confirm this?
A3: Confirming PKC activation is a key step in characterizing the off-target effects of DABL. Several methods can be employed:
-
PKC Translocation Assay: Upon activation, many PKC isoforms translocate from the cytosol to cellular membranes. This can be visualized by immunofluorescence or quantified by subcellular fractionation followed by Western blotting.[8][9][16]
-
Phosphorylation of PKC Substrates: A downstream indicator of PKC activity is the phosphorylation of its known substrates. One common substrate is MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate). An increase in phosphorylated MARCKS upon DABL treatment can be detected by Western blot.
-
In Vitro Kinase Assay: To directly assess if DABL can activate PKC, you can perform an in vitro kinase assay using purified PKC isoforms and a generic substrate.
The following diagram illustrates the workflow for investigating suspected PKC-mediated off-target effects.
Caption: Workflow for troubleshooting suspected PKC-mediated off-target effects of DABL.
Part 2: Advanced Experimental Guides for Off-Target Identification
For a more comprehensive understanding of DABL's off-target profile, the following advanced techniques can be employed.
Unbiased Kinome Profiling
Given that DABL is a lathyrane diterpenoid and a likely PKC activator, it may interact with other kinases. Kinome profiling services provide a broad screen of a compound's activity against a large panel of kinases.
Experimental Principle:
These services typically utilize in vitro assays to measure the ability of a compound to inhibit or activate a wide array of purified kinases.[17][18][19][20][21] This provides a comprehensive overview of the compound's kinase selectivity.
Data Interpretation:
The results are usually presented as a percentage of inhibition or activation at a given concentration, or as IC50/EC50 values. Significant off-target kinase interactions will be highlighted, providing new avenues for investigation.
| Service Type | Information Gained | Considerations |
| In Vitro Kinase Panel | Identifies direct interactions with a broad range of kinases. | Does not account for cell permeability or intracellular target engagement. |
| Cell-Based Kinome Profiling | Provides insights into the functional consequences of kinase inhibition/activation in a cellular context. | May not distinguish between direct and indirect effects on kinase activity. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a small molecule within a cellular environment.[22][23][24][25][26]
Experimental Principle:
The binding of a ligand (like DABL) to its protein target can alter the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.[22][23][24] A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Plate cells and allow them to adhere. Treat with DABL or vehicle control for a specified time.
-
Heating: Harvest cells and resuspend in a buffered solution. Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the protein concentration of the soluble fraction. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot for the suspected off-target protein (e.g., a specific PKC isoform).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve between the DABL-treated and vehicle-treated samples indicates target engagement.
The following diagram illustrates the CETSA workflow.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Investigating Specific Off-Target Signaling Pathways
Based on the known pharmacology of related compounds, two key pathways to investigate for off-target effects of DABL are the NF-κB and apoptosis signaling pathways.
NF-κB Signaling Pathway
Phorbol esters are potent activators of the NF-κB signaling pathway, often through PKC activation.[13][27] This can lead to the transcription of a wide range of pro-inflammatory and anti-apoptotic genes.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Transfection: Transfect your cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase or fluorescent protein gene.
-
Compound Treatment: Treat the transfected cells with DABL at various concentrations. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Reporter Gene Measurement: After an appropriate incubation period, measure the reporter gene expression (luciferase activity or fluorescence).
-
Data Analysis: An increase in reporter gene expression in DABL-treated cells indicates activation of the NF-κB pathway.
The following diagram depicts a simplified NF-κB signaling pathway that can be activated by PKC agonists.
Caption: Simplified NF-κB activation pathway potentially engaged by DABL.
Apoptosis Pathway Analysis
DABL is known to induce apoptosis.[1] However, it is important to determine if this is solely due to its on-target effects or if off-target activities contribute to or are the primary drivers of apoptosis.
Experimental Protocol: Caspase Activation Assays
Caspases are a family of proteases that are key mediators of apoptosis.[28][29] Measuring their activation can provide insights into the apoptotic pathway being triggered.
-
Cell Treatment: Treat cells with DABL at concentrations that induce apoptosis.
-
Caspase Activity Measurement: Use a commercially available kit to measure the activity of key caspases, such as caspase-3 (an executioner caspase), caspase-8 (an initiator caspase in the extrinsic pathway), and caspase-9 (an initiator caspase in the intrinsic pathway). These assays are often based on the cleavage of a fluorogenic or colorimetric substrate.
-
Data Analysis:
-
On-target effect: If DABL's intended target is known to be involved in the intrinsic pathway, you would expect to see an increase in caspase-9 and caspase-3 activity.
-
Off-target effect: If DABL is activating an off-target that triggers the extrinsic pathway, you might observe an increase in caspase-8 activity in addition to caspase-3.
-
Quantitative Data Summary:
| Assay | Expected Result for On-Target Apoptosis (Intrinsic Pathway) | Possible Result Indicating Off-Target Effect |
| Caspase-9 Activity | Increased | No significant change |
| Caspase-8 Activity | No significant change | Increased |
| Caspase-3 Activity | Increased | Increased |
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase C alters the intracellular distribution and mobility of cardiac Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of protein kinase C alters the intracellular distribution and mobility of cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 12. Cell Culture Troubleshooting [sigmaaldrich.com]
- 13. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. View Protocols | Bio-Techne [bio-techne.com]
- 15. youtube.com [youtube.com]
- 16. Rapid effects of phorbol esters on isolated rat adipocytes. Relationship to the action of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KinomePro - Pamgene [pamgene.com]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. pharmaron.com [pharmaron.com]
- 20. biosynsis.com [biosynsis.com]
- 21. assayquant.com [assayquant.com]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Incubation Time for Diacetyl Benzoyl Lathyrol (DBL) Treatment
Welcome to the technical support guide for Diacetyl benzoyl lathyrol (DBL). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals utilizing DBL in their experiments. Our focus is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Section 1: Foundational Understanding & Core FAQs
This section addresses the fundamental principles of DBL, its mechanism of action, and the critical importance of optimizing incubation time.
Q1: What is this compound (DBL) and what is its primary mechanism of action?
This compound (DBL), also known as Lathyrol-3,15-diacetate-5-benzoate or Euphorbia factor L3, is a lathyrane-type diterpenoid.[1][2][3] Its molecular structure allows it to function as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases critical to intracellular signal transduction.[4][5][6] DBL mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, which leads to their activation and translocation to the cell membrane.[4][7][8] This activation triggers a cascade of downstream phosphorylation events that regulate diverse cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[9][10][11]
Q2: Why is incubation time the most critical variable to optimize for DBL treatment?
The cellular response to potent PKC activators like DBL is highly dynamic and biphasic. The duration of exposure dictates the ultimate biological outcome:
-
Short-Term Incubation (Minutes to a few hours): This typically leads to the activation of PKC. The enzyme translocates to the membrane and phosphorylates its downstream targets, initiating a cellular response.[11][12] This is the desired window for studying the immediate effects of PKC signaling.
-
Long-Term Incubation (Several hours to >24 hours): Prolonged exposure to potent PKC activators triggers a negative feedback mechanism known as downregulation .[13][14][15][16] The cell responds to chronic stimulation by degrading the PKC enzyme itself, leading to a loss of PKC protein and activity.[17] This can result in a complete loss of the initial response or even opposite effects.[15][16] Furthermore, extended incubation can lead to significant cytotoxicity, as DBL has been shown to induce apoptosis in a concentration- and time-dependent manner.[1][2]
Therefore, failing to optimize incubation time can lead to misinterpretation of results, where an experiment intended to study PKC activation might inadvertently be measuring the effects of PKC depletion or cellular toxicity.
Q3: What are the essential controls for a DBL experiment?
To ensure the trustworthiness of your results, every experiment should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve DBL (e.g., DMSO). This control accounts for any effects of the solvent itself.
-
Inactive Phorbol Ester Control (Optional but Recommended): Treatment with an inactive analog, such as 4α-phorbol 12,13-didecanoate (4α-PDD), which does not activate PKC.[17] This confirms that the observed effects are specific to PKC activation and not due to off-target effects of the diterpenoid structure.
-
Positive Control for Downstream Pathway: If you are measuring a specific downstream event, a known activator of that pathway can serve as a positive control to validate the assay's performance.
Section 2: Experimental Design and Protocols
This section provides a structured workflow and detailed protocols for systematically optimizing DBL incubation time.
The Optimization Workflow
A successful experiment begins with a systematic approach. The following workflow ensures that you define the optimal concentration and incubation time for your specific cell type and desired biological endpoint.
Caption: Experimental workflow for optimizing DBL treatment.
Protocol 1: Determining the Optimal DBL Concentration (Dose-Response)
Objective: To identify the lowest concentration of DBL that elicits a maximal biological response without causing significant cytotoxicity. This is typically performed at a fixed, short-to-intermediate time point (e.g., 6-8 hours).
Methodology:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
DBL Preparation: Prepare a serial dilution of DBL in your cell culture medium. A common starting range for potent phorbol esters is 1 nM to 10 µM. Also prepare a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DBL or vehicle.
-
Incubation: Incubate the cells for a pre-determined time (e.g., 6 hours). This time should be long enough to see a response but short enough to avoid significant downregulation or cytotoxicity.
-
Endpoint Analysis:
-
Cytotoxicity Assay: Use an MTT or LDH assay to measure cell viability across the concentration range.[1][18][19] The goal is to work with concentrations well below the IC50 value.
-
Activity Assay: Measure a relevant marker of PKC activation. A common and reliable method is to perform a Western blot for a known phosphorylated PKC substrate (e.g., phospho-MARCKS).
-
-
Data Analysis: Plot the activity marker and cell viability against the DBL concentration. Select the lowest concentration that gives a maximal or near-maximal response with minimal cytotoxicity for your time-course experiment.
Protocol 2: Optimizing Incubation Time (Time-Course Experiment)
Objective: To map the dynamics of the cellular response to DBL over time and identify the optimal incubation window for activation versus downregulation.
Methodology:
-
Cell Seeding: Plate cells in multiple identical wells or flasks to allow for harvesting at different time points.
-
Treatment: Treat all cells (except the t=0 and vehicle controls) with the optimal DBL concentration determined in Protocol 1.
-
Time-Point Harvesting: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 16 hr, 24 hr, 48 hr), harvest the cells.
-
Sample Preparation: Prepare cell lysates for biochemical analysis (e.g., Western blotting) or fix cells for imaging, depending on your endpoint.
-
Endpoint Analysis: Analyze all time points simultaneously to ensure consistency.
-
PKC Activation: Measure the phosphorylation of a key PKC substrate. You should observe a rapid increase followed by a decline at later time points.
-
PKC Downregulation: Measure the total protein level of the relevant PKC isoform (e.g., PKCα, PKCδ) via Western blot. At later time points (typically >8-12 hours), you should see a decrease in the total amount of the PKC protein itself.[14][15][17]
-
Functional Readout: Measure your specific biological endpoint of interest (e.g., gene expression, cell morphology change, cytokine secretion).
-
-
Data Interpretation: Plot the results for each endpoint against time. The optimal incubation time for studying PKC activation is at the peak of substrate phosphorylation, just before total PKC levels begin to decline.
Section 3: Visualization of Key Pathways and Data
Understanding the underlying mechanism and expected results is key to troubleshooting.
DBL-Mediated PKC Signaling Pathway
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 218916-52-0 [chemicalbook.com]
- 3. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of diacyltetrol lipids as activators for the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the phorbol ester pharmacophore on protein kinase C as a guide to the rational design of new classes of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. Phorbol ester-induced, cell-cycle-specific, growth inhibition of human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-industry.com [alfa-industry.com]
- 11. Phorbol ester activation of the protein kinase C pathway inhibits gonadotropin-releasing hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time course of phorbol ester-induced contraction and protein kinase C activation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged phorbol ester treatment down-regulates protein kinase C isozymes and increases contraction rate in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Long-term phorbol ester treatment down-regulates protein kinase C and sensitizes the phosphoinositide signaling pathway to hormone and growth factor stimulation. Evidence for a role of protein kinase C in agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression and phorbol ester-induced down-regulation of protein kinase C isozymes in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the cytotoxicity and genotoxicity potential of synthetic diacetyl food flavoring in silico, in vivo, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Diacetyl Benzoyl Lathyrol
Welcome to the technical support center for the large-scale synthesis of Diacetyl benzoyl lathyrol. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex lathyrane diterpenoid. This compound, also known as Euphorbia factor L3, is a compound of significant interest due to its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2][3] However, its complex, highly oxygenated tricyclic core presents considerable challenges for scalable synthesis.[4][5][[“]]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The information herein is based on established synthetic strategies and practical insights to help you navigate the complexities of this synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield in the Formation of the Lathyrane Core
Question: We are experiencing significantly lower than expected yields during the key macrocyclization step to form the 5/11/3-membered tricyclic system. What are the likely causes and how can we improve the yield?
Answer:
The construction of the sterically hindered and strained lathyrane core is one of the most formidable challenges in the total synthesis of this natural product family.[4][7] Low yields in this step are common and can often be attributed to several factors:
-
Probable Cause 1: Competing Intramolecular Reactions. The complexity of advanced intermediates can lead to undesired side reactions, such as transannular cyclizations or rearrangements, which compete with the desired macrocyclization.
-
Solution 1: Reagent and Condition Optimization. A systematic screen of cyclization precursors and reaction conditions is crucial. For intramolecular reactions, such as an aldehyde-alkyne coupling, the choice of catalyst and ligands can dramatically influence the reaction pathway. It is recommended to explore a matrix of conditions, varying temperature, concentration (high dilution often favors macrocyclization), and the catalytic system.
-
Probable Cause 2: Substrate Conformation. The conformational flexibility of the acyclic precursor may not favor the required geometry for cyclization.
-
Solution 2: Conformational Control. Introducing rigid elements or temporary tethers into the precursor can pre-organize it for cyclization. While this adds steps to the synthesis, it can significantly improve the efficiency of the key ring-forming reaction.
-
Probable Cause 3: Steric Hindrance. The highly substituted nature of the lathyrane scaffold can sterically encumber the reactive centers, slowing down the desired reaction and allowing side reactions to dominate.
-
Solution 3: Alternative Cyclization Strategies. If a particular intramolecular cyclization proves to be low-yielding, consider alternative strategies. For example, ring-closing metathesis (RCM) or radical cyclizations have been employed in the synthesis of other complex macrocycles and may offer a more efficient route.
Issue 2: Difficulties in Stereochemical Control
Question: We are struggling to control the stereochemistry at multiple stereocenters, leading to a mixture of diastereomers that are difficult to separate. How can we achieve better stereoselectivity?
Answer:
The lathyrane skeleton possesses numerous stereocenters, and their precise control is a paramount challenge in the total synthesis.[4] The formation of diastereomeric mixtures complicates purification and reduces the overall yield of the desired product.
-
Probable Cause 1: Non-selective Reagents. The use of achiral reagents or catalysts in reactions that form new stereocenters will likely result in a mixture of products.
-
Solution 1: Asymmetric Catalysis. Employing chiral catalysts or auxiliaries is a powerful strategy to induce stereoselectivity. For instance, asymmetric hydrogenations, epoxidations, or aldol reactions can set key stereocenters with high fidelity early in the synthesis.
-
Probable Cause 2: Substrate-Controlled Diastereoselectivity. The inherent stereochemistry of the substrate may not be sufficient to direct the formation of the desired stereoisomer in subsequent steps.
-
Solution 2: Strategic Use of Directing Groups. The installation of a directing group, such as a bulky silyl ether or a hydroxyl group, can influence the trajectory of incoming reagents, thereby controlling the stereochemical outcome of a reaction. This group can be removed later in the synthesis.
-
Probable Cause 3: Epimerization. Some stereocenters may be prone to epimerization under certain reaction conditions (e.g., acidic or basic).
-
Solution 3: Careful Selection of Reaction Conditions. It is critical to screen reaction conditions to identify those that minimize or prevent epimerization. This includes optimizing pH, temperature, and reaction time. Protecting group strategies can also be employed to shield sensitive stereocenters.
Issue 3: Challenges in Purification of Intermediates and Final Product
Question: The purification of our synthetic intermediates and the final this compound is proving to be extremely difficult, with co-eluting impurities and low recovery from chromatography. What are some effective purification strategies?
Answer:
The purification of complex natural products and their synthetic precursors is a frequent bottleneck in large-scale synthesis.[8][9] The similar polarities of closely related isomers and byproducts make chromatographic separation challenging.
-
Probable Cause 1: Structural Similarity of Impurities. Side products formed during the synthesis often have very similar structures and physicochemical properties to the desired compound, leading to poor separation.
-
Solution 1: Multi-dimensional Chromatography. A single chromatographic method may not be sufficient. A combination of techniques, such as normal-phase and reverse-phase high-performance liquid chromatography (HPLC), can provide orthogonal separation mechanisms, improving the resolution of complex mixtures.
-
Probable Cause 2: Product Instability. this compound and its precursors may be sensitive to prolonged exposure to silica gel or certain solvents, leading to degradation during purification.
-
Solution 2: Alternative Purification Methods. Consider less harsh purification techniques. For example, counter-current chromatography (CCC) is a liquid-liquid separation method that avoids solid stationary phases and can be very effective for purifying sensitive compounds. Crystallization, if applicable, is an excellent method for obtaining highly pure material on a large scale.
-
Probable Cause 3: Inefficient Chromatographic Packing. On a large scale, improper packing of chromatography columns can lead to band broadening and poor separation.
-
Solution 3: Optimized Column Packing and Loading. Ensure that large-scale columns are packed uniformly and that the sample is loaded in a concentrated band. The use of automated flash chromatography systems can improve reproducibility and efficiency.
| Problem | Probable Cause | Recommended Solution |
| Low Cyclization Yield | Competing side reactions | High dilution conditions, screen catalysts/reagents |
| Unfavorable precursor conformation | Introduce rigid elements or temporary tethers | |
| Poor Stereocontrol | Non-selective reagents | Employ asymmetric catalysis or chiral auxiliaries |
| Undesired substrate control | Utilize directing groups to influence stereochemistry | |
| Difficult Purification | Co-eluting impurities | Employ multi-dimensional or orthogonal chromatography (e.g., NP-HPLC followed by RP-HPLC) |
| Product degradation on silica | Use alternative methods like counter-current chromatography or crystallization |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
The primary challenges in the large-scale synthesis of this compound and other complex natural products are multifaceted.[10][11] These include:
-
Structural Complexity: The molecule has a dense arrangement of functional groups and multiple stereocenters, which necessitates long and often low-yielding synthetic sequences.[[“]]
-
Reagent Cost and Availability: Many specialized reagents and catalysts required for complex transformations can be expensive, making the overall process economically challenging on a large scale.
-
Process Safety and Robustness: Reactions that work well on a lab scale may present safety hazards or be difficult to control when scaled up. Ensuring the robustness and reproducibility of each step is critical.
-
Purification: As discussed in the troubleshooting section, the purification of large quantities of complex mixtures can be a significant hurdle.
Q2: Are there any biosynthetic or semi-synthetic approaches that could be viable for large-scale production?
Yes, biosynthetic and semi-synthetic approaches are gaining traction as alternatives to total synthesis for complex natural products.[10][12]
-
Metabolic Engineering: Advances in synthetic biology have enabled the engineering of microorganisms like Saccharomyces cerevisiae (yeast) to produce diterpenoid precursors.[13] By introducing the necessary biosynthetic genes, it may be possible to produce the lathyrane scaffold or a late-stage intermediate fermentatively. This approach can be more sustainable and scalable than total synthesis.[14]
-
Semi-synthesis: If a related, more abundant natural lathyrane diterpenoid can be isolated, it could serve as a starting material for a more concise semi-synthesis of this compound.[15][16] This strategy leverages nature's ability to construct the complex core, significantly shortening the synthetic route.
Q3: How can we monitor the progress and purity of the reactions effectively during a multi-step synthesis?
Effective reaction monitoring is crucial for optimizing conditions and ensuring the quality of intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for monitoring reaction progress and assessing purity. Developing a robust HPLC method early in the synthesis for each intermediate is highly recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying the desired product and any major byproducts in a reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For key steps, taking a quick ¹H NMR of the crude reaction mixture can provide a wealth of information about the conversion of starting material and the formation of the product.
Q4: What are the key considerations for the final deprotection and isolation steps?
The final steps of a total synthesis are often delicate and require careful planning to avoid last-minute yield losses.
-
Protecting Group Strategy: The choice of protecting groups throughout the synthesis should be carefully considered to ensure that the final deprotection can be achieved without affecting other sensitive functional groups in the molecule. Orthogonal protecting group strategies are highly advisable.
-
Product Stability: this compound may be sensitive to light, air, or extreme pH. The final workup and isolation procedures should be designed to minimize exposure to harsh conditions. It is advisable to store the final compound under an inert atmosphere at low temperatures.[17]
III. Experimental Protocols & Visualizations
Protocol: General Procedure for a Key Synthetic Transformation (Illustrative Example)
The following is a generalized protocol for a representative transformation that might be encountered in the synthesis of a complex diterpenoid.
Reaction: Asymmetric Dihydroxylation
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the alkene substrate (1.0 eq) and a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Reagent Addition: Add AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol) (approximately 1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).
-
Reaction: Stir the resulting slurry vigorously at room temperature (or 0 °C for more reactive substrates) and monitor the reaction progress by TLC or LC-MS.
-
Quench: Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Visualization: Synthetic Logic and Workflow
The synthesis of a complex molecule like this compound can be conceptualized as a convergent process.
Caption: Convergent synthesis workflow for this compound.
This diagram illustrates a convergent approach where two complex fragments are synthesized independently and then coupled together before the key macrocyclization step. This strategy is often more efficient for complex targets than a linear synthesis.
IV. References
-
Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. (n.d.). Google AI. Retrieved January 7, 2026, from 4
-
Studies Towards the Total Synthesis of Lathyrane Diterpenes. (2024, October 25). KOPS. Retrieved January 7, 2026, from --INVALID-LINK--
-
Advances in Terpenoid Biosynthesis: Chemical Diversity and Emerging Industrial Applications. (n.d.). ETFLIN. Retrieved January 7, 2026, from --INVALID-LINK--
-
How to Overcome Challenges in Complex Natural Product Synthesis. (2024, August 2). GL CHEMTEC. Retrieved January 7, 2026, from --INVALID-LINK--
-
Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships. (n.d.). ACS Publications. Retrieved January 7, 2026, from --INVALID-LINK--
-
Lathyrane and premyrsinane Euphorbia diterpenes against Alzheimer's disease: Bioinspired synthesis, anti-cholinesterase and neuroprotection bioactivity. (2024, April 15). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
Iron-Catalyzed Skeletal Conversion of Lathyrane to Premyrsinane Euphorbia Diterpenes and Their Cytotoxic Activities. (2021, June 25). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships. (n.d.). PMC. Retrieved January 7, 2026, from --INVALID-LINK--
-
Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources. (n.d.). PMC. Retrieved January 7, 2026, from --INVALID-LINK--
-
The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities. (n.d.). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
Structures of several representative lathyrane-type diterpenoids and hybrid molecules with favorable bioactivity. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
cas:218916-52-0| this compound. (n.d.). Henan Alfa Chemical Co., Ltd. Retrieved January 7, 2026, from --INVALID-LINK--
-
Production of 130 diterpenoids by combinatorial biosynthesis in yeast. (2023, March 24). bioRxiv. Retrieved January 7, 2026, from --INVALID-LINK--
-
What Are The Challenges Of Synthesizing Complex Natural Products? (n.d.). Consensus Academic Search Engine. Retrieved January 7, 2026, from --INVALID-LINK--
-
Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris. (2018, June 1). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae. (n.d.). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. (n.d.). PMC. Retrieved January 7, 2026, from --INVALID-LINK--
-
Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. (2018, November 13). NIH. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound. (n.d.). gsrs. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. (2021, February 23). Accounts of Chemical Research. Retrieved January 7, 2026, from --INVALID-LINK--
-
Efficient discovery and industrialized manufacture of terpenoids. (n.d.). Bulletin of Chinese Academy of Sciences (BCAS). Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound Chemical Properties,Uses,Production. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--
-
Cas 218916-52-0,this compound. (n.d.). LookChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound, 218916-52-0. (n.d.). Perflavory. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound. (2025, August 22). gsrs. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities. (2023, April 28). Journal of Natural Products. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. (n.d.). MDPI. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. (2011, August 15). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
References
- 1. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 218916-52-0 [chemicalbook.com]
- 3. Cas 218916-52-0,this compound | lookchem [lookchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.glchemtec.ca [blog.glchemtec.ca]
- 11. researchgate.net [researchgate.net]
- 12. etflin.com [etflin.com]
- 13. biorxiv.org [biorxiv.org]
- 14. "Efficient discovery and industrialized manufacture of terpenoids" by Haoming CHI, Liying ER et al. [bulletinofcas.researchcommons.org]
- 15. Lathyrane and premyrsinane Euphorbia diterpenes against Alzheimer's disease: Bioinspired synthesis, anti-cholinesterase and neuroprotection bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iron-Catalyzed Skeletal Conversion of Lathyrane to Premyrsinane Euphorbia Diterpenes and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfa-industry.com [alfa-industry.com]
Minimizing batch-to-batch variability of Diacetyl benzoyl lathyrol.
A Guide to Minimizing Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals
Introduction to Diacetyl Benzoyl Lathyrol and the Challenge of Consistency
This compound is a complex diterpenoid of the lathyrane family, often isolated from plants of the Euphorbia genus.[1] Its intricate structure, featuring multiple stereocenters and ester functionalities, presents significant challenges in achieving consistent quality between batches. This variability can arise from the natural source material, the semi-synthesis process, purification, and storage conditions. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Variability from the Source Material and Semi-Synthesis
Question 1: We are observing significant differences in the purity and yield of this compound seemingly from the same semi-synthesis protocol. What could be the primary causes related to our starting materials and reaction conditions?
Answer:
Batch-to-batch variability in the semi-synthesis of this compound often originates from the quality of the lathyrol precursor and the precise control of the acylation reactions.
Causality Behind the Issue:
The lathyrane skeleton is known to be sensitive, particularly to acidic conditions which can lead to rearrangements.[2] The acylation of the hydroxyl groups on the lathyrol core, while seemingly straightforward, can be prone to side reactions if not carefully controlled.
Troubleshooting Steps:
-
Precursor Quality Control:
-
Purity Assessment: Ensure the purity of the starting lathyrol for each batch using HPLC-UV and mass spectrometry. Establish a minimum purity threshold (e.g., >95%) for proceeding with the synthesis.
-
Characterization: Confirm the identity of the lathyrol precursor using ¹H NMR and ¹³C NMR spectroscopy to rule out the presence of isomeric impurities.
-
-
Acylation Reaction Optimization:
-
Reagent Quality: Use fresh, anhydrous acylating agents (acetyl chloride/acetic anhydride and benzoyl chloride) and solvents. Moisture can lead to the formation of carboxylic acids, which can complicate the reaction and purification.
-
Base Selection: Employ a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base are critical to prevent side reactions.
-
Temperature Control: Maintain a consistent, low temperature (e.g., 0 °C to room temperature) during the reaction to minimize the formation of byproducts.
-
Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Experimental Protocol: Acylation of Lathyrol
This is a representative protocol and may require optimization.
-
Dissolve lathyrol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (3-4 equivalents) dropwise with stirring.
-
In a separate flask, prepare a solution of acetyl chloride (2.2 equivalents) and benzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the lathyrol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: We have identified several unexpected impurities in our final product. What are the likely side products and how can we avoid them?
Answer:
The primary impurities in the synthesis of this compound are likely mono-acylated or di-acylated species (with only acetyl or benzoyl groups), as well as potential degradation products from the lathyrane core itself.
Likely Impurities:
-
Incomplete Acylation Products: Lathyrol mono-acetates, di-acetates, and mono-benzoate.
-
Over-Acylation Products: If other hydroxyl groups are present and accessible.
-
Hydrolysis Products: If water is present during the reaction or workup, hydrolysis of the ester groups can occur.
-
Rearrangement Products: The lathyrane skeleton can undergo acid-catalyzed rearrangements.[2]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the acylating agents.
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are strictly anhydrous.
-
Optimized Purification: Develop a robust purification method, likely involving gradient elution column chromatography, to separate the desired product from closely related impurities.
Diagram: Troubleshooting Workflow for Synthesis
Caption: A stepwise workflow for troubleshooting synthesis issues.
Section 2: Purification and Characterization
Question 3: We are struggling to achieve high purity (>98%) of this compound. What are the recommended purification and analytical methods?
Answer:
Achieving high purity of this compound requires a multi-step approach involving careful chromatography and rigorous analytical characterization.
Recommended Purification Protocol:
-
Initial Purification: Perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This should remove the bulk of the impurities.
-
Final Purification: For achieving >98% purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Analytical Characterization for Quality Control:
-
HPLC-UV/MS: This is the primary technique for assessing purity. The UV detector provides quantitative information, while the mass spectrometer confirms the identity of the main peak and any impurities.
-
¹H and ¹³C NMR: Confirms the structure of the final product and can reveal the presence of impurities that may not be visible by HPLC.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Residual Solvent Analysis: Gas Chromatography (GC) can be used to quantify any residual solvents from the purification process.
Table: Recommended Analytical Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity (Assay) | HPLC-UV (e.g., at 230 nm) | ≥ 98.0% |
| Individual Impurity | HPLC-UV | ≤ 0.5% |
| Total Impurities | HPLC-UV | ≤ 2.0% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Section 3: Stability and Storage
Question 4: We have noticed a decrease in the purity of our this compound standard over time. What are the optimal storage and handling conditions?
Answer:
This compound, due to its ester functionalities, is susceptible to hydrolysis. The complex diterpenoid core may also be sensitive to light and oxidation.
Key Factors Affecting Stability:
-
Hydrolysis: The acetyl and benzoyl esters can be hydrolyzed back to the corresponding alcohols, especially in the presence of moisture and at non-neutral pH.
-
Oxidation: The presence of double bonds in the structure makes it potentially susceptible to oxidation.
-
Light: Many complex organic molecules can degrade upon exposure to UV light.
-
Temperature: Higher temperatures will accelerate degradation pathways.
Recommended Storage and Handling:
-
Solid Form:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.[1]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials.
-
Moisture: Store in a desiccator to prevent moisture absorption.
-
-
In Solution:
-
Solvent Choice: Prepare solutions fresh for each experiment. If short-term storage is necessary, use anhydrous, aprotic solvents like DMSO or DMF.
-
Storage: Store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Diagram: Factors Leading to Degradation
Caption: Key environmental factors contributing to compound degradation.
Conclusion
Minimizing batch-to-batch variability of this compound is achievable through a systematic approach to quality control at every stage of its lifecycle, from precursor evaluation to synthesis, purification, and storage. By understanding the inherent chemical liabilities of this complex molecule and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly enhance the consistency and reliability of their work.
References
Best practices for handling and disposal of Diacetyl benzoyl lathyrol.
Technical Support Center: Diacetyl Benzoyl Lathyrol
A Guide for Researchers and Drug Development Professionals on Safe Handling and Disposal
As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested guide for working with this compound. This document moves beyond basic steps to explain the scientific reasoning behind each recommendation, ensuring your safety and the integrity of your research. This compound, a lathyrane diterpenoid, exhibits significant biological activity, including potent cytotoxicity against various cancer cell lines.[1][2][3] This inherent bioactivity necessitates a robust safety protocol. While specific GHS hazard data is not widely available for this compound, its cytotoxic nature requires that it be handled with the same level of caution as other potent chemical agents.[4][5] This guide is built on the precautionary principle, adapting established best practices for handling highly toxic and carcinogenic substances.[6]
Section 1: Hazard Identification & Risk Assessment (FAQs)
This section addresses the most common initial questions regarding the safety of this compound.
Q1: The Safety Data Sheet (SDS) for my compound has "no data available" for GHS hazards. Can I treat it as non-hazardous?
A1: Absolutely not. The absence of data is not an indication of safety. This compound is a potent cytotoxic agent that induces apoptosis in cancer cells.[1][2] Compounds with high biological potency, especially in the context of anti-cancer research, must be assumed to be hazardous to healthy cells as well. Therefore, you must handle it as a highly toxic substance, applying engineering controls, stringent work practices, and personal protective equipment (PPE) appropriate for potent compounds.
Q2: What are the primary exposure routes I should be concerned with?
A2: The primary routes of concern for a solid compound like this compound are:
-
Inhalation: Fine powder can become airborne during weighing or transfer, leading to respiratory tract exposure.
-
Dermal Contact: The compound may be absorbed through the skin, especially when dissolved in solvents like DMSO or chloroform.[1]
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as finger-to-mouth contact.[6]
-
Ocular Contact: Direct contact with the eyes can cause severe irritation or damage.
Your safety protocols must be designed to mitigate all four of these potential exposure routes.
Q3: Is there a known occupational exposure limit (OEL) for this compound?
A3: There is no established OEL for this compound. In such cases, the best practice is to adhere to the ALARA (As Low As Reasonably Achievable) principle. This means minimizing exposure through containment and diligent work practices rather than relying on a specific airborne concentration limit. For potent compounds, containment in a glove box or ventilated balance enclosure for weighing, and a chemical fume hood for all other manipulations, is mandatory.[7]
Section 2: Safe Handling and Experimental Protocols
This section provides detailed, step-by-step procedures for common laboratory tasks involving this compound.
Protocol 2.1: Weighing and Reconstitution
The handling of the pure, solid compound presents the highest risk of aerosolization and exposure.
Objective: To safely weigh a precise amount of solid this compound and reconstitute it in a solvent.
Causality: This protocol is designed to contain the potent powder using engineering controls, preventing inhalation and dermal exposure during the most critical handling step.
Methodology:
-
Preparation:
-
Don all required PPE as outlined in Section 3. This must include double gloves.
-
Designate a specific work area within a certified chemical fume hood or a ventilated balance enclosure (VBE).[8] Cover the work surface with absorbent, plastic-backed paper.[8]
-
Assemble all necessary equipment before introducing the compound: anti-static weigh paper or boat, spatula, vortex mixer, and pre-labeled, sealable vials containing the appropriate solvent (e.g., DMSO, Chloroform).[1]
-
-
Weighing:
-
Perform all weighing operations within the VBE or chemical fume hood to contain any airborne particles.
-
Use an anti-static spatula to carefully transfer the desired amount of powder to the weigh paper. Avoid any actions that could create dust.
-
Once weighing is complete, carefully fold the weigh paper and transfer the powder into the vial containing the solvent.
-
-
Reconstitution:
-
Immediately cap the vial securely.
-
Wipe the exterior of the vial with a disposable wipe dampened with 70% ethanol to decontaminate the surface.
-
Mix the solution using a vortex mixer until the compound is fully dissolved.
-
The primary container should be placed within a labeled, unbreakable secondary container for transport and storage.[9]
-
-
Immediate Cleanup:
-
Carefully fold the used weigh paper and any contaminated wipes inward.
-
Place them directly into a designated "Cytotoxic Solid Waste" bag located within the fume hood. Do not remove contaminated items from the containment area before bagging them.
-
Wipe down the spatula with a dampened wipe and place the wipe in the waste bag.
-
Decontaminate the entire work surface within the hood.
-
Experimental Workflow Diagram
Caption: Safe handling workflow for weighing and reconstituting this compound.
Section 3: Personal Protective Equipment (PPE) (FAQs)
Q1: What is the minimum required PPE for handling this compound?
A1: Standard lab coats and single gloves are insufficient. The minimum required PPE includes:
-
Body Protection: A disposable, solid-front, back-closing lab gown. Do not wear it outside the designated work area.[9][10]
-
Hand Protection: Double nitrile gloves. The outer glove should be removed and disposed of immediately after the handling procedure is complete (while still in the hood). The inner glove is removed after leaving the containment area.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]
-
Respiratory Protection: Not typically required if all work is performed in a certified chemical fume hood or glove box. If there is a risk of airborne particulates outside of containment (e.g., a large spill), a fitted N95 or higher respirator is necessary.[9]
Q2: How often should I change my gloves?
A2: Change your outer gloves immediately if you suspect contamination or see any tear or puncture. At a minimum, the outer gloves should be disposed of after each complete handling procedure. Never touch common surfaces like door handles, keyboards, or notebooks with gloved hands.
Section 4: Spill & Emergency Procedures (Troubleshooting Guide)
Q1: What should I do if I spill a small amount of the solid powder inside the chemical fume hood?
A1:
-
Do Not Panic: Your primary containment is working. Keep the fume hood sash at the proper height.
-
Restrict Access: Ensure no one else enters the area until cleanup is complete.
-
Intensify PPE: If not already wearing them, put on double gloves and a disposable gown.
-
Cleanup: Gently cover the spill with absorbent pads. Lightly spray the pads with water to wet the powder and prevent it from becoming airborne. Do NOT dry sweep the powder.[11]
-
Collect Waste: Using forceps, carefully pick up the wetted pads and contaminated debris. Place everything into a clearly labeled "Cytotoxic Solid Waste" bag.
-
Decontaminate: Thoroughly wipe the area with a suitable decontamination solution (e.g., a 10% sodium hydroxide solution, followed by water, then 70% ethanol), using fresh wipes for each pass.[11] Dispose of all wipes as cytotoxic waste.
Q2: What is the first aid procedure for skin or eye exposure?
A2:
-
Skin Exposure: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Report: In all cases, report the incident to your institution's Environmental Health & Safety (EHS) department and your supervisor. Provide them with the SDS for the compound.
Section 5: Disposal Procedures
Disposal must be handled with as much care as the handling itself. Improper disposal can endanger support staff and the environment.
Protocol 5.1: Waste Segregation and Disposal
Objective: To ensure all waste contaminated with this compound is segregated, labeled, and disposed of according to institutional and regulatory guidelines for cytotoxic/hazardous chemical waste.
Causality: Proper segregation prevents highly toxic waste from entering the regular trash or drain systems, which is strictly prohibited.[6] Incineration is the standard disposal method for such materials.[6][10]
Methodology:
-
Establish Waste Streams: Before starting any experiment, set up clearly labeled, dedicated waste containers inside the chemical fume hood.
-
Solid Waste: A puncture-resistant bag (typically yellow or marked with a cytotoxic symbol) for all contaminated solids: gloves, gowns, weigh paper, absorbent pads, and plasticware.
-
Liquid Waste: A sealed, shatter-proof container (e.g., a coated glass or HDPE bottle) labeled "Hazardous Liquid Waste: this compound in [Solvent Name]". Do not mix incompatible waste streams.
-
Sharps Waste: A dedicated, puncture-proof sharps container for any contaminated needles, syringes, or glass pipettes.
-
-
During the Experiment:
-
Dispose of all contaminated items directly into the appropriate waste container before removing your hands from the fume hood.
-
Keep liquid waste containers capped when not in use.
-
-
Final Disposal:
-
Once the experiment is complete, securely seal all waste containers.
-
Wipe the exterior of the containers to decontaminate them.
-
Attach a completed hazardous waste tag as required by your institution.
-
Arrange for pickup by your institution's EHS or hazardous waste management group. Under no circumstances should this waste be placed in general trash or poured down the drain. [6]
-
Waste Disposal Decision Diagram
Caption: Decision tree for proper segregation of this compound waste.
Appendix: Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₇ | [13] |
| Molecular Weight | 522.63 g/mol | [1][4] |
| CAS Number | 218916-52-0 | [4][13] |
| Appearance | White Powder | [14] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Boiling Point | ~595.5 °C (Predicted) | [4] |
References
- 1. This compound | 218916-52-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. This compound, 218916-52-0 [perflavory.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. jefferson.edu [jefferson.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 11. docs.gato.txst.edu [docs.gato.txst.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alfa-industry.com [alfa-industry.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Protein Kinase C Activators: Benchmarking Diacetyl Benzoyl Lathyrol Against Established Modulators
This guide provides a comprehensive comparison of the efficacy of various Protein Kinase C (PKC) activators, with a special focus on Diacetyl Benzoyl Lathyrol (DABL). While DABL, a lathyrane diterpenoid, has demonstrated significant biological activity, its specific role as a direct PKC activator is not yet fully characterized in the scientific literature. Therefore, this guide will objectively compare its known cytotoxic effects and the inferred potential for PKC activation with well-established PKC modulators, including phorbol esters, bryostatin-1, and ingenol mebutate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds and to inform the selection of appropriate tools for their research.
Introduction to Protein Kinase C: A Key Cellular Regulator
The Protein Kinase C (PKC) family of serine/threonine kinases are pivotal regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG for their activation.
The activation of conventional and novel PKC isoforms is initiated by the binding of DAG to the C1 domain in the regulatory region of the kinase. This binding event recruits PKC to the cell membrane, leading to a conformational change that relieves autoinhibition and enables the kinase to phosphorylate its downstream substrates. Many synthetic and natural compounds can mimic DAG, acting as potent PKC activators.
This compound: A Lathyrane Diterpenoid with Anticancer Properties
This compound (DABL) is a lathyrane-type diterpenoid that has been investigated for its cytotoxic and pro-apoptotic effects on cancer cells. While direct evidence of DABL as a PKC activator is limited, other lathyrane diterpenoids are known to activate PKC.[2][3] Molecular docking studies on similar lathyrane diterpenoids suggest that they can form high-affinity complexes with the C1B domain of PKCδ, indicating a potential mechanism for activation.[2] The primary reported activity of DABL is the induction of cell-cycle arrest and apoptosis in human hypertrophic scar cells, with an IC50 value of 6.33 μM for its analogue, euphlathin A.[4]
Established PKC Activators: A Comparative Overview
A direct comparison of the efficacy of DABL with other PKC activators is challenging due to the lack of specific data for DABL. However, we can benchmark its potential against well-characterized activators from different chemical classes.
Phorbol esters are potent tumor promoters that act as powerful PKC activators.[5] They bind to the C1 domain of conventional and novel PKCs with high affinity, mimicking DAG.
Bryostatin-1 is a marine-derived macrocyclic lactone that is a potent modulator of PKC.[6] Unlike phorbol esters, it is not considered a tumor promoter and has been investigated in clinical trials for cancer and neurological disorders.[7]
Ingenol mebutate is a diterpenoid ester derived from the plant Euphorbia peplus. It is a potent PKC activator and is approved for the topical treatment of actinic keratosis.[8]
Prostratin is a non-tumor-promoting phorbol ester that has been studied for its ability to reactivate latent HIV-1.[9] It is a potent activator of the PKC signaling pathway.[9]
Quantitative Comparison of PKC Activator Efficacy
The following tables summarize the binding affinities and potency of various established PKC activators. This quantitative data provides a basis for comparing their efficacy.
Table 1: Binding Affinity (Kd/Ki) of PKC Activators for Various Isoforms
| Activator | PKCα (nM) | PKCβI/II (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | Reference(s) |
| Phorbol 12,13-Dibutyrate (PDBu) | 50 | 120 | 210 | - | - | [10] |
| Bryostatin-1 | 1.35 | 0.42 (βII) | - | 0.26 | 0.24 | [6] |
| Prostratin | - | - | - | - | - | Ki of 12.5 nM (general)[11] |
Note: Data for specific isoforms is not always available for all compounds. The binding affinity can vary depending on the assay conditions.
Table 2: Potency (EC50) of PKC Activators in Cellular Assays
| Activator | Assay | Cell Line | EC50 | Reference(s) |
| Prostratin | HIV reactivation | U1 cells | ~130-fold less potent than some analogs | [12] |
| Ingenol Mebutate | Inhibition of cell viability | Keratinocytes | Biphasic, with optimal effect at 100 nmol/L | [13] |
| Analogs of Prostratin | HIV reactivation | U1 cells | Nanomolar to single-digit nanomolar range | [12] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of PKC activators requires knowledge of the downstream signaling pathways and the experimental methods used to assess their activity.
The following diagram illustrates the central role of PKC in cellular signaling.
Caption: Canonical PKC signaling pathway.
A typical workflow for comparing the efficacy of different PKC activators is outlined below.
Caption: Experimental workflow for comparing PKC activators.
Detailed Experimental Protocols
This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.[14][15]
Materials:
-
Purified PKC isozyme
-
PKC activator (e.g., DABL, PMA)
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)[16]
-
Phosphatidylserine (PtdSer) and Diacylglycerol (DAG) or phorbol ester as cofactors
-
5x SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, substrate peptide, PtdSer, and the PKC activator to be tested.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding 5x SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using P81 paper, wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated ³²P using a scintillation counter.
-
Calculate the specific activity of the enzyme in the presence of different concentrations of the activator to determine its potency (EC₅₀).
This assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane upon treatment with an activator.[17][18]
Materials:
-
Cells cultured on glass coverslips
-
PKC activator (e.g., DABL, PMA)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with the PKC activator at the desired concentration and for the desired time.
-
Fix the cells with fixation solution for 10-20 minutes at room temperature.
-
Rinse the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse the cells with PBS.
-
Block non-specific antibody binding by incubating the cells with blocking solution for 30-60 minutes.
-
Incubate the cells with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of the PKC isoform using a fluorescence microscope.
Conclusion
The selection of a PKC activator for research or therapeutic development requires careful consideration of its potency, isoform selectivity, and downstream cellular effects. While established activators like phorbol esters, bryostatin-1, and ingenol mebutate have been extensively characterized, the specific role of this compound as a direct PKC activator remains to be elucidated. Its structural similarity to other lathyrane diterpenoids known to activate PKC suggests a potential mechanism that warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate and compare the efficacy of DABL and other novel compounds against the well-defined profiles of established PKC modulators. Future studies focusing on direct binding assays and isoform-specific activation by DABL will be crucial in determining its precise mechanism of action and its potential as a valuable tool in cell biology and drug discovery.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lathyrane diterpenoids from Euphorbia lathyris induce cell-cycle arrest and apoptosis in human hypertrophic scar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C isoenzymes display differential affinity for phorbol esters. Analysis of phorbol ester receptors in B cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ptglab.com [ptglab.com]
- 18. docs.abcam.com [docs.abcam.com]
A Comparative Guide for Researchers: Diacetyl Benzoyl Lathyrol vs. Phorbol Esters in Protein Kinase C Activation
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase C (PKC) activator is a critical decision that can profoundly influence experimental outcomes. This guide provides an in-depth technical comparison of a lathyrane diterpene, 3,15-diacetyl-5-benzoyl-lathyrol (also known as Euphorbia factor L3), and the well-established phorbol esters, focusing on their mechanisms of action, isoform selectivity, downstream signaling consequences, and potential as therapeutic agents.
This document moves beyond a simple cataloging of features to offer a nuanced analysis grounded in experimental evidence, empowering you to make an informed choice for your specific research needs. We will delve into the structural nuances that govern their biological activity, present available quantitative data for a side-by-side comparison, and provide detailed experimental protocols for their evaluation.
Structural and Mechanistic Divergence: More Than Just PKC Activators
Both diacetyl benzoyl lathyrol and phorbol esters are diterpenoids that act as potent activators of conventional and novel PKC isoforms by mimicking the endogenous second messenger diacylglycerol (DAG). They bind to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and initiates a signaling cascade. However, their distinct structural backbones—a lathyrane core for this compound and a tigliane skeleton for phorbol esters—give rise to significant differences in their biological profiles.
This compound (Euphorbia factor L3) belongs to the lathyrane family of diterpenes, which are characterized by a complex 5/11/3-membered tricyclic ring system. While research into the specific PKC-activating properties of this compound is ongoing, studies on related lathyrane diterpenes suggest they are a promising class of PKC modulators. Some lathyranes have been shown to promote the proliferation of neural precursor cells by activating PKC isozymes.[1][2]
Phorbol Esters , such as the widely used Phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters, a characteristic that has limited their therapeutic application despite their powerful PKC-activating capabilities.[3][4] This tumor-promoting activity is intrinsically linked to their sustained activation of PKC and subsequent dysregulation of cellular signaling pathways.[3] However, it is crucial to note that not all phorbol esters are tumor promoters; for example, 12-deoxyphorbol derivatives with shorter-chain substituents are not.[5]
Quantitative Comparison: Potency and Isoform Selectivity
A direct quantitative comparison of this compound and phorbol esters is hampered by the limited availability of specific binding and activation data for the former. However, by compiling data for phorbol esters and related lathyrane compounds, we can construct a comparative overview.
| Compound Class | Activator Example | Target PKC Isoforms | Binding Affinity (Kd/Ki) | Activation Potency (EC50) | Tumor-Promoting Activity |
| Phorbol Esters | Phorbol 12-myristate 13-acetate (PMA) | Conventional and Novel | Kd: 1.6-18 nM[5] | ~30-40 nM for cellular effects[6] | Potent Tumor Promoter[3][4] |
| Phorbol 12,13-dibutyrate (PDBu) | Conventional and Novel | Kd values ranging from 1.6 to 18 nM[5] | Varies by isoform | Tumor Promoter | |
| Lathyrane Diterpenes | This compound (EFL3) | Conventional and Novel (presumed) | Data not available | Data not available | Not extensively studied |
| Other Lathyranes | Varies | Data limited, but some show PKC binding[3] | Varies | Generally considered non-tumor promoting or less potent than phorbol esters[7] |
Key Insights from the Data:
-
Phorbol Esters as Potent, Non-selective Activators: Phorbol esters like PMA and PDBu exhibit high affinity for a broad range of PKC isoforms, often in the low nanomolar range.[5] This lack of isoform specificity can lead to a wide array of cellular responses, making it challenging to dissect the roles of individual PKC isoforms.
-
Lathyrane Diterpenes: A Potential for Selectivity? While quantitative data for this compound is scarce, the structural diversity within the lathyrane class suggests the potential for developing more selective PKC modulators. The exploration of lathyranes as "privileged structures" in medicinal chemistry is an active area of research.[8]
-
Tumor Promotion as a Major Differentiator: The most significant distinction lies in their tumor-promoting capabilities. The well-documented tumor-promoting effects of phorbol esters like PMA are a major drawback for their therapeutic use.[3][4] In contrast, many lathyrane diterpenes are being investigated for their anti-cancer properties and are generally considered to have a lower risk of tumor promotion.[7]
Downstream Signaling: A Tale of Two Pathways
The activation of PKC by either this compound or phorbol esters initiates a cascade of downstream signaling events. However, the duration and intensity of this activation can lead to different cellular outcomes.
Phorbol Ester-Induced Signaling:
Phorbol esters are known to be potent and sustained activators of PKC, leading to the activation of multiple downstream pathways, including the MAPK/ERK pathway and the NF-κB signaling cascade.[5][9] This prolonged activation is a key factor in their tumor-promoting effects. Chronic exposure to phorbol esters can also lead to the downregulation of PKC isoforms.
References
- 1. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway PMID: 21499222 | MCE [medchemexpress.cn]
- 2. Analysis of the phorbol ester pharmacophore on protein kinase C as a guide to the rational design of new classes of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of Diacetyl Benzoyl Lathyrol: A Comparative Guide for In Vivo Studies
For researchers and drug development professionals, the journey from a promising anti-cancer compound to a potential clinical candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of the validation of Diacetyl benzoyl lathyrol, a lathyrane diterpenoid, in animal models. We will explore the experimental design, compare its potential efficacy with current standards of care, and delve into the underlying mechanisms of action that make this class of compounds a compelling area of oncology research.
Introduction to this compound and the Lathyrane Diterpenoids
This compound is a natural product isolated from plants of the Euphorbia genus, such as Euphorbia lathyris.[1] This compound belongs to the lathyrane diterpenoid class, a group of molecules that have garnered significant interest for their diverse biological activities, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance.[2]
Initial in vitro studies have shown that lathyrane diterpenoids can induce apoptosis, or programmed cell death, in cancer cells. For instance, a compound closely related to this compound, lathyrol-3-phenylacetate-5,15-diacetate, has been shown to inhibit the growth of A549 non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the mitochondrial pathway.[3][4] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[3][5]
While in vitro data are promising, the true test of an anti-cancer agent lies in its efficacy and safety within a living organism. This guide will focus on the critical next step: validating these anti-cancer effects in animal models.
Designing the In Vivo Validation Study: A Methodological Overview
The robust in vivo validation of a novel anti-cancer agent requires meticulously designed experiments. The choice of animal model is paramount and depends on the specific research question.
Key Animal Models in Preclinical Oncology
-
Xenograft Models: These models involve the implantation of human cancer cell lines into immunodeficient mice.[6] They are a foundational tool for assessing the efficacy of anti-cancer drugs.
-
Subcutaneous Xenografts: Tumor cells are injected under the skin, allowing for easy monitoring and measurement of tumor volume.[7]
-
Orthotopic Xenografts: Tumor cells or tissues are implanted into the corresponding organ in the mouse (e.g., colon cancer cells into the colon wall).[8][9] This approach better mimics the natural tumor microenvironment and is more relevant for studying tumor growth and metastasis.[9]
-
-
Patient-Derived Xenograft (PDX) Models: These models involve the direct transplantation of a patient's tumor tissue into immunodeficient mice. PDX models are considered more clinically relevant as they retain the genetic and histological characteristics of the original tumor.[10]
-
Syngeneic Models: These models use mouse tumor cells implanted into immunocompetent mice of the same genetic background. They are essential for studying the interplay between the immune system and cancer therapies, particularly for immuno-oncology agents.[11]
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a compound like this compound is as follows:
Comparative Efficacy of Euphorbia lathyris Extract and Standard-of-Care Treatments
Direct in vivo studies on purified this compound are not yet widely published. However, research on an ethanolic extract of Euphorbia lathyris seeds, which contains a variety of lathyrane diterpenoids, provides valuable preliminary in vivo data.[5][8][12]
Euphorbia lathyris Extract in a Colon Cancer Orthotopic Xenograft Model
In a study utilizing an orthotopic xenograft model of colon cancer, an ethanolic extract of Euphorbia lathyris (EE) demonstrated significant anti-tumor activity.[8] Key findings from this study are summarized below:
-
Tumor Growth Inhibition: The EE treatment led to a notable reduction in tumor size.[8]
-
Mechanism of Action: The extract induced significant apoptosis in the tumor tissue, as evidenced by the activation of caspase-3.[8]
-
Preventive Potential: In a chemically induced model of colon cancer (Azoxymethane/Dextran Sulfate Sodium), the extract reduced the formation of dysplastic polyps.[8]
-
Safety Profile: The study reported no hematological toxicity associated with the EE treatment.[8]
For comparison, the standard-of-care chemotherapy for advanced colorectal cancer often includes a combination of 5-Fluorouracil (5-FU) and oxaliplatin (a regimen known as FOLFOX).[10][13] In similar orthotopic xenograft models of colorectal cancer, FOLFOX has been shown to effectively inhibit tumor growth.[9]
| Treatment Group | Cancer Model | Key Efficacy Endpoint | Reference |
| Euphorbia lathyris Ethanolic Extract | Colon Cancer (Orthotopic Xenograft) | Reduced tumor size, induced apoptosis. | [8] |
| FOLFOX (5-FU + Oxaliplatin) | Colorectal Cancer (Orthotopic Xenograft) | Significantly inhibited tumor growth. | [9][13] |
Disclaimer: This is an indirect comparison. The studies were not performed head-to-head and experimental conditions may have varied.
Lathyrane Diterpenoids vs. Standard of Care in Non-Small Cell Lung Cancer (NSCLC)
Given the in vitro activity of lathyrane diterpenoids against the A549 NSCLC cell line, a comparison with the standard of care for this cancer type is warranted. Paclitaxel and cisplatin are commonly used chemotherapeutic agents for NSCLC.[7][14]
The following table summarizes the performance of these standard-of-care drugs in A549 xenograft models, providing a benchmark against which future in vivo studies of this compound can be compared.
| Treatment Group | Dosing Regimen (Example) | Cancer Model | Tumor Growth Inhibition (TGI) | Reference |
| Paclitaxel | 24 mg/kg/day, IV for 5 days | A549 (Subcutaneous Xenograft) | Statistically significant tumor growth inhibition. More effective than cisplatin at 3 mg/kg/day. | [14] |
| Cisplatin | 3 mg/kg, IP twice/week | A549 (Subcutaneous Xenograft) | Significant tumor growth inhibition. | [7] |
These data establish a clear and quantifiable benchmark for the efficacy of standard-of-care agents in a relevant NSCLC model. Future in vivo studies with this compound should aim to demonstrate comparable or superior tumor growth inhibition with an acceptable safety profile.
Delving into the Mechanism: The Apoptotic Pathway
The anti-cancer effects of lathyrane diterpenoids are largely attributed to their ability to induce apoptosis.[3] The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.
As illustrated in Figure 2, this compound is hypothesized to induce oxidative stress, leading to an increase in ROS.[3] This disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[6][7][8] The activation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the loss of mitochondrial membrane potential and the release of several key factors into the cytoplasm:[8][15]
-
Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[16][17]
-
Smac/DIABLO: Inhibits the activity of Inhibitors of Apoptosis Proteins (IAPs), thereby promoting caspase activation.[6]
-
AIF and Endonuclease G (EndoG): Translocate to the nucleus to mediate caspase-independent DNA fragmentation.[3][4][18]
Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, ultimately leading to apoptotic cell death.[19][20][21]
Conclusion and Future Directions
The available evidence suggests that this compound and related lathyrane diterpenoids are a promising class of compounds for anti-cancer drug development. In vivo studies using an ethanolic extract of Euphorbia lathyris have demonstrated anti-tumor efficacy in a preclinical colon cancer model, with apoptosis being a key mechanism of action.[8]
However, to move forward, several key research questions must be addressed:
-
Efficacy of the Purified Compound: In vivo studies using purified this compound are essential to definitively establish its anti-cancer activity and to determine its therapeutic window.
-
Head-to-Head Comparative Studies: Direct comparisons of this compound with standard-of-care drugs like FOLFOX (for colon cancer) and paclitaxel/cisplatin (for lung cancer) in the same animal models are needed to accurately assess its relative efficacy.
-
Pharmacokinetics and Toxicology: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential off-target toxicities. Some lathyrane diterpenoids have shown cytotoxicity that is not selective for cancer cells, a factor that needs careful evaluation.[22]
-
Broader Spectrum of Activity: The anti-cancer effects of this compound should be evaluated across a wider range of cancer types using a panel of xenograft and PDX models.
By systematically addressing these points, the research community can fully elucidate the therapeutic potential of this compound and determine its viability as a future anti-cancer agent.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial release of AIF and EndoG requires caspase activation downstream of Bax/Bak-mediated permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of BCL-2 family proteins in mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 18. Mitochondrial release of AIF and EndoG requires caspase activation downstream of Bax/Bak-mediated permeabilization [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. abeomics.com [abeomics.com]
- 22. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
Cross-Validation of Diacetyl Benzoyl Lathyrol's Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides an in-depth, technical comparison to facilitate the cross-validation of the proposed mechanism for Diacetyl benzoyl lathyrol (DABL), a diterpenoid with promising anti-cancer properties.[1][2] We will operate under the strong, evidence-based hypothesis that DABL, like other lathyrane diterpenoids, functions as a modulator of Protein Kinase C (PKC).[3][4][5]
This document is designed to be a practical resource, offering not just theoretical comparisons but also actionable experimental protocols and expected data readouts. We will compare DABL's activity profile against well-characterized PKC activators, providing a framework for robust MoA validation.
The Case for Protein Kinase C as the Primary Target of DABL
This compound, also known as Euphorbia factor L3, is a lathyrane-type diterpenoid isolated from Euphorbia lathyris.[1][5] This class of compounds is structurally related to other known PKC activators derived from the Euphorbiaceae family, such as phorbol esters and ingenol mebutate.[6][7][8] Phorbol esters, like Phorbol 12-myristate 13-acetate (PMA), are canonical PKC activators that bind to the C1 domain of most PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG).[1][2][9] Similarly, ingenol mebutate, used clinically for actinic keratosis, exerts its therapeutic effect through the activation of PKC isoforms.[6][10][11]
The reported biological effects of DABL, including the induction of apoptosis in cancer cell lines, are consistent with the downstream consequences of PKC activation.[2][6] PKC is a family of serine/threonine kinases that are central nodes in signaling pathways controlling cell proliferation, differentiation, and apoptosis.[12][13] Therefore, the primary hypothesis to be tested is that DABL directly binds to and activates one or more PKC isoforms, triggering downstream signaling cascades that result in its observed anti-tumor activity.
Experimental Cross-Validation Strategy
To rigorously validate this hypothesis, a multi-pronged approach is essential. We will compare the cellular and biochemical effects of DABL with a classic, potent PKC activator, Phorbol 12-myristate 13-acetate (PMA) , and a clinically relevant diterpenoid, Ingenol Mebutate . A negative control, such as an inactive structural analog of DABL (if available) or a vehicle control, should be included in all experiments.
The following diagram outlines the overall workflow for the cross-validation process.
Caption: Workflow for the cross-validation of DABL's mechanism of action.
Detailed Experimental Protocols & Data Interpretation
Experiment 1: In Vitro PKC Kinase Activity Assay
Rationale: This initial experiment aims to determine if DABL can directly activate PKC in a cell-free system. This is a crucial first step to rule out indirect activation mechanisms. An ELISA-based assay is a common, non-radioactive method for this purpose.
Protocol:
-
Reagents and Materials: Recombinant human PKC isoforms (e.g., PKCα, PKCδ), PKC substrate peptide (e.g., Ac-FKKSFKL-NH2), ATP, kinase reaction buffer, anti-phospho-substrate antibody conjugated to HRP, TMB substrate, stop solution, 96-well plates.
-
Plate Coating: Coat a 96-well plate with the PKC substrate peptide overnight at 4°C. Wash wells with wash buffer.
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase reaction buffer, the specific PKC isoform, and phosphatidylserine/diacylglycerol (as a positive control for conventional/novel PKCs).
-
Add varying concentrations of DABL, PMA, or Ingenol Mebutate to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the wells to remove ATP and unbound components.
-
Add the anti-phospho-substrate antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add TMB substrate.
-
After color development, add the stop solution and measure absorbance at 450 nm.
-
Expected Data & Comparison:
The results should be plotted as PKC activity (relative to a positive control) versus compound concentration to determine the EC50 for each compound.
| Compound | Predicted EC50 (PKCα) | Predicted EC50 (PKCδ) | Rationale for Comparison |
| DABL | To be determined | To be determined | The primary unknown. The goal is to measure its potency and any isoform selectivity. |
| PMA | Low nM range | Low nM range | A pan-PKC activator, serves as a benchmark for high-potency activation of conventional and novel PKC isoforms. |
| Ingenol Mebutate | nM to low µM range | nM to low µM range | A structurally related diterpenoid. Comparing potency helps to understand the structure-activity relationship. |
| Vehicle Control | No activity | No activity | Establishes the baseline for no activation. |
Experiment 2: Cellular PKC Translocation Assay
Rationale: PKC activation in cells involves its translocation from the cytosol to cellular membranes (plasma membrane, nuclear membrane, etc.). This can be visualized using immunofluorescence or by cell fractionation followed by western blotting. This assay confirms that DABL engages and activates PKC in a cellular context.
Protocol (Immunofluorescence):
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, MCF-7) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with DABL, PMA, or Ingenol Mebutate at their respective EC50 concentrations (determined from the kinase assay) for a short period (e.g., 15-30 minutes). Include a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody specific for a PKC isoform (e.g., anti-PKCδ).
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Expected Data & Comparison:
| Compound | Expected Observation |
| DABL | Translocation of the targeted PKC isoform from a diffuse cytosolic pattern to distinct membrane localization (e.g., plasma membrane, perinuclear region). The pattern may be unique. |
| PMA | Robust translocation of conventional and novel PKC isoforms to the plasma membrane. |
| Ingenol Mebutate | Translocation of PKC isoforms, potentially with a different subcellular pattern compared to PMA, which could be isoform-dependent. |
| Vehicle Control | Diffuse cytosolic staining of the PKC isoform with no distinct membrane localization. |
The following diagram illustrates the principle of PKC translocation upon activation.
Caption: PKC translocation from cytosol to the plasma membrane upon activation.
Experiment 3: Downstream Pathway Activation via Western Blot
Rationale: Activated PKC phosphorylates a host of downstream substrates. Monitoring the phosphorylation status of known PKC targets provides further evidence of its activation. ERK1/2 and MARCKS are common and reliable downstream markers.
Protocol:
-
Cell Culture and Lysis: Culture cells (e.g., A549 lung cancer cells, where DABL has shown activity) and treat with DABL, PMA, and Ingenol Mebutate for an appropriate time course (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MARCKS (Ser152/156), and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an ECL substrate to detect the protein bands and image the blot. Quantify band intensities.
Expected Data & Comparison:
| Compound | Expected Phospho-ERK1/2 Response | Expected Phospho-MARCKS Response |
| DABL | Time-dependent increase in phosphorylation, peaking at 15-30 minutes. | Rapid and sustained increase in phosphorylation. |
| PMA | Strong and sustained increase in phosphorylation. | Very strong and rapid increase in phosphorylation. |
| Ingenol Mebutate | Time-dependent increase, possibly with different kinetics than PMA. | Strong and rapid increase in phosphorylation. |
| Vehicle Control | Basal level of phosphorylation. | Basal level of phosphorylation. |
A positive result across these three experiments would provide strong, cross-validated evidence that this compound exerts its biological effects through the direct activation of Protein Kinase C. The subtle differences in isoform selectivity, translocation patterns, and downstream signaling kinetics compared to PMA and Ingenol Mebutate will help to define its unique pharmacological profile.
References
- 1. Phorbol - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 7. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein phosphorylation and mechanism of action of tumor-promoting phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of protein kinase C activation and inhibition on rat hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: Diacetyl Benzoyl Lathyrol vs. Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, understanding the precise mechanisms by which therapeutic agents induce programmed cell death, or apoptosis, is paramount for developing more effective and targeted treatments. This guide provides an in-depth comparison of the apoptotic pathways triggered by two distinct compounds: Diacetyl benzoyl lathyrol, a lathyrane diterpenoid, and paclitaxel, a well-established mitotic inhibitor. By dissecting their molecular mechanisms, we aim to offer a comprehensive resource for researchers investigating cell death pathways and developing novel anti-cancer strategies.
Introduction to the Apoptotic Pathways
Apoptosis is an evolutionarily conserved and highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. Deregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression.
Therapeutic agents that can effectively reactivate the apoptotic machinery in cancer cells are of significant clinical interest. Both this compound and paclitaxel have demonstrated potent pro-apoptotic activities, yet they achieve this through fundamentally different upstream signaling events.
This compound: An Inducer of the Intrinsic Apoptotic Pathway
This compound, also known as Euphorbia factor L3 (EFL3), is a member of the lathyrane diterpenoid family of natural products isolated from plants of the Euphorbia genus.[1] Emerging research indicates that this compound and its analogues are potent inducers of apoptosis, primarily through the intrinsic, or mitochondrial, pathway.[2][3]
The initiation of this pathway is often linked to cellular stress, including the generation of reactive oxygen species (ROS). Lathyrane diterpenoids have been shown to increase intracellular ROS levels, which in turn leads to a loss of the mitochondrial membrane potential (ΔΨm).[4][5] This disruption of the mitochondrial integrity is a critical commitment step in the intrinsic apoptotic cascade.
The loss of mitochondrial membrane potential results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[1][2] Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate executioner caspases, such as caspase-3.[2]
Furthermore, the apoptotic activity of lathyrane diterpenoids is associated with the modulation of the Bcl-2 family of proteins. Studies have demonstrated that these compounds can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization. Some evidence also points to the involvement of the endoplasmic reticulum (ER) stress pathway in the action of lathyrane diterpenoids, with the activation of transcription factor ATF4 and its downstream target CHOP.[7] Additionally, lathyrane diterpenoids have been observed to induce cell cycle arrest in the G2/M or S phase.[8][9]
Paclitaxel: A Mitotic Inhibitor Triggering Apoptosis
Paclitaxel, a taxane diterpenoid originally isolated from the Pacific yew tree, is a widely used chemotherapeutic agent. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and disrupting the dynamic instability required for proper mitotic spindle formation.[7]
This interference with microtubule dynamics results in a prolonged arrest of the cell cycle at the G2/M phase, a state known as mitotic arrest.[7] While this mitotic arrest is the primary trigger, the subsequent induction of apoptosis by paclitaxel is a complex process involving multiple signaling pathways.
A sustained mitotic block is often a prerequisite for paclitaxel-induced apoptosis. The inability of the cell to complete mitosis can lead to the activation of the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, and the activation of pro-apoptotic members.
Beyond its effects on mitosis, paclitaxel has been shown to activate several stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of the JNK pathway, in particular, has been linked to the phosphorylation of Bcl-2 family proteins, thereby promoting apoptosis. Furthermore, the PI3K/Akt survival pathway is often suppressed by paclitaxel, further tipping the cellular balance towards apoptosis.
Head-to-Head Comparison: this compound vs. Paclitaxel
| Feature | This compound (EFL3) | Paclitaxel |
| Primary Target | Not definitively established; appears to induce oxidative and ER stress | β-tubulin subunit of microtubules |
| Primary Mechanism | Induction of the intrinsic (mitochondrial) apoptotic pathway | Stabilization of microtubules, leading to mitotic arrest |
| Cell Cycle Arrest | G2/M or S phase | G2/M phase |
| Key Signaling Events | - Increased Reactive Oxygen Species (ROS)- Loss of mitochondrial membrane potential- Cytochrome c release- Caspase-9 and -3 activation- Down-regulation of Bcl-2- Up-regulation of Bax- Potential ER stress pathway activation (ATF4, CHOP) | - Mitotic arrest- JNK and p38 MAPK pathway activation- PI3K/Akt pathway inhibition- Phosphorylation and inactivation of Bcl-2 and Bcl-xL |
| Initiation of Apoptosis | Primarily through direct mitochondrial stress | Primarily as a consequence of prolonged mitotic arrest |
Visualizing the Pathways
To further elucidate the distinct mechanisms of these two compounds, the following diagrams illustrate their respective apoptotic signaling pathways.
Caption: Apoptotic pathway induced by this compound.
Caption: Apoptotic pathway induced by Paclitaxel.
Experimental Methodologies for Apoptosis Detection
To experimentally validate and compare the apoptotic effects of this compound and paclitaxel, a combination of assays is recommended.
Experimental Workflow
Caption: A typical experimental workflow for comparing apoptotic induction.
Detailed Protocols
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed and treat cells with this compound, paclitaxel, or a vehicle control for the desired time.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
-
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Protocol:
-
Plate cells in a 96-well plate and treat with the compounds.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
3. Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Treat cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-JNK, β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound and paclitaxel represent two distinct classes of anti-cancer agents that, while both effectively inducing apoptosis, do so through divergent molecular pathways. This compound appears to act as a direct inducer of the intrinsic apoptotic pathway, likely through the generation of cellular stress. In contrast, paclitaxel's pro-apoptotic effects are a downstream consequence of its primary action as a mitotic inhibitor. A thorough understanding of these differing mechanisms is crucial for the rational design of combination therapies and for identifying patient populations that are most likely to respond to these treatments. The experimental protocols provided herein offer a robust framework for researchers to further investigate and compare the apoptotic effects of these and other novel therapeutic compounds.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cell Proliferation by Euphorbia Factors L1 and L3 from Euphorbia lathyris through the ATF4-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrane diterpenoids from Euphorbia lathyris induce cell-cycle arrest and apoptosis in human hypertrophic scar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Lathyrane Diterpenoids' Cytotoxicity: A Guide for Researchers
Introduction: The Rising Potential of Lathyrane Diterpenoids in Oncology
Lathyrane diterpenoids, a diverse class of natural products primarily isolated from the Euphorbia genus, are emerging as a significant area of interest in oncological research.[1][2][3] These compounds are characterized by a unique tricyclic 5/11/3-membered ring system and exhibit a range of biological activities, most notably potent cytotoxic effects against various cancer cell lines.[1][2][3] Their complex structures offer a rich scaffold for medicinal chemistry, driving investigations into their therapeutic potential as novel anti-cancer agents.[1][2]
This guide provides a comprehensive head-to-head comparison of the cytotoxicity of various lathyrane diterpenoids, offering researchers, scientists, and drug development professionals a detailed overview of their performance. We will delve into supporting experimental data, elucidate the underlying mechanisms of action, and explore the critical structure-activity relationships that govern their cytotoxic potential.
Comparative Cytotoxicity of Lathyrane Diterpenoids
The cytotoxic efficacy of lathyrane diterpenoids has been evaluated against a multitude of human cancer cell lines. To facilitate a direct comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent lathyrane diterpenoids. It is important to note that variations in experimental conditions across different studies can influence absolute IC50 values. Therefore, this table aims to provide a comparative overview rather than a definitive ranking.
| Lathyrane Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Euphorbia factor L1 (EFL1) | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [4] |
| Euphorbia factor L3 (EFL3) | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [4][5] |
| MIA PaCa-2 (Pancreatic) | Potent Inhibition | [3] | |
| MCF-7 (Breast) | 45.28 ± 2.56 | [5] | |
| LoVo (Colon) | 41.67 ± 3.02 | [5] | |
| Euphorbia factor L28 | MCF-7 (Breast) | 9.43 | [6][7][8][9] |
| HepG2 (Liver) | 13.22 | [6][7][8][9] | |
| 786-0 (Kidney) | Strong Cytotoxicity | [6][8] | |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [10] |
| MG-63 (Osteosarcoma) | 14.64 | [10] | |
| Euphorfischer A | C4-2B (Prostate) | 11.3 | [2][10][11][12] |
| Jolkinol B | HL-60 (Leukemia) | Moderate Cytotoxicity | [2] |
| SMMC-7721 (Liver) | Moderate Cytotoxicity | [2] | |
| A-549 (Lung) | Moderate Cytotoxicity | [2] | |
| MCF-7 (Breast) | Moderate Cytotoxicity | [2] | |
| SW480 (Colon) | Moderate Cytotoxicity | [2] | |
| Unnamed Lathyrane (Compound 3) | MCF-7 (Breast) | 10.1 ± 5 µg/ml | [13] |
| 4T1 (Breast) | 28 ± 5 µg/ml | [13] |
Mechanisms of Action: Inducing Programmed Cell Death
The cytotoxic effects of lathyrane diterpenoids are predominantly attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[14][15] Research has elucidated two primary signaling pathways activated by these compounds: the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.
Mitochondrial Apoptosis Pathway
Several lathyrane diterpenoids, including Euphorbia factors L1, L2, and L3, have been shown to trigger the mitochondrial pathway of apoptosis.[1][5] This process is characterized by:
-
Disruption of Mitochondrial Membrane Potential: The compounds cause a loss of the mitochondrial membrane potential (ΔΨm).
-
Release of Cytochrome c: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which are key enzymes responsible for dismantling the cell.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Benchmarking the Purity of Diacetyl Benzoyl Lathyrol from Different Suppliers
Executive Summary
Introduction: The Compound and the Purity Imperative
Diacetyl benzoyl lathyrol is a lathyrane-type diterpenoid with a complex tricyclic structure.[7][8] Its reported biological activities, such as inducing apoptosis in lung cancer cells, make it a compound of significant interest.[1][2] However, its intricate stereochemistry and multiple functional groups present a challenge for both synthesis and purification. Potential impurities can include:
-
Structural Isomers: Compounds with the same molecular formula but different connectivity or stereochemistry.
-
Residual Starting Materials or Reagents: Leftover chemicals from the extraction or synthesis process.
-
Degradation Products: Resulting from instability during purification or storage.
The presence of such impurities can have profound consequences. A highly potent, unidentified impurity could be responsible for the observed biological effect, leading researchers to attribute the activity to the wrong molecule.[6] Therefore, a simple purity check is insufficient; a thorough and orthogonal analytical strategy is required to ensure what is in the vial is what is on the label.[3][5]
The Analytical Strategy: An Orthogonal, Self-Validating Workflow
To establish irrefutable confidence in a compound's purity, we must employ multiple, complementary analytical techniques. This "orthogonal" approach ensures that the weaknesses of one method are covered by the strengths of another. Our workflow is designed as a self-validating system, where each stage confirms and adds detail to the previous one.
Caption: Orthogonal workflow for comprehensive purity analysis.
Pillar 1: High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse for purity analysis, separating the main compound from its impurities based on their physicochemical properties.[9][10][11] Using a Diode Array Detector (DAD) allows us to assess peak purity spectrally and quantify based on UV absorbance.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling chromatography with high-resolution mass spectrometry (HRMS) is critical for impurity profiling.[12][13][14] It provides the molecular weight of the main peak, confirming its identity, and gives crucial mass information for any impurity peaks, which is the first step toward their structural elucidation.[15][16]
Pillar 3: Quantitative Nuclear Magnetic Resonance (qNMR) NMR spectroscopy provides an unambiguous structural fingerprint of a molecule.[17][18][19] Unlike chromatography, which provides a relative percentage, qNMR is a primary ratio method. By integrating the signals of the target compound against a certified internal standard of known concentration, we can determine the absolute purity (on a mole/mole basis) without needing a reference standard of the compound itself.[6]
Experimental Protocols
These protocols are designed to be robust and adhere to principles outlined in international guidelines like those from the ICH.[20][21][22]
Protocol 1: HPLC-UV/DAD Purity Determination
-
System Preparation: Use a qualified HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a standard choice for separating moderately non-polar compounds like diterpenes.[23][24]
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 70% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 230 nm (based on the benzoyl chromophore).
-
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percentage of the main peak.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[20]
Protocol 2: UPLC-HRMS Impurity Profiling
-
System Preparation: Use a qualified UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Utilize UPLC conditions analogous to the HPLC method but adapted for a shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.8 µm) to achieve better resolution and faster run times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: 100 - 1000 m/z.
-
Data Acquisition: Full scan mode to detect all ions. A data-dependent MS/MS scan can be included to obtain fragmentation data for impurity identification.
-
-
Analysis: Inject the 0.1 mg/mL sample solution. Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺, [M+Na]⁺). Analyze the full scan data for any other co-eluting or separated masses.
Protocol 3: Quantitative ¹H-NMR Purity Assessment
-
System Preparation: Use a high-field NMR spectrometer (≥400 MHz) for adequate signal dispersion.[25]
-
Internal Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid) with a precisely known concentration in a deuterated solvent (e.g., DMSO-d₆). The standard must have protons that resonate in a clean region of the spectrum, away from the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound into an NMR tube.
-
Add a precise volume (e.g., 600 µL) of the internal standard stock solution.
-
Ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Integrate a well-resolved, unique proton signal from this compound and a known signal from the internal standard.
-
Calculate the molar purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, P = Purity of the standard.
-
Comparative Analysis of Commercial Samples
We evaluated three hypothetical commercial batches of this compound to illustrate the power of this workflow.
-
Supplier A: Premium Grade, advertised as >99% purity for pharmacological studies.
-
Supplier B: Standard Grade, advertised as >98% purity for general research.
-
Supplier C: Bulk Supplier, advertised as >95% purity for screening purposes.
Table 1: Summary of Purity Analysis
| Parameter | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| HPLC Purity (Area %) | 99.8% | 98.5% | 96.1% |
| Number of Impurities (>0.05%) | 1 | 3 | 5 |
| Major Impurity (HRMS) | Isomer (m/z 523.2691) | Deacetylated analog (m/z 481.2585) | Unidentified (m/z 395.2169) |
| ¹H-NMR Purity (mol %) | 99.5 ± 0.3% | 97.9 ± 0.4% | 94.8 ± 0.6% |
| Appearance | White crystalline solid | White powder | Off-white powder |
Interpretation and Discussion
The multi-technique approach provides a much clearer picture than a single HPLC value.
-
Supplier A (Premium Grade): The data is highly consistent across all platforms. The HPLC purity of 99.8% is corroborated by the qNMR result of 99.5%. The single minor impurity detected by HRMS was an isomer, which may or may not impact biological activity but is crucial to be aware of. This material is suitable for the most sensitive applications, including in vivo studies and detailed mechanistic work.
-
Supplier B (Standard Grade): The HPLC purity of 98.5% is close to the qNMR value of 97.9%. The key finding here is the identity of the major impurity: a deacetylated analog. This impurity is structurally related and could potentially act as a competitive ligand or have its own biological activity. Researchers must consider if this specific impurity could confound their results. This batch is likely acceptable for many in vitro assays and lead optimization studies, provided the potential impact of the known impurity is considered.
-
Supplier C (Bulk Supplier): Here we see a significant discrepancy. While the HPLC purity is 96.1%, the absolute purity by qNMR is lower at 94.8%. This suggests that some impurities may have poor UV absorbance at 230 nm, making them appear smaller in the HPLC chromatogram than they are in reality. Furthermore, the presence of five impurities, including a major one that is unidentified, raises a significant red flag for any biological testing. The off-white color also indicates the presence of chromophoric impurities. This material should be restricted to non-critical applications like assay development or initial screening, and the results should be interpreted with extreme caution.
Caption: Structure and key properties of this compound.
Conclusion and Recommendations
-
For High-Stakes Research (e.g., preclinical development, in vivo studies): The additional cost of premium-grade material (like Supplier A) is justified. The comprehensive purity profile provides the highest degree of confidence.
-
For General R&D (e.g., SAR studies, in vitro screening): Standard-grade material (like Supplier B) may be a cost-effective option, but only after a thorough impurity profile is established. The identity of major impurities must be known to assess their potential impact.
-
For Preliminary or Non-Critical Work: Bulk-grade material (like Supplier C) should be used with caution. The potential for misleading results due to unidentified and poorly characterized impurities is high.
By investing the time to implement this orthogonal analytical workflow, researchers can ensure the integrity of their data, enhance the reproducibility of their science, and accelerate the drug discovery process.
References
- 1. This compound | 218916-52-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 5. techmate.co.uk [techmate.co.uk]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. toref-standards.com [toref-standards.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. Natural Products | Bruker [bruker.com]
- 19. mdpi.com [mdpi.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. ICH Official web site : ICH [ich.org]
- 23. researchgate.net [researchgate.net]
- 24. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. nbinno.com [nbinno.com]
A Comparative Analysis of Diacetyl Benzoyl Lathyrol's Efficacy Across Diverse Cancer Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Lathyrane Diterpenoids
Lathyrane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in oncology research for their potent biological activities.[1] These compounds are characterized by a unique tricyclic carbon skeleton and have demonstrated a range of effects including cytotoxicity against cancer cells, modulation of multidrug resistance (MDR), and antiviral and anti-inflammatory properties.[2] Diacetyl Benzoyl Lathyrol (DABL) is a specific member of this family that has shown promise as a selective anti-cancer agent. This guide aims to provide a comparative overview of its effects on different cancer cell lines, offering a valuable resource for researchers investigating novel therapeutic strategies.
Proposed Mechanism of Action: Activation of the Protein Kinase C Pathway
While the precise molecular interactions of this compound are still under investigation, evidence from structurally related phorbol esters and other diterpenoids points towards the Protein Kinase C (PKC) family of serine/threonine kinases as a primary target.[3][4] PKC isozymes are crucial regulators of cellular processes such as proliferation, differentiation, apoptosis, and survival.[5]
It is hypothesized that DABL, acting as a diacylglycerol (DAG) mimetic, binds to the C1 domain of PKC, inducing its activation.[6] This activation initiates a downstream signaling cascade that can have divergent, context-dependent outcomes in cancer cells. One of the key consequences of PKC activation is the induction of apoptosis. This can be mediated through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. Furthermore, PKC signaling can influence cell cycle progression, often leading to arrest at various checkpoints, thereby inhibiting uncontrolled cell division.[3]
Caption: Proposed signaling pathway of this compound in cancer cells.
Comparative Cytotoxicity Across Cancer Cell Lines
The efficacy of this compound and its related lathyrane diterpenoids varies significantly across different cancer cell lines, highlighting the importance of a targeted therapeutic approach. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, from various studies. It is important to note that direct comparative studies of DABL across a wide range of cell lines are limited; therefore, data from structurally similar lathyrane diterpenoids are included for a broader perspective.
| Cancer Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | This compound | 34.04 ± 3.99 | [7] |
| 786-0 | Renal Carcinoma | Euphorbia factor L28 | 9.43 | [8][9] |
| HepG2 | Liver Carcinoma | Euphorbia factor L28 | 13.22 | [8][9] |
| C4-2B | Prostate Cancer | Euphofischer A | 11.3 | [10] |
| MCF-7 | Breast Cancer | Compound 3 | 10.1 ± 5 | [11] |
| 4T1 | Breast Cancer | Compound 3 | 28 ± 5 | [11] |
| A549 (Paclitaxel-Resistant) | Lung Carcinoma | Euphoscopin C | 6.9 | [12] |
Note: "Euphorbia factor L28", "Euphofischer A", and "Compound 3" are lathyrane diterpenoids with structural similarities to DABL. The specific compound is noted for clarity.
These data suggest that lathyrane diterpenoids exhibit potent cytotoxic effects against a range of human cancers, including those that have developed resistance to conventional chemotherapeutics.
Experimental Protocols for In Vitro Evaluation
To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays to characterize the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, such as DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with DABL at the desired concentration and for the appropriate time. Harvest both adherent and floating cells.[17]
-
Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[18]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DABL for the desired time, then harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[7]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[20]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[7]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).[21][22]
Protocol:
-
Protein Extraction: After treatment with DABL, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[24]
Conclusion and Future Directions
This compound and related lathyrane diterpenoids represent a promising class of compounds for the development of novel anti-cancer therapies. Their ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, including those with acquired drug resistance, warrants further investigation. The proposed mechanism involving the activation of Protein Kinase C provides a solid foundation for mechanistic studies. Future research should focus on a comprehensive evaluation of DABL across a wider panel of cancer cell lines to identify a broader therapeutic window, in vivo efficacy studies in animal models, and further elucidation of the specific PKC isozymes involved and the downstream signaling pathways.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. researchhub.com [researchhub.com]
- 3. Protein kinase C and other diacylglycerol effectors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Replicating the Biological Activity of Diacetyl Benzoyl Lathyrol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to independently replicate and validate published findings on the biological activity of Diacetyl benzoyl lathyrol. We move beyond a simple recitation of protocols to offer an in-depth analysis of the experimental design, the rationale behind methodological choices, and the self-validating systems required for robust and trustworthy results.
Introduction: The Lathyrane Diterpenoid Landscape
This compound, also known as Euphorbia factor L3, is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1][2][3] Lathyrane diterpenoids are a large and structurally diverse class of natural products characterized by a unique tricyclic system.[1][4] This structural framework has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[1] Published literature attributes a range of biological activities to this class of compounds, including anti-inflammatory, antiviral, and multidrug resistance reversal properties.[1][4][5]
Specifically, this compound has been reported to exhibit potent cytotoxicity against various cancer cell lines, such as A549 non-small cell lung cancer, with a reported IC50 of 34.04 ± 3.99 μM.[6][7] The proposed mechanism for this cytotoxicity involves the induction of apoptosis through the mitochondrial pathway.[6][7] Furthermore, many lathyrane diterpenoids and similar molecules like phorbol esters are known to interact with the Protein Kinase C (PKC) family of enzymes, a critical node in cellular signaling.[8][9][10]
This guide will focus on two core, replicable experiments:
-
Validating the Cytotoxic Activity in A549 cells.
-
Investigating the Mechanism of Action via an in vitro Protein Kinase C (PKC) activation assay.
Our objective is not merely to repeat published work but to establish a rigorous, self-validating experimental workflow that provides an unambiguous assessment of this compound's biological performance.
Mechanistic Grounding: The Protein Kinase C (PKC) Signaling Pathway
To understand the potential mechanism of action of this compound, it is crucial to first understand the PKC signaling cascade. PKC represents a family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[11][12][13] Their dysregulation is frequently implicated in diseases like cancer.[11]
The activation of conventional PKC isoforms is a multi-step process initiated by extracellular signals. This process is summarized in the pathway diagram below.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-industry.com [alfa-industry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 218916-52-0,this compound | lookchem [lookchem.com]
- 7. This compound | 218916-52-0 [chemicalbook.com]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Development of diacyltetrol lipids as activators for the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. bosterbio.com [bosterbio.com]
- 13. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diacetyl Benzoyl Lathyrol: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Diacetyl benzoyl lathyrol, a diterpenoid with cytotoxic properties, holds potential in oncological research.[1][2][3] However, its investigational nature necessitates a rigorous approach to laboratory safety, particularly concerning its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Classification: A Precautionary Approach
All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[12][13][14][15][16] This plan should outline standard operating procedures for safe handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form (solid, in solution, or as waste), a comprehensive suite of personal protective equipment is mandatory.
| PPE Component | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 4mil thickness) is recommended. The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splashing, heavier-duty gloves should be considered.[17] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes. |
| Lab Coat | A buttoned, full-length lab coat provides a critical barrier against skin contact. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosols may be generated, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a formal risk assessment. |
Spill Management: Preparedness is Key
Accidental spills must be managed promptly and safely. Your laboratory's CHP should include specific spill response procedures.
Small Spills (Solid or Liquid)
-
Alert colleagues in the immediate area.
-
Don appropriate PPE.
-
Contain the spill with absorbent pads or other suitable materials.
-
For solid spills, carefully sweep up the material, avoiding dust generation. Dampening the material with a suitable solvent (e.g., ethanol) can help minimize dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place all contaminated materials into a clearly labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Large Spills
In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Waste Stream Segregation and Disposal: A Step-by-Step Protocol
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[18] All waste generated must be collected as hazardous chemical waste.
Experimental Workflow for Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weigh boats and filter paper, should be collected in a designated, leak-proof container for solid hazardous waste.[17]
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and instrument effluent, must be collected in a separate, compatible, and leak-proof container for liquid hazardous waste.[19] Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
Sharps Waste: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware: Disposable items with trace contamination, such as pipette tips and gloves, should be collected in a designated hazardous waste container.[17] Glassware should be decontaminated with a suitable solvent before washing.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[20][21]
-
The label must also include the full chemical name: "this compound."
-
Include a hazard warning, such as "Potential Carcinogen" or "Toxic."
-
Indicate the date when waste was first added to the container (accumulation start date).
-
-
Waste Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[22][23]
-
Ensure that waste containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal.
-
Disposal will be carried out by a licensed hazardous waste vendor, typically via high-temperature incineration.
-
Decontamination Procedures
All work surfaces and equipment should be decontaminated after handling this compound. A thorough wipe-down with a suitable solvent (e.g., ethanol), followed by cleaning with soap and water, is recommended. All materials used for decontamination should be disposed of as hazardous waste.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety. By adhering to the principles of hazard assessment, consistent use of PPE, and strict waste segregation protocols, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.
References
- 1. This compound | 218916-52-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. research.uga.edu [research.uga.edu]
- 8. 12-O-TETRADECANOYLPHORBOL-13-ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. osha.gov [osha.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. compliancy-group.com [compliancy-group.com]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. medlabmag.com [medlabmag.com]
- 22. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 23. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diacetyl benzoyl lathyrol
Welcome to your essential safety and operational guide for handling Diacetyl benzoyl lathyrol. As researchers and drug development professionals, our work's integrity is inseparable from the safety with which we conduct it. This guide is structured from field-proven insights to provide a comprehensive framework for managing this compound, ensuring both your safety and the validity of your experimental outcomes. We will move beyond a simple checklist to explain the causality behind each procedural step, building a self-validating system of safety and best practices.
The Core Directive: Understanding the Hazard
This compound is a diterpenoid compound.[1] While specific toxicity data for this compound is limited, its structural relationship to the lathyrol and phorbol ester family of compounds is a critical consideration. Phorbol esters are a class of natural compounds known for their potent biological activity, including being some of the most powerful tumor promoters known.[2] Many are classified as extremely hazardous substances that can be fatal if swallowed, inhaled, or upon contact with skin.[3][4] They can also cause severe skin burns, eye damage, and allergic reactions.[3]
The Principle of Precaution: Given the potential for high toxicity based on its chemical class, this compound must be handled with the same stringent precautions as its most hazardous analogues. This guide is built on this principle to ensure the highest level of safety. Every recommendation that follows is grounded in mitigating the risks associated with highly potent phorbol esters.
Hazard Analysis and Risk Mitigation
Before any handling, a thorough risk assessment is mandatory. The primary risks associated with this compound, extrapolated from related phorbol esters, are:
-
Acute Toxicity: High toxicity via oral, dermal, and inhalation routes.[4] Skin contact may lead to severe systemic effects, which can be fatal.[5]
-
Corrosivity: The potential to cause severe skin burns and serious eye damage.
-
Carcinogenicity: Suspected of causing cancer and known to be a potent tumor promoter.
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[3]
Our operational plan is designed to mitigate these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like chemical fume hoods are primary, your PPE is the critical barrier between you and the substance. The following is a breakdown of the minimum required PPE.
Hand Protection
The high dermal toxicity of phorbol esters necessitates robust hand protection.[5]
-
Glove Type: Use nitrile gloves. Avoid natural rubber latex if allergies are a concern.[5] Neoprene may also be suitable.
-
Double Gloving: Always wear two pairs of gloves. This provides a significant protective buffer. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and put on a fresh pair.[5]
Body Protection
Protecting your skin is paramount. Standard lab coats are insufficient for anything beyond handling highly dilute solutions.
-
For Small Quantities (Sub-milligram, in solution): A standard laboratory coat may be suitable, but it should be fully buttoned with cuffs secured.[5]
-
For Handling Solids or >1 gram quantities: A disposable, low-permeability coverall is required.[5] This ensures no part of your personal clothing becomes a vector for contamination. Protective shoe covers should also be worn.[5]
Eye and Face Protection
Phorbol esters can cause severe and irreversible eye damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Required for Splash Hazard: When handling solutions, preparing stock, or any activity with a splash potential, a full-face shield must be worn over safety glasses.[6]
Respiratory Protection
The inhalation of powdered phorbol esters can be fatal.[3]
-
Primary Control: All handling of solid this compound or concentrated solutions MUST be performed inside a certified chemical fume hood to control airborne particles.[6]
-
Secondary Control: If a significant quantity of dust could become airborne, or in the event of a spill outside of a fume hood, an approved air-purifying respirator with a HEPA filter or a powered, positive-flow, full-face apparatus is necessary.[5][7] A complete respiratory protection program, including fit testing, is required for respirator use.
Operational Plan: A Step-by-Step Workflow
This workflow is designed to minimize exposure at every stage of handling.
Caption: Experimental workflow for handling this compound.
Spill, Decontamination, and Disposal Plans
Accidents happen. A clear and immediate plan is your best tool.
Emergency Procedures: Spills and Exposure
-
Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Minor Spill (inside fume hood):
-
Ensure you are wearing your full PPE.
-
Cover the spill with an absorbent material.
-
Gently apply a 5% sodium hypochlorite solution to the covered spill to inactivate the phorbol ester.[5] Let it sit for 10-15 minutes.
-
Carefully collect all material into a designated hazardous waste container.
-
Wipe the area again with the hypochlorite solution, followed by water, and then 70% ethanol.
-
-
Major Spill (outside fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
Alert your institution's emergency responders, informing them of the material's identity and hazards.[5]
-
Do not attempt to clean it up without specialized training and equipment.
-
Decontamination and Disposal
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be soaked in a 5% sodium hypochlorite solution before standard washing.[5]
-
Waste Disposal: All disposable items that have come into contact with this compound—including gloves, weigh boats, pipette tips, paper towels, and coveralls—are considered hazardous waste. They must be collected in a clearly labeled, sealed container for disposal according to your institution's hazardous waste protocols.[3] Do not mix with other waste streams.
Summary of PPE Requirements
For quick reference, this table summarizes the necessary PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable Coverall | Safety Glasses & Face Shield | Required (in Fume Hood) |
| Preparing Stock Solution | Double Nitrile Gloves | Disposable Coverall | Safety Glasses & Face Shield | Required (in Fume Hood) |
| Handling Dilute Solutions | Double Nitrile Gloves | Lab Coat (fully buttoned) | Safety Glasses | Recommended (in Fume Hood) |
| Spill Cleanup | Double Nitrile Gloves | Disposable Coverall | Safety Glasses & Face Shield | Required |
| Waste Disposal | Double Nitrile Gloves | Lab Coat | Safety Glasses | Not Required (if waste is sealed) |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE level.
By adhering to these rigorous protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Treat this compound with the respect its chemical class demands, and you will ensure a safe and productive research environment.
References
- 1. This compound | C31H38O7 | CID 10577938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Phorbol | C20H28O6 | CID 442070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
